Docetaxel-d9
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1/i3D3,4D3,5D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZOTLJHXYCWBA-ZYSSTJHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Physicochemical Landscape of Docetaxel-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Docetaxel-d9, a deuterated isotopologue of the potent anti-cancer agent Docetaxel. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.
Core Physicochemical Properties
This compound, a white solid, is primarily utilized as an internal standard for the quantification of Docetaxel in various biological matrices through mass spectrometry-based assays.[1] Its physicochemical characteristics are crucial for developing robust analytical methods and understanding its behavior in experimental settings.
Table 1: Key Physicochemical Identifiers of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₄₃H₄₄D₉NO₁₄ | [2][3][4] |
| Molecular Weight | 816.93 g/mol | [2][3][4] |
| CAS Number | 940867-25-4 | [1] |
| Appearance | White Solid | [1] |
| Melting Point | 163-165 °C | [5] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source(s) |
| Chloroform | Slightly Soluble | [6] |
| Methanol | Slightly Soluble | [6] |
| Aqueous Buffers | Sparingly soluble (requires pre-dissolution in DMSO) | [7] |
| DMSO | Soluble | [7] |
| Ethanol | Soluble | [8] |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is paramount for its application in research and development. The following sections outline detailed methodologies for key analytical experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a reverse-phase HPLC method suitable for determining the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 45:55 v/v).[9]
-
Flow Rate: 1.5 mL/min.[9]
-
Detection: UV absorbance at 232 nm.[9]
-
Injection Volume: 20 µL.[9]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the elution profile and record the chromatogram.
-
The purity is determined by calculating the area percentage of the main peak corresponding to this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This protocol provides a general framework for the sensitive quantification of this compound, often used as an internal standard for Docetaxel analysis.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
-
Sample Preparation:
-
Spike the biological matrix (e.g., plasma) with a known concentration of this compound as an internal standard.
-
Perform protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
The supernatant can be further purified using solid-phase extraction (SPE) if necessary.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
Procedure:
-
Inject the prepared sample into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and verifying the positions of deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[10] The selection depends on the solubility of the sample.
-
Sample Preparation: Dissolve a few milligrams of this compound in the chosen deuterated solvent.
-
Experiments:
-
¹H NMR: To observe the proton signals. The absence or significant reduction of signals corresponding to the deuterated positions confirms the labeling.
-
¹³C NMR: To analyze the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC): To aid in the complete assignment of proton and carbon signals and further confirm the structure.
-
-
Procedure:
-
Prepare the sample and place it in an NMR tube.
-
Acquire the desired NMR spectra.
-
Process the data (Fourier transformation, phasing, baseline correction).
-
Analyze the spectra to confirm the structure and isotopic labeling pattern.
-
Melting Point Determination
The melting point is a key indicator of the purity of a crystalline solid.
-
Instrumentation: A digital melting point apparatus.
-
Sample Preparation: The this compound sample should be finely powdered and completely dry.[8]
-
Procedure (Capillary Method):
-
Pack a small amount of the powdered sample into a capillary tube.[11]
-
Place the capillary tube in the heating block of the apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[8]
-
Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.[12]
-
Biological Context: Mechanism of Action and Signaling Pathways
The biological activity of this compound is considered identical to that of Docetaxel. The primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.
Microtubule Stabilization
Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[13][14] This hyper-stabilization of microtubules disrupts the formation of the mitotic spindle, leading to a blockage of the cell cycle at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[15][16]
Involvement in the Smad3/HIF-1α Signaling Pathway
Recent studies have indicated that Docetaxel can also exert its anti-cancer effects by modulating specific signaling pathways. In prostate cancer cells, Docetaxel has been shown to target the Smad3/HIF-1α (Hypoxia-Inducible Factor 1-alpha) signaling pathway.[17] It achieves this by reducing the nuclear translocation of Smad3 and inhibiting its binding to the promoter of the HIF-1α gene.[17] This leads to the suppression of HIF-1α transcriptional activation, which in turn inhibits tumor growth and proliferation.[17]
This technical guide provides a foundational understanding of the physicochemical properties of this compound, along with practical experimental protocols and insights into its mechanism of action. This information is intended to empower researchers in their pursuit of advancing cancer therapeutics and analytical methodologies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Microtubule - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nano-lab.com.tr [nano-lab.com.tr]
- 8. thinksrs.com [thinksrs.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Melting Point Test - CD Formulation [formulationbio.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. Hypoxia-Inducible Factor 1α Regulates the Transforming Growth Factor β1/SMAD Family Member 3 Pathway to Promote Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HIF-1α switches the functionality of TGF-β signaling via changing the partners of smads to drive glucose metabolic reprogramming in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Isotopic Purity and Stability of Docetaxel-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and stability of Docetaxel-d9, a deuterated analog of the widely used antineoplastic agent, Docetaxel. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic studies, in metabolic profiling, or in other research applications where a stable, isotopically labeled version of Docetaxel is required.
Quantitative Data Summary
The isotopic purity and stability of this compound are critical parameters for its use as an internal standard and in quantitative bioanalysis. The following tables summarize the available quantitative data for these key characteristics.
Table 1: Isotopic Purity of this compound
| Parameter | Specification | Source |
| Isotopic Purity | ≥99% deuterated forms (d1-d9) | Cayman Chemical[1] |
| Chemical Purity (by HPLC) | >95% | LGC Standards[2] |
| Purity | 98.61% | MedChemExpress[3] |
Table 2: Stability of this compound
| Condition | Duration | Stability | Source |
| Storage at -20°C | ≥ 4 years | Stable | Cayman Chemical[1] |
| Room Temperature Shipping | Continental US | Stable | Cayman Chemical[1] |
Experimental Protocols
Accurate determination of isotopic purity and stability is paramount for the reliable use of this compound. The following sections detail the methodologies for key experiments.
Determination of Isotopic Purity
The isotopic purity of this compound is typically determined using a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
2.1.1. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the distribution of deuterated isotopologues (d0 to d9) and calculate the overall isotopic enrichment.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.
-
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Separation: The sample is injected into the LC system to separate this compound from any potential impurities. A C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometric Analysis: The eluent is introduced into the HRMS instrument. Data is acquired in full scan mode to detect the molecular ions of all isotopologues.
-
Data Analysis: The relative abundance of the [M+H]⁺ (or other adduct) ions for each isotopologue (d0 to d9) is determined from the mass spectrum. The isotopic purity is calculated based on the ratio of the desired deuterated species to the sum of all isotopic species.
-
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the positions of deuterium labeling and to provide an independent measure of isotopic enrichment.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).
-
¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the sites of labeling. The residual proton signals can be integrated and compared to the integrals of non-deuterated protons in the molecule to estimate the isotopic enrichment.
-
²H NMR Analysis: A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium nuclei, further confirming the labeling positions.
-
¹³C NMR Analysis: A carbon-13 NMR spectrum can also be used to confirm the sites of deuteration, as the carbon signals coupled to deuterium will show characteristic splitting patterns and reduced signal intensities.
-
Assessment of Chemical Stability
The chemical stability of this compound is assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often in conjunction with forced degradation studies.
2.2.1. Stability-Indicating HPLC Method
-
Objective: To quantify the amount of intact this compound and to separate it from any degradation products.
-
Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector.
-
Methodology:
-
Chromatographic Conditions: A reversed-phase C18 column is typically used. The mobile phase is a gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The flow rate is typically around 1 mL/min, and detection is performed at a wavelength where Docetaxel has maximum absorbance (around 230 nm).
-
Sample Preparation: this compound is dissolved in a suitable solvent and stored under the desired stability conditions (e.g., different temperatures, humidity levels, light exposure). At specified time points, aliquots are withdrawn, diluted, and injected into the HPLC system.
-
Data Analysis: The peak area of the intact this compound is monitored over time. A decrease in the peak area and the appearance of new peaks indicate degradation. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
-
2.2.2. Forced Degradation Studies
-
Objective: To identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.
-
Methodology: this compound is subjected to a variety of stress conditions that are more severe than accelerated stability testing conditions. Samples are then analyzed by the stability-indicating HPLC method.
-
Acidic Hydrolysis: The sample is treated with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Basic Hydrolysis: The sample is treated with a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: The sample is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: The sample is exposed to high temperatures in a solid state or in solution.
-
Photolytic Degradation: The sample is exposed to UV and visible light.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for this compound.
Caption: Mechanism of action of this compound in promoting cancer cell apoptosis.
Caption: Experimental workflow for assessing the purity and stability of this compound.
References
Docetaxel-d9 mechanism of action in cancer cells
An In-Depth Technical Guide on the Core Mechanism of Action of Docetaxel-d9 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docetaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer.[1][2][3][4] Its deuterated isotopologue, this compound, serves as an internal standard for pharmacokinetic and metabolic studies, with its mechanism of action being identical to the parent compound.[5][6] This technical guide provides a comprehensive overview of the molecular mechanisms by which docetaxel exerts its cytotoxic effects on cancer cells. We delve into its primary interaction with microtubules, the consequent disruption of cellular processes, and the signaling cascades leading to cell death. This document synthesizes data on its impact on the cell cycle and apoptosis, presents illustrative experimental protocols for studying these effects, and visualizes the key pathways and workflows to facilitate a deeper understanding for research and development professionals.
Core Mechanism of Action: Microtubule Stabilization
The principal mechanism of action of docetaxel is the disruption of microtubule dynamics.[1][3][7] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers.[8][9] They are highly dynamic structures, constantly undergoing phases of polymerization (growth) and depolymerization (shrinkage), a process known as dynamic instability.[8][9] This dynamism is critical for several vital cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[3][7][10]
Docetaxel exerts its effect by binding with high affinity to the β-tubulin subunit of the microtubules.[1][2] This binding event stabilizes the microtubule, promoting the assembly of tubulin dimers into microtubules and inhibiting their subsequent depolymerization.[1][8] Compared to its predecessor, paclitaxel, docetaxel has been shown to be approximately twice as potent in inhibiting microtubule depolymerization.[1] This leads to the formation of abnormal, stable microtubule bundles and the suppression of normal microtubule dynamics.[1] The consequence is a disruption of the delicate balance required for microtubule function, leading to profound effects on cell division and survival.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docetaxel - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. This compound - Ace Therapeutics [acetherapeutics.com]
- 6. caymanchem.com [caymanchem.com]
- 7. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 8. Microtubule - Wikipedia [en.wikipedia.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Docetaxel injection: Clinical Applications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
The Role of Docetaxel-d9 in Elucidating Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of Docetaxel-d9 in the study of microtubule dynamics. Docetaxel, a potent anti-neoplastic agent, exerts its therapeutic effects by disrupting the normal function of microtubules. The deuterated analogue, this compound, serves as a critical tool, primarily as an internal standard, for the precise quantification of docetaxel in complex biological matrices, thereby enabling rigorous pharmacokinetic and pharmacodynamic studies that are fundamental to understanding its mechanism of action and optimizing its clinical use.
Core Concepts: Docetaxel and Microtubule Dynamics
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for a multitude of cellular processes, most notably mitosis. During cell division, the microtubule network reorganizes to form the mitotic spindle, which is responsible for the accurate segregation of chromosomes into daughter cells.
Docetaxel is a member of the taxane family of chemotherapeutic drugs. Its mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization.[1] This hyper-stabilization of microtubules disrupts the delicate balance of microtubule dynamics, leading to a blockage of mitosis at the G2/M phase of the cell cycle and ultimately inducing programmed cell death (apoptosis) in rapidly dividing cancer cells.[1]
The Significance of this compound in Research
This compound is a stable isotope-labeled version of docetaxel, where nine hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight but nearly identical chemical and biological properties to unlabeled docetaxel. This key characteristic makes this compound an ideal internal standard for quantitative analysis of docetaxel using mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4]
In pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug, the use of a deuterated internal standard like this compound is crucial for achieving accurate and precise measurements. By adding a known amount of this compound to a biological sample (e.g., plasma, tissue homogenate) before processing, any loss of the analyte (docetaxel) during sample preparation and analysis can be corrected for, as the internal standard will be affected in the same way. This ensures the reliability of the resulting concentration data, which is essential for determining key pharmacokinetic parameters and understanding the drug's behavior in the body.
Quantitative Data on Docetaxel's Biological Activity
The following tables summarize key quantitative data on the biological effects of docetaxel, providing a reference for its potency and impact on microtubule dynamics.
Table 1: IC50 Values of Docetaxel in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| PC-3 | Prostate Cancer | 3.72 | Not Specified |
| DU-145 | Prostate Cancer | 4.46 | Not Specified |
| LNCaP | Prostate Cancer | 1.13 | Not Specified |
| A549 | Non-Small Cell Lung Cancer | ~1.94 (in 2D culture) | Not Specified |
| H460 | Non-Small Cell Lung Cancer | ~1.41 (in 2D culture) | Not Specified |
| H1650 | Non-Small Cell Lung Cancer | ~2.70 (in 2D culture) | Not Specified |
| MDA-MB-231 | Breast Cancer | Not specified, but dose-dependent reduction in viability | 24 and 48 |
| SMMC-7721 | Hepatocellular Carcinoma | 0.5 | Not Specified |
Data sourced from multiple studies.[5][6][7][8]
Table 2: Effect of Taxol (a related taxane) on Microtubule Dynamics in Human Tumor Cells
This data, while for taxol, provides a strong indication of the quantitative effects that docetaxel, as a member of the same drug class, has on microtubule dynamics.
| Cell Line | Parameter | Control (µm/min) | Taxol Treated (µm/min) | % Inhibition |
| Caov-3 (Ovarian) | Shortening Rate | 11.6 ± 7.3 | 7.9 ± 7.2 (at 30 nM) | 31% |
| Growth Rate | 8.3 ± 4.5 | 6.3 ± 3.7 (at 30 nM) | 24% | |
| A-498 (Kidney) | Shortening Rate | 9.2 ± 5.1 | 6.7 ± 3.2 (at 100 nM) | 26% |
| Growth Rate | 8.4 ± 4.2 | 6.8 ± 4.0 (at 100 nM) | 18% |
Data adapted from a study on taxol.[9]
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effects of docetaxel on microtubule dynamics. While these protocols are for docetaxel, the use of this compound as an internal standard would be integrated into the analytical quantification steps (e.g., LC-MS/MS) following the biological assay.
Microtubule Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in light scattering (turbidity) or fluorescence.
Materials:
-
Purified tubulin (>99%)
-
GTP solution (100 mM)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Docetaxel stock solution (in DMSO)
-
This compound (for use as an internal standard in subsequent LC-MS/MS analysis if desired)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in cold polymerization buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Aliquot the tubulin/GTP solution into pre-warmed microplate wells.
-
Add various concentrations of docetaxel (or vehicle control) to the wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance (turbidity) at 340 nm every minute for 60 minutes.
-
An increase in absorbance over time indicates microtubule polymerization. The rate and extent of polymerization in the presence of docetaxel are compared to the vehicle control.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells and the assessment of morphological changes induced by docetaxel, such as microtubule bundling.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
Docetaxel stock solution
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with various concentrations of docetaxel or vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 1% BSA for 1 hour.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of docetaxel on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well microplate
-
Docetaxel stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of docetaxel (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).[10]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the docetaxel concentration.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to docetaxel research.
Caption: Docetaxel-induced intrinsic apoptosis pathway.
Caption: General workflow for studying docetaxel's effects.
Conclusion
This compound is an indispensable tool in the comprehensive investigation of docetaxel's interaction with microtubules and its resulting anti-cancer effects. Its primary role as an internal standard in LC-MS/MS analysis ensures the accuracy and reliability of pharmacokinetic and pharmacodynamic data. This, in turn, allows researchers to confidently correlate drug exposure with the observed biological effects on microtubule dynamics, such as polymerization rates and cellular morphology. The combination of robust biological assays and precise analytical methods, facilitated by the use of this compound, is paramount for advancing our understanding of this important chemotherapeutic agent and for the development of novel anti-cancer therapies targeting the microtubule network.
References
- 1. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive LC/ESI-MS/MS method for quantitative analysis of docetaxel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sensitive Assay for Unbound Docetaxel Using Ultrafiltration plus HPLC-MS and Its Application to a Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating Docetaxel-d9 Effects on Tubulin Polymerization: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth examination of the effects of docetaxel-d9 on tubulin polymerization. Docetaxel is a potent, second-generation taxane used in chemotherapy, which exerts its anticancer effects by disrupting microtubule dynamics.[1] Its deuterated isotopologue, this compound, is primarily utilized as an internal standard for quantitative analysis but is expected to share the same fundamental mechanism of action.[2] This document details that mechanism, presents relevant quantitative data, provides comprehensive experimental protocols for studying these effects, and includes visualizations to illustrate key pathways and workflows.
Introduction to Microtubule Dynamics and Docetaxel
Microtubules are essential components of the eukaryotic cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell structure.[1][3] They are dynamic polymers composed of α- and β-tubulin heterodimers.[1] The constant assembly (polymerization) and disassembly (depolymerization) of these microtubules, a process known as dynamic instability, is vital for their function, particularly in the formation of the mitotic spindle during cell division.[1][3]
Docetaxel is a clinically established antimitotic agent that targets microtubules.[4] It binds to the β-tubulin subunit within the microtubule, promoting the assembly of tubulin dimers and stabilizing the resulting polymer by preventing its disassembly.[5][6][7] This hyper-stabilization of microtubules disrupts the delicate balance of their dynamics, leading to a halt in the cell cycle at the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[1][6][8] this compound is a stable, deuterated version of docetaxel, where nine hydrogen atoms have been replaced by deuterium. While this modification is primarily for use as an internal standard in mass spectrometry-based quantification, the fundamental interaction with tubulin is presumed to be identical to that of the parent compound.[2]
Mechanism of Action: Tubulin Stabilization
Docetaxel's primary mechanism of action is the stabilization of microtubules.[5][9] Unlike other agents that cause microtubule depolymerization, docetaxel enhances polymerization and inhibits the subsequent breakdown of the microtubule structure.[4][8]
-
Binding: Docetaxel binds with high affinity to the β-tubulin subunit of the tubulin heterodimer, specifically within the assembled microtubule.[4][5]
-
Promotion of Assembly: It promotes the polymerization of tubulin into stable, non-functional microtubule bundles.[8]
-
Inhibition of Depolymerization: The binding of docetaxel locks the tubulin subunits in place, preventing the microtubule from disassembling.[4] This effectively freezes the microtubule in a polymerized state.
-
Cell Cycle Arrest: The resulting disruption to microtubule dynamics interferes with the formation and function of the mitotic spindle, arresting the cell in mitosis.[1][10]
-
Apoptosis Induction: This prolonged mitotic arrest activates cellular pathways that lead to apoptosis. Docetaxel may also promote apoptosis by inducing the phosphorylation of the anti-apoptotic protein Bcl-2.[8]
The deuteration in this compound does not alter this binding interaction. The primary rationale for deuterating drugs is often to leverage the "deuterium kinetic isotope effect," which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes like CYP3A4, the primary enzyme that metabolizes docetaxel.[11][12] This can lead to an altered pharmacokinetic profile, potentially improving drug exposure or reducing the formation of certain metabolites.
Figure 1: Signaling pathway of this compound's effect on microtubule dynamics.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the activity of docetaxel. Given its structural identity, this compound is expected to exhibit similar potency at the molecular target.
Table 1: Biochemical and Cellular Activity of Docetaxel
| Parameter | Value | Assay / Cell Line | Reference |
|---|---|---|---|
| Biochemical Activity | |||
| Concentration for Assembly | 20 µM | Cell-free microtubule assembly | [2] |
| Cellular Activity | |||
| Cytotoxicity (EC₅₀) | 0.05 µM | J774.2 murine macrophage cells | [2] |
| Cellular Binding Affinity (Kᵢ) | 16 nM | HeLa cells (competitive binding) |[13] |
Table 2: Docetaxel Response and β-Tubulin Expression
| Patient Group | β-Tubulin Isotype mRNA Levels | Response Rate | Reference |
|---|---|---|---|
| Responders | Low Class I & Class III | 75% | [14] |
| Non-Responders | High Class I & Class III | 15% |[14] |
Note: Data presented is for docetaxel, as specific quantitative studies on this compound's effect on tubulin polymerization are not publicly available. The primary use of this compound is as an analytical standard.[2]
Experimental Protocols
Detailed methodologies for assessing the impact of compounds like this compound on tubulin are provided below.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by the absorbance of light at 350 nm.[15] Stabilizing agents like docetaxel will increase the rate and extent of polymerization.
Materials:
-
Purified tubulin (≥99%, e.g., from porcine brain)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
This compound and control compounds (e.g., paclitaxel as positive control, DMSO as vehicle)
-
Ice bucket, 96-well microplate, temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation: Thaw tubulin and GTP on ice. Prepare a 10 mM stock of GTP. Prepare the test compound (this compound) and controls at desired concentrations in General Tubulin Buffer.
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the appropriate volume of buffer, glycerol (to 10% final concentration), and GTP (to 1 mM final concentration).
-
Add the test compound (e.g., this compound) or control vehicle (DMSO).
-
Add purified tubulin to a final concentration of 2 mg/mL.[16] Keep the plate on ice to prevent premature polymerization.
-
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Immediately begin reading the absorbance at 350 nm every 60 seconds for 60-90 minutes.
-
Analysis: Plot absorbance (OD₃₅₀) versus time. Compare the polymerization curves of this compound treated samples to the negative (vehicle) and positive (paclitaxel) controls.
Figure 2: Experimental workflow for the in vitro tubulin polymerization assay.
Cell-Based Microtubule Stabilization Assay
This assay quantifies the effect of a compound on the microtubule network within intact cells using immunofluorescence and high-content imaging.
Principle: Cells treated with a microtubule-stabilizing agent will exhibit dense, bundled microtubule structures. These can be visualized by staining for tubulin with a specific antibody and quantified by measuring the fluorescence intensity.[16]
Materials:
-
HeLa or other suitable cancer cell line
-
Cell culture medium, fetal bovine serum, antibiotics
-
96-well imaging plates (black, clear bottom)
-
This compound and control compounds
-
Fixative solution (4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated anti-species IgG (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well imaging plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a concentration range of this compound or controls for a defined period (e.g., 6 to 18 hours) at 37°C.[16]
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% formaldehyde for 20-30 minutes at room temperature.[16]
-
Wash again with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-20 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with anti-α-tubulin primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and DAPI (for nuclear counterstaining) for 2-3 hours at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash three times with PBS.
-
Acquire images using a high-content imaging system.
-
Quantify the microtubule network by measuring the total integrated fluorescence intensity of the tubulin stain per cell. An increase in intensity indicates microtubule stabilization and bundling.[16]
-
Figure 3: Logical relationship illustrating the rationale for drug deuteration.
Conclusion
This compound, as a deuterated isotopologue of docetaxel, is fundamentally a potent microtubule-stabilizing agent. Its mechanism of action mirrors that of docetaxel, involving direct binding to β-tubulin, promotion of tubulin assembly, and inhibition of microtubule depolymerization. This disruption of essential microtubule dynamics leads to mitotic arrest and apoptosis in proliferating cells. While its primary application in research is as an internal standard for accurate quantification, the underlying principles of its interaction with tubulin are critical to its function. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the effects of this compound and other novel tubulin-targeting agents in both biochemical and cellular contexts.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Tubulin-targeted agents including docetaxel and cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docetaxel - Wikipedia [en.wikipedia.org]
- 9. Cancer Trial Results [clin.larvol.com]
- 10. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Prediction of response to docetaxel by quantitative analysis of class I and III beta-tubulin isotype mRNA expression in human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Application of Docetaxel-d9 in Breast Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Docetaxel-d9 in preclinical, in vitro studies utilizing breast cancer cell lines. It covers the fundamental mechanism of action, detailed experimental protocols, quantitative data on cytotoxic effects, and the key signaling pathways involved in the cellular response to docetaxel.
Introduction to Docetaxel and the Role of this compound
Docetaxel is a potent anti-mitotic chemotherapeutic agent belonging to the taxane family of drugs.[1] It is a semi-synthetic analogue of paclitaxel, originally derived from the European yew tree, Taxus baccata.[2] Docetaxel is widely employed in the treatment of various cancers, including metastatic breast cancer.[3][4]
This compound is a deuterated form of docetaxel, meaning that nine hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic labeling makes this compound an ideal internal standard for quantitative analysis using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS). In in vitro studies, this compound is crucial for accurately measuring the intracellular concentration of docetaxel, cellular uptake, and efflux, thereby providing precise data for pharmacokinetic and pharmacodynamic modeling.[5]
Mechanism of Action of Docetaxel
Docetaxel exerts its cytotoxic effects by disrupting the normal function of microtubules, which are essential components of the cell's cytoskeleton and play a critical role in cell division.[1] The primary mechanism of action involves:
-
Microtubule Stabilization: Docetaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization into tubulin dimers.[1][3]
-
Mitotic Arrest: The stabilization of microtubules disrupts the dynamic instability required for the formation of the mitotic spindle during cell division. This leads to the arrest of the cell cycle at the G2/M phase.[6][7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers a cascade of cellular events that culminate in programmed cell death, or apoptosis.[1] Docetaxel can also induce apoptosis by phosphorylating and inactivating the anti-apoptotic protein Bcl-2.[3][6]
Resistance to docetaxel can develop through various mechanisms, including alterations in β-tubulin structure, increased expression of drug efflux pumps (like P-glycoprotein), and the activation of pro-survival signaling pathways.[6][8]
Quantitative Data: Cytotoxicity of Docetaxel in Breast Cancer Cell Lines
The cytotoxic effect of docetaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. The IC50 values for docetaxel can vary significantly depending on the breast cancer cell line and the specific experimental conditions.
| Breast Cancer Cell Line | Subtype | Docetaxel IC50 (nM) | Reference |
| MDA-MB-231 | Triple-Negative | ~1.8 - 8.7 | [9] |
| MCF-7 | ER+, PR+, HER2- | Varies | [6] |
| SK-BR-3 | HER2+ | ~3.4 - 6.8 | [9] |
| BT-474 | ER+, PR+, HER2+ | Not specified | |
| MDA-MB-453 | HER2+ | ~1.8 - 2.8 | [9] |
| ZR75-1 | ER+, PR+, HER2- | Varies | [6] |
Note: IC50 values are highly dependent on the assay used (e.g., MTT, SRB), incubation time, and specific laboratory conditions. The values presented here are for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the in vitro effects of docetaxel on breast cancer cell lines.
Cell Culture and Drug Preparation
-
Cell Lines: Commonly used human breast cancer cell lines include MCF-7 (luminal A), MDA-MB-231 (triple-negative), SK-BR-3 (HER2-positive), and BT-474 (luminal B, HER2-positive).[9]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Docetaxel Stock Solution: Docetaxel is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). The stock solution is then aliquoted and stored at -20°C or -80°C. Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: The following day, replace the medium with fresh medium containing various concentrations of docetaxel. Include a vehicle control (medium with the same concentration of DMSO as the highest docetaxel concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each docetaxel concentration relative to the vehicle control. Plot the percentage of viability against the log of the docetaxel concentration to determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with docetaxel at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.
-
Staining: Rehydrate the fixed cells by washing with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Docetaxel treatment is expected to cause an accumulation of cells in the G2/M phase.
Analysis of Signaling Proteins (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by docetaxel.
-
Protein Extraction: Treat cells with docetaxel, then wash with cold PBS and lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in a sample buffer containing SDS and a reducing agent. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, phospho-ERK, Bcl-2, cleaved PARP). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using X-ray film or a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.
Visualization of Key Concepts
General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
The Use of Docetaxel in Preclinical Prostate Cancer Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of docetaxel in prostate cancer xenograft models, a critical tool in preclinical drug development. While the deuterated form, Docetaxel-d9, is not typically used as a therapeutic agent itself, it plays a crucial role as an internal standard for the accurate quantification of docetaxel in biological samples. This guide will detail experimental methodologies, present quantitative data from relevant studies, and illustrate the key signaling pathways involved in docetaxel's mechanism of action and resistance in prostate cancer.
Introduction to Docetaxel and its Role in Prostate Cancer Research
Docetaxel is a potent chemotherapeutic agent belonging to the taxane family. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division. By binding to and stabilizing microtubules, docetaxel arrests cells in the mitotic phase of the cell cycle, ultimately leading to apoptotic cell death.[1][2] It is a standard-of-care treatment for metastatic castration-resistant prostate cancer (mCRPC).[3][4] Preclinical studies using prostate cancer xenograft models are instrumental in understanding its efficacy, and exploring novel combination therapies.
In such studies, this compound serves as an indispensable analytical tool. As a deuterated isotopologue of docetaxel, it is chemically identical but has a higher molecular weight. This property allows it to be used as an internal standard in mass spectrometry-based assays to precisely quantify the concentration of docetaxel in plasma, tumor tissue, and other biological matrices. This accurate quantification is vital for pharmacokinetic and pharmacodynamic (PK/PD) modeling.
Experimental Protocols for Prostate Cancer Xenograft Models
The establishment and utilization of prostate cancer xenograft models are fundamental to in vivo drug efficacy studies. Below are generalized protocols for cell line-derived and patient-derived xenograft models.
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using a human prostate cancer cell line such as PC-3 or DU-145.
Materials:
-
Human prostate cancer cell line (e.g., PC-3, DU-145)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Male immunodeficient mice (e.g., BALB/c nude or SCID)
-
Docetaxel
-
Vehicle solution (e.g., polysorbate 80 and ethanol)
-
This compound (for analytical standard)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture prostate cancer cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting: Trypsinize the cells, wash with PBS, and resuspend in PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), measure them with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Animal Grouping and Treatment: Randomize mice into treatment and control groups. Administer docetaxel (e.g., 10 mg/kg, intravenously, once a week) and vehicle to the respective groups.[5]
-
Sample Collection: At specified time points, collect blood samples for pharmacokinetic analysis. At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic and histological analysis.
-
Sample Analysis: Use a validated LC-MS/MS method with this compound as an internal standard to quantify docetaxel concentrations in plasma and tumor homogenates.
Patient-Derived Xenograft (PDX) Model Protocol
PDX models are generated by implanting fresh tumor tissue from a patient into an immunodeficient mouse, which can better recapitulate the heterogeneity of the original tumor.
Procedure:
-
Tissue Acquisition: Obtain fresh prostate tumor tissue from a patient biopsy or surgical resection under sterile conditions.
-
Tissue Preparation: Mechanically or enzymatically dissociate the tumor tissue into small fragments or single-cell suspensions.
-
Implantation: Implant the tumor fragments or cell suspension subcutaneously or orthotopically into immunodeficient mice.
-
Engraftment and Passaging: Monitor mice for tumor growth. Once the primary tumor reaches a certain size (e.g., 1000 mm³), it can be excised and passaged into subsequent cohorts of mice for expansion.
-
Drug Efficacy Studies: Once a stable PDX line is established and tumors have grown to a suitable size in a cohort of mice, initiate treatment with docetaxel as described for CDX models.
Quantitative Data on Docetaxel Efficacy
The following tables summarize quantitative data from preclinical studies on the efficacy of docetaxel in prostate cancer xenograft models.
Table 1: Tumor Growth Inhibition in Prostate Cancer Xenograft Models
| Xenograft Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| DU-145 | Docetaxel | 10 mg/kg/week, i.v., for 3 weeks | 32.6 (tumor regression) | [5] |
| DU-145 | Docetaxel + Radiation | 10 mg/kg/week, i.v., for 3 weeks + 2 Gy/day x 5/week for 3 weeks | 68.6 (tumor regression) | [5] |
| PAC120 (androgen-dependent) | Docetaxel | 20 mg/kg, i.p., 3-week cycles | Significant growth inhibition | [6] |
| HID (androgen-independent) | Docetaxel | 20 mg/kg, i.p., 3-week cycles | Significant growth inhibition | [6] |
Table 2: Pharmacokinetic Parameters of Docetaxel in Mice
| Parameter | Value | Animal Model | Dose | Reference |
| Plasma Clearance | 21 L/hr/m² | Cancer patients (for context) | 70-115 mg/m² | [7] |
| Terminal Half-life | 12 hours | Cancer patients (for context) | 70-115 mg/m² | [7] |
| AUC (Area Under the Curve) | Proportional to dose | Mice | - | [7] |
| Tumor Exposure | Proportional to dose | Mice | - | [7] |
Note: Specific pharmacokinetic data for this compound is not provided as it is used as an internal standard for the quantification of docetaxel.
Signaling Pathways in Docetaxel Action and Resistance
The efficacy of docetaxel is governed by a complex interplay of signaling pathways that regulate cell cycle, apoptosis, and drug resistance.
Docetaxel's Primary Mechanism of Action
Docetaxel's primary mode of action is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.
Caption: Docetaxel's primary mechanism of action.
Key Signaling Pathways Modulated by Docetaxel
Docetaxel's apoptotic effects are mediated through various signaling pathways, including the phosphorylation of Bcl-2.[8]
Caption: Docetaxel-induced apoptosis via Bcl-2 phosphorylation.
Signaling Pathways Involved in Docetaxel Resistance
Resistance to docetaxel is a significant clinical challenge and involves the activation of pro-survival signaling pathways.
Caption: Key signaling pathways contributing to docetaxel resistance.
Conclusion
The use of docetaxel in prostate cancer xenograft models remains a cornerstone of preclinical research. This guide has provided a framework for conducting such studies, from the establishment of xenograft models to the analysis of drug efficacy. The accurate quantification of docetaxel, facilitated by the use of this compound as an internal standard, is paramount for robust and reproducible results. A thorough understanding of the signaling pathways involved in docetaxel's mechanism of action and the development of resistance is crucial for the rational design of novel therapeutic strategies to improve outcomes for patients with prostate cancer.
References
- 1. A physiologically based pharmacokinetic model of docetaxel disposition: from mouse to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor growth inhibition modeling of individual lesion dynamics and interorgan variability in HER2-negative breast cancer patients treated with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docetaxel in prostate cancer: a familiar face as the new standard in a hormone-sensitive setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docetaxel Found to Be Significantly Associated With Reduced Prostate Cancer Mortality in Patients With Otherwise Poor Prognosis - Brigham On a Mission [brighamhealthonamission.org]
- 5. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of docetaxel with or without estramustine phosphate versus mitoxantrone in androgen dependent and independent human prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of Taxotere (docetaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
Preclinical Evaluation of Docetaxel-d9 in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical evaluation of Docetaxel, a cornerstone chemotherapy agent, in animal models. While specific preclinical data for a deuterated version, Docetaxel-d9, is not yet publicly available, this document serves as an essential resource by summarizing the extensive preclinical data of the parent compound. Furthermore, it introduces the strategic rationale and potential benefits of deuterium-modified drugs in oncology. The guide details established experimental protocols, presents key quantitative data from in vivo studies in tabular format, and utilizes diagrams to illustrate critical pathways and workflows relevant to the preclinical assessment of taxane-based anticancer agents. This information provides a robust framework for designing and interpreting future preclinical studies of this compound.
Introduction: The Rationale for this compound
Docetaxel is a highly effective mitotic inhibitor that functions by promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] It is widely used in the treatment of various solid tumors, including breast, lung, and prostate cancers.[1][2]
The strategic incorporation of deuterium, a stable isotope of hydrogen, into a drug molecule—a process known as deuteration—can offer significant pharmacokinetic advantages. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by the cytochrome P450 (CYP) enzyme system.[3] For a drug like docetaxel, which is metabolized by CYP3A4, this could lead to:
-
Increased drug exposure: A longer half-life and reduced clearance can increase the area under the curve (AUC), potentially leading to enhanced efficacy.[3][4]
-
Improved safety profile: Slower metabolism can reduce the formation of toxic metabolites and may allow for lower or less frequent dosing, thereby minimizing side effects.[3][4]
-
Reduced drug-drug interactions: A modified metabolic pathway could lessen the impact of co-administered drugs that induce or inhibit CYP3A4.
While preclinical studies on this compound are not yet in the public domain, the development of deuterated analogs of other anticancer drugs has shown promise, with some demonstrating improved pharmacokinetic profiles and enhanced antitumor effects in animal models.[3][4]
Preclinical Evaluation of Docetaxel in Animal Models
The preclinical assessment of docetaxel has established a foundation for its clinical use. These studies have primarily focused on its pharmacokinetics, anti-tumor efficacy, and toxicity profile in various animal models.
Pharmacokinetics
Pharmacokinetic studies of docetaxel have been conducted in mice, rats, and dogs, revealing a multiphasic disposition with rapid tissue uptake and a large volume of distribution.[5][6] Hepatobiliary extraction is the primary route of elimination.[5][6]
Table 1: Summary of Preclinical Pharmacokinetic Parameters of Docetaxel in Animal Models
| Parameter | Mouse | Rat | Dog |
| Plasma Protein Binding | 76-89% | - | Similar to human |
| Elimination Half-life (t½) | ~22 hours (tumor) | - | - |
| Clearance | Linear pharmacokinetics | - | Comparable to Taxotere® |
| Metabolism | Hepatic (CYP450) | Hepatic (CYP450) | Hepatic (CYP450) |
| Primary Excretion Route | Feces | Feces | Feces |
Data compiled from multiple sources.[6][7][8]
Anti-Tumor Efficacy
Docetaxel has demonstrated significant in vivo anti-tumor activity across a range of murine and human tumor xenograft models.[1]
Table 2: Summary of Preclinical Efficacy of Docetaxel in Animal Models
| Animal Model | Tumor Type | Key Findings |
| Syngeneic Mice | Murine transplantable tumors | Sensitivity in 11 of 12 tumor types, with complete regressions of advanced-stage tumors.[1] |
| Nude Mice | Human tumor xenografts | Activity observed in 15 of 16 advanced-stage human tumor xenografts.[7] |
| Orthotopic Mouse Model | Breast Cancer | Nanoparticle formulations showed increased tumor accumulation and enhanced survival.[9] |
| Rat Model | Intraperitoneal administration | Significantly increased peritoneal exposure compared to intravenous administration.[10] |
Toxicity Profile
Preclinical toxicology studies have been conducted in mice, rats, dogs, and monkeys. The dog has been identified as the most sensitive species.[7]
Table 3: Summary of Preclinical Toxicity of Docetaxel in Animal Models
| Animal Model | Dose-Limiting Toxicities | Other Observed Toxicities |
| Mice | Hematologic, Gastrointestinal | Neurotoxicity at high doses.[1] |
| Dogs | Hematologic, Gastrointestinal | - |
| Monkeys | Hematologic, Gastrointestinal | - |
Data compiled from multiple sources.[1][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols based on published docetaxel studies.
Animal Models
-
Species and Strain: Commonly used species include BALB/c or C57BL/6 mice for syngeneic models, and athymic nude (nu/nu) mice for human tumor xenografts. Sprague-Dawley rats and Beagle dogs are often used for pharmacokinetic and toxicology studies.[8][10]
-
Tumor Implantation: For xenograft models, human cancer cell lines (e.g., A549 for lung, MCF-7 for breast) are cultured and then subcutaneously or orthotopically injected into the flank or relevant organ of immunocompromised mice.[9][11]
Dosing and Administration
-
Formulation: Due to its poor water solubility, docetaxel is often formulated in a vehicle such as polysorbate 80 and ethanol.[6][12] Nanoparticle and liposomal formulations have also been developed to improve solubility and reduce toxicity.[9][12][13]
-
Route of Administration: Intravenous (i.v.) injection via the tail vein is the most common route for efficacy and pharmacokinetic studies.[1][7] Intraperitoneal (i.p.) administration has also been investigated.[10]
-
Dosing Regimen: Dosing schedules can vary, but often involve single or multiple doses administered over a set period. For example, treatment may be initiated when tumors reach a certain volume, followed by dosing on a specific schedule (e.g., once every 3 days for 4 cycles).
Efficacy Assessment
-
Tumor Growth Inhibition: Tumor volume is measured regularly using calipers and calculated using the formula: (length x width²) / 2. Tumor growth inhibition is a key endpoint.
-
Survival Studies: In survival studies, animals are monitored until a predetermined endpoint, such as tumor size reaching a specific limit or the animal showing signs of significant morbidity.
Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected at various time points after drug administration. Plasma is separated by centrifugation.
-
Bioanalysis: Docetaxel concentrations in plasma and tissue homogenates are typically quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[10][14]
Toxicity Evaluation
-
Clinical Observations: Animals are monitored daily for signs of toxicity, including changes in body weight, activity level, and overall appearance.
-
Hematology and Clinical Chemistry: Blood samples are collected for complete blood counts and analysis of liver and kidney function markers.[15]
-
Histopathology: At the end of the study, major organs are collected, fixed, and examined microscopically for any treatment-related pathological changes.
Visualization of Key Pathways and Workflows
Docetaxel's Mechanism of Action
The following diagram illustrates the signaling pathway affected by docetaxel.
Caption: Docetaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.
General Preclinical Efficacy Study Workflow
The workflow for a typical in vivo efficacy study is depicted below.
References
- 1. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docetaxel (Taxotere), a review of preclinical and clinical experience. Part II: Clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and metabolism of Taxotere (docetaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Preclinical evaluation of taxane-binding peptide-modified polymeric micelles loaded with docetaxel in an orthotopic breast cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Docetaxel: pharmacokinetics and tissue levels after intraperitoneal and intravenous administration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Highly efficient and lowly toxic docetaxel nanoemulsions for intravenous injection to animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor Effects of Docetaxel in Truncated Basic Fibroblast Growth Factor- Functionalized Liposomes Delivered by d-α-tocopheryl Polyethylene Glycol 2000 Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel form of docetaxel polymeric micelles demonstrates anti-tumor and ascites-inhibitory activities in animal models as monotherapy or in combination with anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Docetaxel-d9 as a Tracer in Metabolic Fate Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of docetaxel-d9, a stable isotope-labeled analog of the potent anticancer agent docetaxel, in metabolic fate studies. By leveraging the distinct mass of the deuterium-labeled compound, researchers can accurately trace the absorption, distribution, metabolism, and excretion (ADME) of docetaxel, providing critical insights for drug development and personalized medicine. This guide details the underlying principles, experimental methodologies, data interpretation, and visualization of the metabolic pathways involved.
Introduction to Stable Isotope Labeling in Drug Metabolism
Stable isotope labeling is a powerful technique in pharmaceutical research that involves the incorporation of non-radioactive heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into a drug molecule.[1] This labeling allows the drug and its metabolites to be differentiated from their endogenous counterparts by mass spectrometry, without altering the drug's fundamental physicochemical and biological properties.[2][3] The use of deuterated compounds like this compound offers a safer alternative to radiolabeling and provides high precision in quantitative bioanalysis.[1]
This compound, with nine deuterium atoms typically incorporated into the tert-butyl group on the C13 side chain, serves as an ideal tracer for several reasons:
-
Chemical Identity: The substitution of hydrogen with deuterium results in a minimal change in the molecule's chemical properties, ensuring that its metabolic fate closely mimics that of the unlabeled drug.[2]
-
Mass Differentiation: The +9 Da mass shift allows for clear distinction from endogenous docetaxel in biological matrices using mass spectrometry.
-
Non-Radioactive: This eliminates the safety concerns and regulatory hurdles associated with radiolabeled compounds.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically involves the coupling of a protected baccatin III core with a deuterated side chain. While specific proprietary methods may vary, a general synthetic approach can be inferred from established methods for docetaxel synthesis.[4][5][6] A plausible route involves the synthesis of a deuterated N-tert-butoxycarbonyl-β-lactam side chain, which is then esterified with a protected 10-deacetylbaccatin III derivative. The deuterium atoms are introduced by using a deuterated tert-butanol in the synthesis of the tert-butoxycarbonyl (Boc) protecting group.
Hypothetical Synthetic Scheme:
-
Preparation of Deuterated Side Chain Precursor: Synthesis of a racemic cis-β-lactam with a deuterated tert-butyldimethylsilyl protecting group at the C3-hydroxy position.[4]
-
Esterification: Coupling of the deuterated β-lactam with a protected 7-O-triethylsilylbaccatin III.[4]
-
Deprotection: Removal of the protecting groups to yield this compound.
The final product, this compound (C₄₃H₄₄D₉NO₁₄), has a molecular weight of approximately 816.93 g/mol .[7]
Experimental Design for a Metabolic Fate Study
A typical metabolic fate study using this compound as a tracer involves the administration of a single intravenous dose of the labeled compound to preclinical models or human subjects, followed by the collection of biological samples over a defined period.
Dosing and Sample Collection
-
Administration: A sterile formulation of this compound is administered intravenously. The dose will depend on the study objectives and the model system.
-
Sample Collection: Blood, urine, and feces are collected at predetermined time points to characterize the absorption, distribution, and excretion of the drug and its metabolites. Typical blood sampling might occur at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration. Urine and feces are typically collected over 24-hour intervals for up to 72 hours.
Sample Preparation
Biological samples are processed to extract this compound and its metabolites for analysis.
-
Plasma: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is commonly employed.[8][9][10]
-
To 100 µL of plasma, add an internal standard (e.g., paclitaxel).
-
Precipitate proteins with 300 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the proteins.
-
The supernatant can be directly injected or further purified by SPE.
-
-
Urine: Dilution followed by SPE is a common approach.
-
Feces: Homogenization in a suitable solvent, followed by extraction and purification.
Bioanalytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for quantifying this compound and its metabolites due to its high sensitivity and specificity.[8][11][12]
Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used for separation.[9][10]
-
Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to selectively detect and quantify the parent drug and its metabolites. The mass spectrometer is set to monitor specific precursor-to-product ion transitions.
Table 1: Hypothetical MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 817.4 | 536.3 | The precursor ion reflects the [M+H]⁺ adduct. The product ion corresponds to the loss of the deuterated side chain. |
| Metabolite M2-d9 | 833.4 | 536.3 | M2 is a hydroxylated metabolite (+16 Da). The product ion is the same as the parent due to fragmentation of the side chain. |
| Metabolite M1/M3-d9 | 831.4 | 536.3 | M1/M3 are cyclized metabolites of M2 (-2 Da). |
| Metabolite M4-d9 | 829.4 | 536.3 | M4 is an oxidized metabolite of M1/M3 (-2 Da). |
| Paclitaxel (Internal Standard) | 854.3 | 286.1 | A common internal standard for docetaxel analysis. |
Note: These are predicted MRM transitions and would require experimental optimization.
Data Presentation and Interpretation
The data obtained from the LC-MS/MS analysis is used to construct concentration-time profiles for this compound and its metabolites in each biological matrix.
Pharmacokinetic Parameters
Pharmacokinetic parameters are calculated from the plasma concentration-time data to describe the disposition of this compound.
Table 2: Illustrative Pharmacokinetic Parameters of this compound Following a 1-hour Intravenous Infusion
| Parameter | Symbol | Value (Units) | Description |
| Maximum Plasma Concentration | Cmax | 4,250 ± 1,410 | ng/mL |
| Area Under the Curve (0-∞) | AUC₀-∞ | 2,950 ± 980 | ng·h/mL |
| Volume of Distribution at Steady State | Vss | 75 ± 25 | L/m² |
| Total Body Clearance | CL | 22 ± 7 | L/h/m² |
| Terminal Half-life | t₁/₂γ | 12.5 ± 4.2 | hours |
Disclaimer: The data in this table is for illustrative purposes only and is based on typical pharmacokinetic values reported for unlabeled docetaxel.[13][14][15]
Excretion Profile
The cumulative amount of this compound and its metabolites recovered in urine and feces provides a quantitative measure of the routes of elimination.
Table 3: Illustrative Cumulative Excretion of this compound and its Metabolites Over 72 Hours
| Matrix | % of Administered Dose |
| Urine | |
| This compound | < 1% |
| Metabolites-d9 | ~5% |
| Feces | |
| This compound | ~5% |
| Metabolites-d9 | ~70% |
| Total Recovery | ~81% |
Disclaimer: The data in this table is for illustrative purposes and reflects the known excretion patterns of docetaxel.
Visualization of Metabolic Pathways and Experimental Workflows
Graphviz (DOT language) can be used to create clear diagrams of the metabolic pathways and experimental workflows.
Docetaxel Metabolic Pathway
The primary metabolic pathway of docetaxel involves the oxidation of the tert-butyl group on the C13 side chain, mediated by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5.[16][17][18][19][20][21]
Caption: Metabolic pathway of this compound.
Experimental Workflow
The following diagram illustrates the key steps in a typical metabolic fate study using this compound.
Caption: Experimental workflow for a this compound tracer study.
Conclusion
The use of this compound as a tracer provides an invaluable tool for elucidating the metabolic fate of docetaxel in a precise and safe manner. The methodologies outlined in this guide, from synthesis and experimental design to bioanalysis and data interpretation, offer a robust framework for conducting comprehensive ADME studies. The insights gained from such studies are critical for optimizing dosing strategies, understanding drug-drug interactions, and ultimately enhancing the therapeutic efficacy and safety of docetaxel in cancer patients.
References
- 1. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 6. WO1997034866A1 - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. harvest.usask.ca [harvest.usask.ca]
- 12. Determination of total and unbound docetaxel in plasma by ultrafiltration and UPLC-MS/MS: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese dose differs from the Western dose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Docetaxel - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 17. clinical-pharmacokinetics-of-docetaxel - Ask this paper | Bohrium [bohrium.com]
- 18. Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Navigating the Formulation of Docetaxel-d9: A Technical Guide for Researchers
For research scientists and drug development professionals, the accurate preparation and handling of deuterated standards like Docetaxel-d9 are paramount for reliable quantitative analysis. This in-depth technical guide provides a comprehensive overview of the solubility and formulation of this compound, offering structured data, detailed experimental protocols, and visual workflows to ensure precision in your research endeavors.
This compound, a deuterated analog of the potent anti-neoplastic agent Docetaxel, serves as a critical internal standard in bioanalytical assays, particularly those employing mass spectrometry. Its near-identical chemical and physical properties to Docetaxel, coupled with its distinct mass, allow for precise quantification of the active drug in complex biological matrices. However, the successful use of this compound hinges on its proper dissolution and formulation, a process that requires a thorough understanding of its solubility characteristics.
Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively published, its solubility is expected to be nearly identical to that of its non-deuterated counterpart, Docetaxel. The following tables summarize the available qualitative and quantitative solubility data for Docetaxel to serve as a reliable guide for this compound.
It is strongly recommended that researchers perform their own solubility tests for their specific lot of this compound and intended solvent systems.
Qualitative Solubility
| Solvent | Solubility | Source |
| Chloroform | Slightly Soluble | Cayman Chemical |
| Methanol | Slightly Soluble | Cayman Chemical |
| Water | Insoluble | LKT Labs |
Quantitative Solubility of Docetaxel (as a proxy for this compound)
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 100 | 123.78 | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Sonication or warming may be required. | MedChemExpress, Selleck Chemicals |
| Ethanol | 100 | 123.78 | Sonication or warming may be required. | Selleck Chemicals |
| Ethanol | 50 | 61.89 | Sonication is recommended. | MedChemExpress |
| Ethanol | ~1.5 | ~1.86 | - | Cayman Chemical[1] |
| Dimethylformamide (DMF) | ~5 | ~6.19 | - | Cayman Chemical[1] |
| DMSO/PBS (pH 7.2) (1:10) | ~0.1 | ~0.12 | For aqueous buffer solutions, first dissolve in DMSO. Aqueous solutions are not recommended for storage beyond one day. | Cayman Chemical[1] |
Formulation for In Vivo Research (Docetaxel)
For preclinical research involving animal models, specific formulations are required to ensure bioavailability and stability. The following is a common formulation for the in vivo administration of Docetaxel, which can be adapted for research purposes with this compound if required, though its primary use is as an analytical standard.
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound stock solutions for use as an internal standard in analytical quantification, such as LC-MS/MS.
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO for serial dilution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound (e.g., 1 mg) into a tared amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL. For 1 mg of this compound, add 100 µL of DMSO.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Internal Standard Solution in Acetonitrile
Objective: To prepare a 1 µg/mL working solution of this compound in acetonitrile for spiking into analytical samples.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
LC-MS grade Acetonitrile
-
Volumetric flasks
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Methodology:
-
Intermediate Dilution (if necessary): Depending on the final desired concentration and the volumes being handled, an intermediate dilution may be prudent for accuracy. For example, dilute the 10 mg/mL stock solution 1:100 in acetonitrile to obtain a 100 µg/mL intermediate solution. To do this, add 10 µL of the 10 mg/mL stock to 990 µL of acetonitrile.
-
Final Dilution: Prepare the 1 µg/mL working solution by diluting the intermediate solution (or the stock solution directly). For example, dilute the 100 µg/mL intermediate solution 1:100 by adding 10 µL to 990 µL of acetonitrile in a clean vial.
-
Homogenization: Vortex the working solution thoroughly to ensure homogeneity.
-
Storage: The working solution can typically be stored at 2-8°C for short-term use or at -20°C for longer periods. Stability should be verified for the specific storage conditions.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for the preparation and use of this compound as an internal standard.
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: General workflow for sample analysis using this compound as an internal standard.
Conclusion
The reliable use of this compound as an internal standard is fundamental to the accurate quantification of Docetaxel in research and development. While direct quantitative solubility data for the deuterated form is sparse, the data for Docetaxel provides a robust starting point. By following the detailed protocols and workflows outlined in this guide, researchers can confidently prepare and utilize this compound solutions, ensuring the integrity and reproducibility of their experimental results. Always refer to the manufacturer's certificate of analysis for lot-specific information and perform necessary in-house validation for your specific application.
References
Technical Guide: Analysis of Docetaxel-d9 by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel is a potent anti-mitotic chemotherapy agent widely used in the treatment of various cancers. Accurate quantification of docetaxel in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.[1]
Docetaxel-d9 is a deuterated analog of docetaxel, intended for use as an internal standard in such quantitative assays.[2] The nine deuterium atoms are located on the tert-butyl group, providing a distinct mass shift with minimal impact on physicochemical properties. This guide provides an in-depth overview of the analytical methodologies for the characterization and quantification of this compound using mass spectrometry and NMR spectroscopy.
Mass Spectrometry (MS) Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the primary technique for quantifying docetaxel in biological samples, with this compound serving as the ideal internal standard.[3]
Experimental Protocol: LC-MS/MS
A robust LC-MS/MS method is essential for accurate quantification. The protocol involves sample extraction, chromatographic separation, and mass spectrometric detection.
Table 1: Typical LC-MS/MS Experimental Protocol for Docetaxel Analysis
| Parameter | Description |
|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) : To extract docetaxel and this compound from plasma/serum and remove interferences.[4][5] |
| Chromatography | Column : C18 reverse-phase column (e.g., Accucore RP-MS, 50 x 2.1 mm, 2.6 µm).[4] |
| Mobile Phase : Gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an acetate buffer) and an organic phase (e.g., methanol or acetonitrile).[6][7] | |
| Flow Rate : Typically 0.3-0.5 mL/min. | |
| Run Time : Optimized for separation from matrix components, often under 5 minutes.[4] | |
| Mass Spectrometry | Ionization : Electrospray Ionization (ESI) in positive mode is common.[5] |
| Detection : Triple Quadrupole (QqQ) Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6] |
| | Adduct Formation : Sodium adducts ([M+Na]⁺) are frequently observed and can be used for quantification due to their stability and intensity.[5][8] |
Workflow for Quantitative Analysis
The general workflow for using this compound as an internal standard in a pharmacokinetic study is depicted below.
Caption: LC-MS/MS workflow for Docetaxel quantification using this compound.
Data Analysis: Fragmentation and MRM Transitions
This compound has a molecular weight of 816.9 g/mol (C₄₃H₄₄D₉NO₁₄).[2] The nine deuterium atoms are on the tert-butyl group of the C-13 side chain. This results in a +9 Da mass shift compared to unlabeled docetaxel (MW 807.8 g/mol ) for the molecular ion and any fragments containing this group.
The most common fragmentation involves the cleavage of the ester linkage at C-13, separating the baccatin III core from the side chain.
Table 2: Comparison of Key Mass-to-Charge Ratios (m/z) for Docetaxel and this compound
| Ion | Docetaxel (m/z) | This compound (m/z) | Note |
|---|---|---|---|
| [M+H]⁺ | 808.3 | 817.3 | Protonated molecular ion. |
| [M+Na]⁺ | 830.3 | 839.3 | Sodium adduct; often the most abundant precursor ion.[6] |
| [M+Na - Side Chain]⁺ | 549.2 | 549.2 | Fragment corresponding to the baccatin III core. Mass is identical as the deuterated group is lost. |
| [M+Na - Baccatin III]⁺ | 282.1 | 291.1 | Fragment corresponding to the C-13 side chain, showing the +9 Da shift. |
| Typical MRM Transition | 830.3 → 549.2 | 839.3 → 549.2 | A common transition for quantification, monitoring the loss of the side chain from the sodium adduct.[6][9] |
Caption: Fragmentation pathway of this compound leading to key product ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for structural confirmation of this compound, verifying the location of the deuterium labels and assessing isotopic purity.
Experimental Protocol: NMR
Standard NMR protocols are used for analysis. The choice of solvent is critical and depends on the sample's solubility.
Table 3: General NMR Experimental Parameters
| Parameter | Description |
|---|---|
| Instrument | 400 MHz or higher field NMR spectrometer. |
| Solvents | Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[10] |
| Concentration | 5-10 mg of sample in 0.5-0.7 mL of solvent. |
| Experiments | ¹H NMR : For overall structure and confirmation of label placement. |
| ²H (Deuterium) NMR : To directly observe the deuterium signal. | |
| ¹³C NMR : To observe the carbon skeleton and isotopic effects on carbon signals. |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peaks.[10] |
Data Analysis: Spectral Interpretation
The primary impact of deuteration on the NMR spectra is observed in the ¹H and ²H spectra.
-
¹H NMR Spectrum : The spectrum of this compound will be nearly identical to that of unlabeled docetaxel, with one critical difference: the signal corresponding to the nine protons of the tert-butyl group will be absent or dramatically reduced in intensity. This singlet, typically found around 1.3 ppm, is a clear marker for successful deuteration.
-
²H (Deuterium) NMR Spectrum : This experiment directly detects the deuterium nuclei. A single resonance peak will be observed in the ²H NMR spectrum at a chemical shift nearly identical to the tert-butyl proton signal in the ¹H spectrum (~1.3 ppm), confirming the location of the labels.[11]
-
¹³C NMR Spectrum : The carbon atoms of the three methyl groups in the deuterated tert-butyl moiety will show coupling to deuterium (a spin I=1 nucleus), resulting in a multiplet instead of a singlet. The quaternary carbon will also be affected.
Table 4: Key ¹H NMR Signal Comparison for Docetaxel vs. This compound
| Protons | Typical Chemical Shift (ppm) in Docetaxel | Expected Signal in this compound |
|---|---|---|
| tert-butyl (-C(CH₃)₃) | ~1.3 (singlet, 9H) | Absent or significantly reduced |
| Aromatic Protons | 7.3 - 8.2 (multiplets) | Unchanged |
| Acetyl (-COCH₃) | ~2.4 (singlet, 3H) | Unchanged |
| Baccatin Core Protons | 1.0 - 6.5 (various multiplets) | Unchanged |
Caption: Logical relationship between this compound structure and its NMR signals.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. caymanchem.com [caymanchem.com]
- 3. metsol.com [metsol.com]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of docetaxel and paclitaxel in human plasma and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the docetaxel vehicle, polysorbate 80, in patient samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
The Biophysical Landscape of Docetaxel-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core biophysical interactions of Docetaxel, with a specific focus on its deuterated analogue, Docetaxel-d9. While Docetaxel's mechanism of action has been extensively studied, this paper will also explore the potential implications of isotopic substitution on its pharmacokinetic and pharmacodynamic profiles, providing a comprehensive resource for researchers in oncology and drug development.
Introduction to Docetaxel and the Rationale for Deuteration
Docetaxel is a potent, semi-synthetic taxane that has become a cornerstone in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[1][2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division and other essential cellular functions.[1][3] Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[4][5][6] This hyper-stabilization of microtubules leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[6][7]
This compound is a deuterated version of Docetaxel, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This specific isotopic substitution is often utilized to create a stable, heavier version of the drug, primarily for use as an internal standard in quantitative analytical methods like mass spectrometry. However, the introduction of deuterium can also subtly influence the biophysical and pharmacokinetic properties of a molecule due to the kinetic isotope effect. This guide will first detail the well-established biophysical interactions of Docetaxel and then explore the potential consequences of deuteration in this compound.
Biophysical Interactions of Docetaxel with Microtubules
The interaction between Docetaxel and microtubules is the cornerstone of its anti-cancer activity. This section summarizes the key quantitative data and experimental approaches used to characterize this interaction.
Quantitative Binding Data
The affinity of Docetaxel for microtubules has been quantified using various experimental techniques. The following table summarizes key binding parameters reported in the literature.
| Parameter | Value | Cell/System Type | Method |
| K D | 6.8 ± 0.2 (SD) μmol/L | Unfractionated microtubules | [¹⁴C]-docetaxel binding assay |
| K D | 7.9 ± 0.3 (SD) μmol/L | βIII-tubulin-depleted microtubules | [¹⁴C]-docetaxel binding assay |
| Cellular K i | 16 nM | HeLa cells | Competitive binding with fluorescent taxoid |
KD: Dissociation constant; Ki: Inhibition constant. A lower value indicates higher affinity.
Mechanism of Action: Microtubule Stabilization
Docetaxel exerts its cytotoxic effects by binding to the β-subunit of tubulin within the microtubule polymer.[4][5] This binding event has several key consequences:
-
Promotion of Tubulin Polymerization: Docetaxel promotes the assembly of tubulin dimers into microtubules, even in the absence of GTP, which is normally required.
-
Inhibition of Depolymerization: Once formed, the Docetaxel-bound microtubules are highly stable and resistant to depolymerization caused by factors such as calcium ions or low temperatures.[1]
-
Disruption of Mitosis: The stabilization of microtubules disrupts the dynamic instability required for the proper functioning of the mitotic spindle, leading to a halt in the cell cycle at the G2/M phase.[3][7]
-
Induction of Apoptosis: The prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][6] Docetaxel has also been found to induce apoptosis by phosphorylating the anti-apoptotic protein Bcl-2.[1]
This compound: The Impact of Deuteration
This compound is specifically deuterated at the tert-butyl group. While primarily used as an analytical standard, this modification has the potential to alter the drug's biophysical and pharmacokinetic properties.
Site of Deuteration
The nine deuterium atoms in this compound replace the hydrogens on the three methyl groups of the tert-butoxycarbonyl side chain.
Potential Effects on Biophysical Interactions
The tert-butyl group is not directly involved in the binding of Docetaxel to the microtubule. The core taxane ring and the C13 side chain are the primary determinants of this interaction. Therefore, it is hypothesized that the deuteration in this compound will have a negligible effect on its binding affinity (KD and Ki) for microtubules . The fundamental mechanism of microtubule stabilization is expected to remain unchanged.
Potential Effects on Pharmacokinetics
The most significant impact of deuteration is often observed in the drug's metabolic profile, a phenomenon known as the deuterium kinetic isotope effect . The C-D bond is stronger than the C-H bond, making it more difficult to break. Since Docetaxel is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, if the deuterated site is a target for metabolism, a slower rate of metabolic clearance can be expected for this compound compared to Docetaxel.[8]
A slower metabolism could lead to:
-
Increased plasma half-life (t1/2)
-
Increased area under the curve (AUC)
-
Potentially altered dosing regimens
It is important to note that without direct experimental data on the pharmacokinetics of this compound, these remain theoretical considerations.
Pharmacokinetic Properties of Docetaxel
Understanding the pharmacokinetics of the parent compound, Docetaxel, is crucial for predicting the potential behavior of this compound.
| Parameter | Value | Notes |
| Bioavailability (Oral) | 8% ± 6% (alone) | Increases to 90% ± 44% with cyclosporine co-administration.[2] |
| Protein Binding | >98% | Primarily to albumin, alpha1-acid glycoprotein, and lipoproteins.[2] |
| Metabolism | Liver (CYP3A4) | [8] |
| Elimination Half-life | ~11 hours (terminal) | [2] |
| Excretion | Primarily through bile and feces | [2] |
Experimental Protocols
This section provides an overview of the methodologies used to study the biophysical interactions of Docetaxel.
Microtubule Binding Assay using Radiolabeled Docetaxel
This method directly measures the binding of Docetaxel to microtubules.
-
Tubulin Polymerization: Purified tubulin is incubated with GTP to induce polymerization into microtubules.
-
Incubation with [¹⁴C]-Docetaxel: Radiolabeled Docetaxel is added to the pre-formed microtubules at various concentrations.
-
Separation: The microtubules are separated from the unbound Docetaxel by centrifugation.
-
Quantification: The amount of radioactivity in the microtubule pellet is measured by scintillation counting to determine the amount of bound Docetaxel.
-
Data Analysis: The binding data is then used to calculate the dissociation constant (KD).
Competitive Binding Assay with a Fluorescent Taxoid
This assay determines the binding affinity of a non-fluorescent compound (like Docetaxel) by measuring its ability to compete with a fluorescent probe that also binds to the same site on the microtubule.
-
Cell Culture: HeLa cells are cultured in 96-well plates.
-
Incubation: The cells are incubated with a fluorescent taxoid probe (e.g., Pacific Blue-GABA-Taxol) and varying concentrations of the competitor drug (Docetaxel). An efflux pump inhibitor like verapamil is often included to prevent the cells from pumping out the probe.
-
Flow Cytometry: The fluorescence intensity of the cells is measured using a flow cytometer.
-
Data Analysis: The decrease in fluorescence with increasing concentrations of the competitor is used to calculate the inhibition constant (Ki).
Visualizing the Biophysical Interactions of Docetaxel
The following diagrams, generated using the DOT language, illustrate key aspects of Docetaxel's mechanism of action and the experimental workflow for its characterization.
Caption: Docetaxel's mechanism of action leading to apoptosis.
Caption: Workflow for a radiolabeled microtubule binding assay.
Conclusion
Docetaxel remains a critical tool in cancer chemotherapy, and a thorough understanding of its biophysical interactions is paramount for its effective use and for the development of next-generation taxanes. This compound, while primarily an analytical tool, provides an interesting case study for the potential effects of deuteration on a well-characterized drug. The theoretical framework suggests that while its core mechanism of microtubule stabilization is likely unaffected, its pharmacokinetic profile may be altered. Further experimental investigation into the metabolism and cellular effects of this compound is warranted to fully elucidate the impact of this isotopic substitution and to explore its potential, if any, as a therapeutic agent with a modified pharmacokinetic profile. This guide provides a foundational understanding for researchers to build upon in their exploration of taxane-based cancer therapies.
References
- 1. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Docetaxel - Wikipedia [en.wikipedia.org]
- 3. clinical-pharmacokinetics-of-docetaxel - Ask this paper | Bohrium [bohrium.com]
- 4. Clinical pharmacokinetics of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PathWhiz [pathbank.org]
- 6. SMPDB [smpdb.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
The Role of Docetaxel-d9 in Elucidating Drug Resistance Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docetaxel is a potent taxane-based chemotherapeutic agent widely employed in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer.[1][2][3] However, the emergence of drug resistance remains a significant clinical obstacle, limiting its therapeutic efficacy. Understanding the intricate molecular mechanisms underpinning Docetaxel resistance is paramount for the development of novel strategies to overcome this challenge. This technical guide explores the established mechanisms of Docetaxel resistance and posits the strategic role of its deuterated analog, Docetaxel-d9, as a critical investigational tool. By leveraging the kinetic isotope effect, this compound offers a unique opportunity to dissect the metabolic and transport-related pathways contributing to resistance, thereby paving the way for more effective and durable cancer therapies.
Introduction to Docetaxel and the Challenge of Drug Resistance
Docetaxel exerts its cytotoxic effects by binding to the β-subunit of tubulin, which stabilizes microtubules and inhibits their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Despite its initial efficacy, a substantial number of patients develop resistance to Docetaxel, which can be either intrinsic or acquired.[3]
The mechanisms of Docetaxel resistance are multifactorial and complex, broadly categorized as:
-
Reduced intracellular drug accumulation: Primarily mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux Docetaxel from the cancer cells.[3]
-
Altered drug metabolism: Primarily driven by the cytochrome P450 enzyme CYP3A4, which metabolizes Docetaxel into less active compounds.[4][5][6]
-
Alterations in the drug target: Mutations or changes in the expression of β-tubulin isoforms can reduce the binding affinity of Docetaxel.
-
Activation of survival signaling pathways: Upregulation of pro-survival pathways, such as the PI3K/Akt pathway, can counteract the apoptotic effects of Docetaxel.[2]
The Rationale for Using this compound in Resistance Studies
Deuterium, a stable isotope of hydrogen, possesses a greater mass than hydrogen. The substitution of hydrogen with deuterium at a specific position in a drug molecule can significantly alter its metabolic fate. This phenomenon, known as the deuterium kinetic isotope effect (KIE) , arises because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond will proceed at a slower rate when a C-D bond is present at that site.
This compound is a deuterated analog of Docetaxel where nine hydrogen atoms have been replaced with deuterium. The strategic placement of deuterium at sites susceptible to metabolic oxidation by CYP3A4 is hypothesized to slow down the metabolic inactivation of the drug. This key characteristic makes this compound an invaluable tool for:
-
Isolating and quantifying the contribution of CYP3A4-mediated metabolism to overall drug resistance. By comparing the efficacy of Docetaxel and this compound in resistant cell lines, researchers can delineate the extent to which metabolic inactivation contributes to the resistant phenotype.
-
Investigating the interplay between metabolism and drug efflux. A slower metabolism of this compound would result in a higher intracellular concentration of the parent drug for a longer duration, potentially leading to increased efflux by P-gp. Comparative studies can help elucidate the dynamics of this interplay.
-
Evaluating the potential for deuterated drugs to overcome metabolism-based resistance. If slowed metabolism by CYP3A4 is a key factor in resistance, this compound could exhibit enhanced efficacy in resistant tumors.
Key Mechanisms of Docetaxel Resistance and the Investigational Role of this compound
P-glycoprotein (P-gp) Mediated Drug Efflux
P-glycoprotein, the product of the ABCB1 gene, is a well-characterized ABC transporter that actively pumps a wide range of xenobiotics, including Docetaxel, out of cells.[3] Overexpression of P-gp is a common mechanism of multidrug resistance (MDR) in cancer cells.
-
Investigational Approach with this compound: By comparing the intracellular accumulation and efflux rates of Docetaxel and this compound in P-gp overexpressing and non-overexpressing cell lines, researchers can determine if deuteration affects the recognition and transport of the drug by P-gp. While a direct effect is not anticipated, the altered pharmacokinetics of this compound (due to reduced metabolism) could indirectly influence P-gp mediated efflux by maintaining a higher intracellular drug concentration for a longer period.
CYP3A4-Mediated Metabolism
Docetaxel is extensively metabolized in the liver and, to some extent, within tumor cells by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[4][5][6][7] This metabolic process leads to the formation of inactive or less active metabolites, thereby reducing the effective concentration of the drug at its target.
-
Investigational Approach with this compound: The core utility of this compound lies in its potential to resist CYP3A4-mediated metabolism. Comparative in vitro metabolism assays using human liver microsomes or recombinant CYP3A4 can quantify the difference in the rate of metabolism between Docetaxel and this compound. In cellular assays, a higher potency of this compound in cells with high CYP3A4 expression would provide strong evidence for the role of metabolism in resistance.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is common in many cancers and has been implicated in Docetaxel resistance.[2] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby counteracting the cytotoxic effects of Docetaxel.
-
Investigational Approach with this compound: While deuteration is unlikely to directly impact the PI3K/Akt pathway, the sustained intracellular concentration of this compound could lead to a more prolonged and potent induction of apoptosis. By comparing the effects of Docetaxel and this compound on the phosphorylation status of Akt and its downstream targets in resistant cells, researchers can investigate whether overcoming metabolic escape can restore sensitivity to apoptosis induction.
Quantitative Data and Pharmacokinetic Profiles
Pharmacokinetics of Docetaxel
The pharmacokinetic parameters of Docetaxel can vary among individuals. The following table summarizes typical pharmacokinetic values for Docetaxel.
| Parameter | Value | Reference |
| Protein Binding | >98% | [8] |
| Metabolism | Hepatic (primarily CYP3A4) | [5][8] |
| Half-life | ~11.1 hours (terminal) | [9] |
| Clearance | 21 L/h/m² | [5] |
| Volume of Distribution (steady state) | 113 L | [8] |
Hypothetical Comparative Pharmacokinetics of this compound
The following table presents a hypothetical comparison of the pharmacokinetic parameters of Docetaxel and this compound, based on the anticipated effects of deuteration. Note: These values for this compound are theoretical and require experimental validation.
| Parameter | Docetaxel (Observed) | This compound (Hypothetical) | Rationale for Difference |
| Metabolism (CYP3A4) | Extensive | Reduced | Kinetic Isotope Effect slows C-D bond cleavage. |
| Half-life | ~11.1 hours | Increased | Slower metabolism leads to prolonged circulation. |
| Clearance | 21 L/h/m² | Decreased | Reduced metabolic clearance. |
| Area Under the Curve (AUC) | Dose-proportional | Increased | Slower clearance results in greater drug exposure over time. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of Docetaxel and this compound on cancer cell lines.
Materials:
-
Docetaxel and this compound stock solutions (in DMSO)
-
Resistant and sensitive cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Docetaxel and this compound in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for both compounds.
P-glycoprotein Efflux Assay
This protocol measures the ability of P-gp to efflux a fluorescent substrate in the presence of Docetaxel or this compound.
Materials:
-
P-gp overexpressing and control cell lines
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Docetaxel and this compound
-
Verapamil (P-gp inhibitor, positive control)
-
Flow cytometer
Procedure:
-
Harvest and resuspend cells in phenol red-free medium.
-
Pre-incubate the cells with Docetaxel, this compound, Verapamil, or vehicle control for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µM and incubate for 60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in fresh, drug-free medium and incubate for another 60 minutes to allow for efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry. A decrease in fluorescence indicates P-gp mediated efflux.
Visualizations: Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway in Docetaxel Resistance
Caption: PI3K/Akt pathway promoting cell survival and counteracting Docetaxel-induced apoptosis.
Experimental Workflow for Investigating this compound in Drug Resistance
Caption: A workflow for the comparative study of Docetaxel and this compound to investigate drug resistance.
Conclusion and Future Directions
The study of Docetaxel resistance is a critical area of oncology research. While significant progress has been made in identifying the key mechanisms, a deeper understanding of the quantitative contribution of each mechanism is needed. This compound represents a powerful and precise tool to dissect the role of CYP3A4-mediated metabolism in drug resistance. The experimental framework outlined in this guide provides a roadmap for researchers to leverage the unique properties of this compound to unravel the complex interplay between drug metabolism, efflux, and intracellular signaling. The insights gained from such studies will be instrumental in the design of next-generation taxanes and combination therapies that can circumvent or overcome drug resistance, ultimately improving patient outcomes. Future research should focus on conducting these direct comparative studies to validate the hypothesized benefits of this compound and to explore its potential as a therapeutic agent in its own right for the treatment of Docetaxel-resistant cancers.
References
- 1. Overcoming docetaxel resistance in prostate cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docetaxel Resistance in Breast Cancer: Current Insights and Future Directions | MDPI [mdpi.com]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese dose differs from the Western dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinical-pharmacokinetics-of-docetaxel - Ask this paper | Bohrium [bohrium.com]
- 7. The effect of an individual's cytochrome CYP3A4 activity on docetaxel clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of Docetaxel-d9 in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docetaxel is a cornerstone in the therapeutic arsenal against non-small cell lung cancer (NSCLC), demonstrating significant efficacy as both a standalone agent and in combination therapies.[1][2] Its mechanism of action, centered on the stabilization of microtubules, leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] This technical guide provides a comprehensive overview of the established preclinical and clinical data for Docetaxel in NSCLC. Furthermore, we introduce the concept of Docetaxel-d9, a deuterated isotopologue of Docetaxel, and outline a hypothetical preliminary investigation into its potential as a next-generation therapeutic agent. While this compound is currently utilized as an internal standard in pharmacokinetic analyses due to its mass shift, its potential to alter metabolic pathways through the kinetic isotope effect presents an intriguing avenue for drug development.[2][3] This document will detail the established signaling pathways of Docetaxel, summarize key clinical trial data, provide detailed experimental protocols, and propose a workflow for the initial evaluation of this compound in NSCLC models.
Introduction to Docetaxel in NSCLC
Docetaxel, a semi-synthetic taxane derived from the European yew tree (Taxus baccata), has been a pivotal agent in the management of advanced or metastatic NSCLC for over two decades.[1][4] It was the first drug to demonstrate a survival benefit in the second-line treatment of NSCLC and remains a standard of care.[1]
Mechanism of Action
Docetaxel's primary antineoplastic effect is achieved by disrupting microtubule dynamics. Unlike agents that cause microtubule depolymerization, Docetaxel enhances the polymerization of tubulin and stabilizes microtubules, preventing their breakdown.[1][2][5] This hyper-stabilization of the microtubule network disrupts the essential processes of mitotic spindle formation and chromosome segregation during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[5][6]
In addition to its effects on microtubules, preclinical studies suggest Docetaxel may also modulate apoptotic pathways by phosphorylating B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein, thereby inactivating it and promoting apoptosis.[7]
Clinical Efficacy of Docetaxel in NSCLC: A Quantitative Overview
Docetaxel has been extensively studied in numerous clinical trials for NSCLC, both as a monotherapy and in combination with other chemotherapeutic agents, particularly platinum-based drugs.[8][9] The following tables summarize key quantitative data from representative studies.
Table 1: Docetaxel as a Second-Line Monotherapy in NSCLC
| Study / Population | Dosage | Overall Response Rate (ORR) | Median Survival Time (MST) | 1-Year Survival Rate |
| Platinum-Refractory NSCLC[3] | 100 mg/m² every 3 weeks | 16% | 7 months | 25% |
| Previously Treated NSCLC[10] | 100 mg/m² every 3 weeks | 16% - 22% | 30 - 42 weeks | Not Reported |
Table 2: Docetaxel in First-Line Combination Therapy for Advanced NSCLC
| Combination Regimen | Number of Patients | Overall Response Rate (ORR) | Median Survival Time (MST) |
| Docetaxel + Cisplatin[4] | Varies by study | 33% - 46% | 5 - 14 months |
| Docetaxel + Carboplatin[4] | Varies by study | 30% - 48% | Not Reported |
| Docetaxel + Gemcitabine[4] | Varies by study | 37% - 47% | Not Reported |
Table 3: Common Grade 3/4 Toxicities Associated with Docetaxel in NSCLC
| Toxicity | Incidence (approximate) | Notes |
| Neutropenia[1] | 77% - 97% | Often dose-limiting, but typically of brief duration. |
| Febrile Neutropenia[1] | 6% - 14% | A serious complication of neutropenia. |
| Hypersensitivity Reactions[11] | 36% (all grades) | Generally manageable with premedication. |
| Fluid Retention[11] | 54% (all grades) | Cumulative side effect. |
| Esophagitis (with radiation)[10] | Dose-limiting | When administered concurrently with thoracic radiation. |
Introduction to this compound and the Rationale for a Preliminary Investigation
This compound is a deuterated analog of Docetaxel, where nine hydrogen atoms have been replaced with deuterium. Deuterium is a stable, non-radioactive isotope of hydrogen that contains an additional neutron.[10] This seemingly minor structural modification can have a significant impact on the molecule's metabolic stability.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to the deuterium kinetic isotope effect (KIE) , where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond.[12]
Docetaxel is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[4][13] If the sites of deuteration on this compound are at or near the primary sites of metabolic oxidation by CYP3A4, the KIE could potentially:
-
Slow down the rate of metabolic inactivation: This could lead to a longer plasma half-life and increased overall drug exposure (Area Under the Curve, AUC).
-
Alter the metabolic profile: It might reduce the formation of certain metabolites, which could potentially decrease the incidence of specific toxicities.
-
Improve therapeutic index: By potentially increasing efficacy (due to higher exposure) and/or decreasing toxicity, the overall therapeutic window of the drug could be widened.
Currently, this compound is used as an internal standard in bioanalytical methods to accurately quantify Docetaxel in biological samples using mass spectrometry.[2][3] Its identical chemical properties to Docetaxel, but distinct mass, make it an ideal tool for this purpose. However, its potential as a therapeutic agent remains unexplored.
Proposed Preliminary Investigation of this compound in NSCLC
A preliminary investigation would aim to compare the pharmacokinetics, in vitro efficacy, and in vivo antitumor activity of this compound against its non-deuterated counterpart, Docetaxel.
Experimental Protocols
-
Objective: To determine and compare the cytotoxic potential of Docetaxel and this compound against human NSCLC cell lines.
-
Cell Lines: A panel of NSCLC cell lines (e.g., A549, NCI-H460, NCI-H1975) representing different histological subtypes and mutation profiles.
-
Methodology:
-
Cells will be seeded in 96-well plates and allowed to adhere overnight.
-
Cells will be treated with a range of concentrations of Docetaxel and this compound (e.g., 0.1 nM to 100 µM) for 72 hours.
-
Cell viability will be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®).
-
The half-maximal inhibitory concentration (IC50) for each compound in each cell line will be calculated using non-linear regression analysis.
-
-
Objective: To compare the key pharmacokinetic parameters of Docetaxel and this compound in vivo.
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice.
-
Methodology:
-
Animals will be divided into two groups and administered a single intravenous (IV) bolus dose of either Docetaxel or this compound (e.g., 10 mg/kg).
-
Serial blood samples will be collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma will be harvested, and the concentrations of Docetaxel and this compound will be quantified using a validated LC-MS/MS method (using the respective isotopologue as the internal standard).
-
Pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the concentration-time curve (AUC) will be calculated using non-compartmental analysis.
-
-
Objective: To compare the antitumor activity of Docetaxel and this compound in a human NSCLC tumor model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous A549 or other suitable NSCLC cell line xenografts.
-
Methodology:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice will be randomized into three groups: Vehicle control, Docetaxel, and this compound.
-
Treatments will be administered intravenously (e.g., 10 mg/kg) on a defined schedule (e.g., once weekly for 3 weeks).
-
Tumor volume and body weight will be measured twice weekly.
-
The primary endpoint will be tumor growth inhibition (TGI). Secondary endpoints may include survival analysis and assessment of treatment-related toxicity.
-
Conclusion
Docetaxel remains a vital therapeutic agent for NSCLC. The exploration of deuterated analogs, such as this compound, represents a rational and established strategy in drug development to potentially enhance the pharmacokinetic and/or toxicological profile of a proven drug.[14][15] The proposed preliminary investigation, encompassing comparative in vitro and in vivo studies, would provide the foundational data to assess whether this compound offers a therapeutic advantage over its non-deuterated parent compound. Positive findings from such an investigation would warrant further, more extensive preclinical development to fully characterize its potential as an improved treatment option for patients with non-small cell lung cancer.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. caymanchem.com [caymanchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Clinical pharmacokinetics of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jidps.com [jidps.com]
- 6. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Population pharmacokinetics/pharmacodynamics of docetaxel in phase II studies in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Preclinical and pilot clinical studies of docetaxel chemoradiation for Stage III non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Docetaxel in Human Plasma using Docetaxel-d9 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Docetaxel is a potent anti-neoplastic agent belonging to the taxane family of drugs. It is widely used in the treatment of various cancers, including breast, non-small cell lung, prostate, and gastric adenocarcinoma. The therapeutic efficacy and toxicity of docetaxel are closely related to its plasma concentration, making therapeutic drug monitoring (TDM) a valuable tool for optimizing dosing regimens and minimizing adverse effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of docetaxel in biological matrices due to its high sensitivity, selectivity, and accuracy.
The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate and precise quantification in LC-MS/MS assays. A SIL-IS, such as Docetaxel-d9, has physicochemical properties nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible results. This application note provides a detailed protocol for the quantification of docetaxel in human plasma using this compound as an internal standard with a validated LC-MS/MS method.
Principle of the Method
This method involves the extraction of docetaxel and the internal standard, this compound, from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in the positive ion mode. Quantification is achieved by multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for both docetaxel and this compound. The ratio of the peak area of docetaxel to that of this compound is used to construct a calibration curve and determine the concentration of docetaxel in unknown samples.
Materials and Reagents
-
Docetaxel (analytical standard)
-
This compound (internal standard)[1]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (drug-free)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Docetaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of docetaxel in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare a series of docetaxel working standard solutions by serial dilution of the stock solution with a mixture of methanol and water (1:1, v/v) to achieve the desired calibration curve concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
To each tube, add 50 µL of the corresponding plasma sample (blank, standard, QC, or unknown).
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to all tubes except the blank. To the blank tube, add 150 µL of acetonitrile.
-
Vortex mix all tubes for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting point is 50% B. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 8°C[2] |
Mass Spectrometry (MS) System:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 400°C |
| Curtain Gas | 20 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Docetaxel | 808.5 | 527.0 |
| This compound | 817.3 | 291.0[3] |
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of docetaxel using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Calibration Model | Linear or Quadratic with 1/x² weighting |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 85.3 - 111.7[3] | < 15 |
| Low QC | 3 | 85.3 - 111.7[3] | 0.4 - 16.1[3] |
| Mid QC | 100 | 85.3 - 111.7[3] | 0.4 - 16.1[3] |
| High QC | 800 | 85.3 - 111.7[3] | 0.4 - 16.1[3] |
Data presented are representative and may vary between laboratories and instrument platforms.
Experimental Workflow
Caption: Experimental workflow for the quantification of docetaxel in plasma.
Mechanism of Action of Docetaxel
Docetaxel exerts its cytotoxic effects by disrupting the normal function of microtubules. It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This leads to the formation of non-functional microtubule bundles and inhibits the dynamic process of microtubule assembly and disassembly, which is essential for cell division (mitosis). The arrest of the cell cycle at the G2/M phase ultimately triggers apoptotic cell death in cancer cells.
Caption: Mechanism of action of Docetaxel.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of docetaxel in human plasma using this compound as an internal standard by LC-MS/MS. The method is sensitive, selective, and robust, making it suitable for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which are critical for clinical research applications. The provided workflow and diagrams offer a clear understanding of the experimental procedure and the drug's mechanism of action.
References
Application Note: Quantitative Analysis of Docetaxel in Human Plasma by LC-MS/MS
Topic: High-Sensitivity Quantitative Analysis of Docetaxel in Human Plasma using its Deuterated Internal Standard, Docetaxel-d9.
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology involved in pharmacokinetic and bioanalytical studies.
Introduction
Docetaxel is a potent antineoplastic agent belonging to the taxane class of drugs, widely used in the treatment of various cancers, including breast, lung, and prostate cancer. Its clinical efficacy and toxicity are closely related to systemic exposure. Therefore, a sensitive, specific, and reliable bioanalytical method for the quantification of Docetaxel in human plasma is essential for therapeutic drug monitoring (TDM) and for conducting pharmacokinetic studies. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Docetaxel in human plasma, utilizing a stable isotope-labeled internal standard (SIL-IS), this compound, to ensure high accuracy and precision. The method employs a straightforward liquid-liquid extraction (LLE) for sample cleanup and offers a wide linear range suitable for clinical sample analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: Docetaxel (Reference Standard), this compound (Internal Standard, IS)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Methyl tert-butyl ether (MTBE, HPLC Grade)
-
Reagents: Formic Acid (LC-MS Grade), Ammonium Acetate (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Matrix: Drug-free, pooled human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatography: A UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Independently weigh and dissolve Docetaxel and this compound in methanol to prepare primary stock solutions of 1 mg/mL.
-
Working Solutions: Prepare intermediate and working standard solutions of Docetaxel by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 50 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the Docetaxel working solutions into blank human plasma to prepare CC standards and QC samples at low, medium, and high concentrations (LQC, MQC, HQC).[1][2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
The following protocol is used to extract Docetaxel and this compound from human plasma samples.
-
Aliquot 200 µL of human plasma (blank, CC, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 50 ng/mL this compound internal standard working solution to all tubes except for the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[3][4]
-
Cap and vortex vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Figure 1. Liquid-Liquid Extraction (LLE) workflow for Docetaxel.
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 30% B to 95% B over 2.5 min, hold for 1 min, return to 30% B, equilibrate for 1.5 min |
| Total Run Time | 5.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Docetaxel: m/z 808.4 → 527.3 This compound (IS): m/z 817.4 → 527.3[5] |
| Collision Energy (CE) | Optimized for maximum signal for each transition (Analyte-dependent) |
| Source Temperature | 450°C |
| Dwell Time | 100 ms |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The results are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Calibration Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[6] |
| Intra-day Precision (%CV) | ≤ 8.5%[7][8] |
| Inter-day Precision (%CV) | ≤ 9.2%[7][8] |
| Accuracy (% Bias) | Within ±10% of nominal values (-4.6% to 4.2%)[7][8] |
| Extraction Recovery | > 90% for both analyte and IS[6] |
| Matrix Effect | No significant matrix effect was observed. |
Overall Workflow
The complete analytical process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and reproducibility.
Figure 2. Bioanalytical workflow for Docetaxel quantification.
Conclusion
This application note details a robust, sensitive, and specific LC-MS/MS method for the quantitative analysis of Docetaxel in human plasma. The use of a deuterated internal standard (this compound) and a simple liquid-liquid extraction protocol provides high accuracy and reproducibility. The method demonstrates excellent performance across a clinically relevant concentration range (0.5 - 1000 ng/mL) and has been validated to meet regulatory standards for bioanalytical assays. This protocol is well-suited for pharmacokinetic research and therapeutic drug monitoring of Docetaxel.
References
- 1. Profiling Docetaxel in Plasma and Urine Samples from a Pediatric Cancer Patient Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Combined with LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of docetaxel in human plasma using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of docetaxel and paclitaxel in human plasma and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. harvest.usask.ca [harvest.usask.ca]
- 6. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Validated LC-MS/MS Method for the Quantification of Docetaxel Using Docetaxel-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Docetaxel in human plasma. This method employs a stable isotope-labeled internal standard, Docetaxel-d9, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.
Introduction
Docetaxel is a potent anti-neoplastic agent belonging to the taxane class of drugs, widely used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. Accurate quantification of Docetaxel concentrations in biological matrices is crucial for understanding its pharmacokinetics, optimizing dosing regimens, and ensuring patient safety and efficacy. LC-MS/MS offers superior sensitivity and selectivity for the analysis of drugs in complex biological fluids. The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte and has a similar ionization efficiency, effectively compensates for variations in sample preparation and instrument response, leading to highly reliable results.
Experimental Protocols
Materials and Reagents
-
Docetaxel (reference standard)
-
This compound (internal standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Docetaxel and this compound by dissolving the accurately weighed reference standards in methanol.
Working Standard Solutions: Prepare serial dilutions of the Docetaxel stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL) by spiking blank human plasma with the appropriate Docetaxel working standard solutions.
Sample Preparation Protocol
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Docetaxel | 808.4 | 527.3 | 15 |
| This compound | 817.4 | 527.3 | 15 |
Method Validation Summary
The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 9.2% |
| Intra-day Accuracy (%Bias) | -4.5% to 5.8% |
| Inter-day Accuracy (%Bias) | -3.7% to 6.3% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Docetaxel.
Caption: Key parameters for the validation of the bioanalytical method.
Conclusion
This application note provides a detailed, validated LC-MS/MS method for the reliable quantification of Docetaxel in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise over a clinically relevant concentration range. The detailed protocols and validation data presented herein demonstrate the suitability of this method for a variety of research and clinical applications in the field of oncology drug development.
Application Notes and Protocols for Docetaxel Analysis using Docetaxel-d9 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Docetaxel in biological matrices, primarily human plasma, utilizing Docetaxel-d9 as an internal standard. The protocols described herein cover three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Docetaxel is a potent anti-neoplastic agent widely used in the treatment of various cancers. Therapeutic drug monitoring of Docetaxel is crucial to optimize dosage regimens, minimize toxicity, and enhance therapeutic efficacy. Accurate and reliable quantification of Docetaxel in biological samples is therefore essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and matrix effects, leading to improved accuracy and precision.
This document outlines validated sample preparation protocols and provides a summary of their performance characteristics to guide researchers in selecting the most appropriate method for their specific analytical needs.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. Below are detailed protocols for three commonly employed methods for Docetaxel extraction.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that can provide excellent sample cleanup and high recovery rates. A hybrid SPE-protein precipitation method has also been shown to be effective.[1][2]
Experimental Protocol: Hybrid Solid-Phase Extraction-Protein Precipitation
This protocol combines the simplicity of protein precipitation with the selectivity of solid-phase extraction.
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing 1% formic acid and the internal standard, this compound.
-
-
Protein Precipitation:
-
Vortex the mixture for 1 minute to precipitate proteins.
-
-
Solid-Phase Extraction:
-
Load the entire mixture onto a conditioned generic polymeric SPE cartridge (e.g., 60 mg/3 mL).
-
Apply vacuum to pass the sample through the SPE cartridge.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of the mobile phase for LC-MS/MS analysis.
-
Diagram: Solid-Phase Extraction (SPE) Workflow
Caption: Workflow for Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases. Methyl tert-butyl ether (MTBE) is a commonly used solvent for Docetaxel extraction.[3][4]
Experimental Protocol
-
Sample Preparation:
-
To 200 µL of plasma in a clean test tube, add 5 µL of the this compound internal standard solution.[4]
-
-
Extraction:
-
Phase Separation:
-
Centrifuge the tubes to separate the aqueous and organic layers. A flash freeze in cold methanol for 2 minutes can be used to solidify the aqueous layer, allowing for easy removal of the MTBE layer.[4]
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer (MTBE) to a clean tube and evaporate to dryness at 45°C under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject a 25 µL aliquot into the LC-MS/MS system.[4]
-
Diagram: Liquid-Liquid Extraction (LLE) Workflow
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Protein Precipitation (PP)
Protein precipitation is the simplest and fastest sample preparation method, involving the addition of an organic solvent to precipitate plasma proteins. Acetonitrile is a commonly used precipitant.[5][6]
Experimental Protocol
-
Sample Preparation:
-
To 25 µL of plasma or serum sample in a 96-well plate, add 50 µL of acidified acetonitrile (0.1% formic acid) containing the this compound internal standard.[5]
-
-
Precipitation and Separation:
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean 96-well plate.
-
-
Analysis:
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
-
Diagram: Protein Precipitation (PP) Workflow
Caption: Workflow for Protein Precipitation (PP).
LC-MS/MS Analysis
Following sample preparation, the extracts are analyzed by LC-MS/MS. The following are typical parameters for the analysis of Docetaxel and this compound.
Table 1: Typical LC-MS/MS Parameters
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18)[1] |
| Mobile Phase A | Water with 0.05% acetic acid and 20 µM sodium acetate[1] |
| Mobile Phase B | Methanol[1] |
| Gradient | Isocratic or gradient elution |
| Flow Rate | 0.3 - 0.6 mL/min[4][5] |
| Injection Volume | 10 - 25 µL[4][5] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| MS/MS Transitions | Docetaxel: m/z 830.3 → 548.8[1] |
| This compound: (Expected) m/z 839.3 → 557.8 | |
| Paclitaxel (alternative IS): m/z 876.3 → 307.7[1] |
Quantitative Data Summary
The performance of each sample preparation method can be evaluated based on several key parameters. The following table summarizes typical validation data reported in the literature for Docetaxel analysis.
Table 2: Comparison of Sample Preparation Techniques for Docetaxel Analysis
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) |
| Linearity Range | 1 - 500 ng/mL[1] | 0.2 - 100 ng/mL[4] | 0.25 - 10 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.99[4] | 0.9974[7] |
| Accuracy (%) | -4.6 to 4.2[1] | 91.3 to 103.6[8] | Within ±15% of nominal values |
| Precision (%CV) | ≤ 7.0[1] | ≤ 12.7[8] | ≤ 8.8[7] |
| Recovery (%) | >85% (HybridSPE) | ~95% | Generally lower than SPE and LLE |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] | 0.2 ng/mL[4] | 0.25 ng/mL[7] |
Conclusion
The choice of sample preparation method for Docetaxel analysis depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available resources.
-
Solid-Phase Extraction (SPE) offers the highest selectivity and clean extracts, making it suitable for applications requiring low detection limits and minimal matrix effects.[9] The hybrid SPE-protein precipitation method provides a good balance of speed and cleanliness.[1]
-
Liquid-Liquid Extraction (LLE) is a versatile and cost-effective technique that provides good recovery and clean extracts.[3] It is a widely used and robust method for Docetaxel analysis.
-
Protein Precipitation (PP) is the simplest and fastest method, ideal for high-throughput screening.[5] However, it may result in less clean extracts and potentially greater matrix effects compared to SPE and LLE.[10]
The use of this compound as an internal standard is highly recommended for all methods to ensure the highest accuracy and precision in the quantification of Docetaxel in biological matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and validate robust analytical methods for Docetaxel monitoring.
References
- 1. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of docetaxel and paclitaxel in human plasma and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Docetaxel from Biological Matrices Using Docetaxel-d9 as an Internal Standard
Introduction
Docetaxel is a potent anti-neoplastic agent widely used in the treatment of various cancers. Therapeutic drug monitoring and pharmacokinetic studies of docetaxel require sensitive and reliable analytical methods to quantify its concentration in complex biological matrices such as plasma and serum. Solid-phase extraction (SPE) is a crucial sample preparation technique that effectively removes interfering substances and concentrates the analyte of interest, leading to cleaner extracts and improved analytical performance.[1][2] The use of a stable isotope-labeled internal standard, such as Docetaxel-d9, is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variability in sample preparation and matrix effects.
This application note provides a detailed protocol for the solid-phase extraction of docetaxel from human plasma using this compound as an internal standard, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Docetaxel analytical standard
-
This compound internal standard (IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Solid-phase extraction cartridges (e.g., Oasis HLB, C18)
Experimental Protocols
1. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of docetaxel and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the docetaxel stock solution in methanol to create working standard solutions at various concentrations.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at an appropriate concentration (e.g., 100 ng/mL).
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations. Add the this compound internal standard working solution to all calibration standards, QC samples, and study samples.
2. Sample Pre-treatment
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 200 µL aliquot of plasma, add 10 µL of the this compound internal standard working solution.[3]
-
Vortex for 30 seconds.
-
Add 200 µL of a suitable buffer, such as 200 mM ammonium acetate (pH 5.0), to the plasma sample.[4] This step helps to dissociate docetaxel from plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 5000 rpm for 5 minutes to pellet any precipitated proteins.[3]
3. Solid-Phase Extraction (SPE) Protocol
The following protocol is a general guideline and may require optimization based on the specific SPE cartridge and equipment used.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not go dry.
-
Sample Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge. A slow and steady flow rate (e.g., <1 mL/min) is recommended to ensure optimal retention of the analyte.[4]
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute docetaxel and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Chromatographic Separation: Perform chromatographic separation on a C18 column (e.g., 50 x 2.1 mm, 2.6 µm) with a gradient elution.[3]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the appropriate precursor-to-product ion transitions for docetaxel and this compound.
Data Presentation
Table 1: Method Validation Parameters for Docetaxel Quantification
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL[5] |
| Correlation Coefficient (r²) | >0.99[5] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[5] |
| Accuracy | 95.4% to 104.2%[5] |
| Precision (%CV) | ≤ 7.0%[5] |
| Recovery | 92% - 118%[4][6] |
| Matrix Effect | No significant effect observed[5] |
Table 2: LC-MS/MS Transitions for Docetaxel and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Docetaxel | 830.3 | 548.8[5] |
| This compound | 839.3 | 557.8 |
Visualizations
Caption: Workflow for the solid-phase extraction of docetaxel from plasma.
Caption: Logical flow of the analytical process for docetaxel quantification.
Conclusion
This application note outlines a robust and reliable method for the solid-phase extraction of docetaxel from biological matrices using this compound as an internal standard. The protocol provides a clean extract suitable for sensitive quantification by LC-MS/MS, which is essential for pharmacokinetic studies and therapeutic drug monitoring of docetaxel. The presented method demonstrates excellent recovery, accuracy, and precision, making it suitable for high-throughput clinical research applications.
References
- 1. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive docetaxel assay in plasma by solid-phase extraction and high performance liquid chromatography-UV detection: validation and suitability in phase I clinical trial pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Recovery Liquid-Liquid Extraction of Docetaxel from Human Plasma using Docetaxel-d9 as an Internal Standard for LC-MS/MS Analysis
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reproducible liquid-liquid extraction (LLE) protocol for the quantification of Docetaxel in human plasma. The method employs a deuterated internal standard, Docetaxel-d9, to ensure high accuracy and precision. This protocol is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a sensitive and reliable method for pharmacokinetic and therapeutic drug monitoring studies. The procedure consistently yields high extraction recovery and minimal matrix effects.
Introduction
Docetaxel is a potent anti-mitotic chemotherapeutic agent widely used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. Therapeutic drug monitoring of Docetaxel is crucial to optimize dosage, minimize toxicity, and enhance therapeutic efficacy. Accurate quantification of Docetaxel in biological matrices requires a reliable and efficient sample preparation method. Liquid-liquid extraction is a widely used technique for its simplicity and effectiveness in separating analytes from complex sample matrices.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and instrument response. This protocol provides a detailed procedure for the LLE of Docetaxel from human plasma using this compound.
Experimental Protocol
Materials and Reagents
-
Docetaxel reference standard
-
This compound internal standard (IS)
-
Human plasma (K2-EDTA)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Docetaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve Docetaxel in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Docetaxel Working Solutions: Prepare a series of working solutions by serially diluting the Docetaxel stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 mixture of acetonitrile and water.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all samples except for the blank, to which 20 µL of the 50:50 acetonitrile/water mixture is added.
-
For calibration standards and quality control (QC) samples, add 20 µL of the respective Docetaxel working solutions. For blank samples, add 20 µL of the 50:50 acetonitrile/water mixture.
-
Gently vortex the samples for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether to each tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at 15,000 x g for 10 minutes to separate the organic and aqueous layers.[2]
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).[2]
-
Vortex for 1 minute to ensure complete dissolution.
-
Centrifuge at 15,000 x g for 1 minute.[2]
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is suitable for separation.[3][4]
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for Docetaxel and this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics of a Docetaxel LLE method.
| Parameter | Result |
| Linearity Range | 0.5 - 1000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Extraction Recovery | > 90%[1] |
| Matrix Effect | Minimal |
Experimental Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for Docetaxel.
Conclusion
This application note provides a comprehensive and detailed protocol for the liquid-liquid extraction of Docetaxel from human plasma using this compound as an internal standard. The method is straightforward, robust, and demonstrates excellent recovery and reproducibility, making it highly suitable for high-throughput quantitative analysis in a research setting. The use of a deuterated internal standard ensures the highest level of accuracy for pharmacokinetic and therapeutic drug monitoring studies of Docetaxel.
References
- 1. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. LC-MS / MS Method for the Determination of Docetaxel in Human Serum for Clinical Research | Semantic Scholar [semanticscholar.org]
Application of Docetaxel-d9 in Pharmacokinetic Studies of Docetaxel: A Detailed Guide for Researchers
Introduction
Docetaxel is a potent anti-neoplastic agent widely used in the treatment of various cancers, including breast, lung, and prostate cancer. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens, minimizing toxicity, and improving therapeutic outcomes. The use of a stable isotope-labeled internal standard, such as Docetaxel-d9, is the gold standard for the quantitative bioanalysis of docetaxel in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled drug corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method. This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic studies of docetaxel.
Application Notes
This compound is a deuterated analog of docetaxel, with nine deuterium atoms incorporated into its structure. This mass shift allows for its differentiation from the endogenous docetaxel by the mass spectrometer, while maintaining nearly identical physicochemical properties. This makes it an ideal internal standard for LC-MS/MS-based quantification.
Key Applications:
-
Pharmacokinetic Studies: Accurate determination of docetaxel concentrations in plasma, serum, or other biological fluids over time to calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), half-life (t1/2), and clearance (CL).
-
Bioequivalence Studies: Comparing the pharmacokinetic profiles of a generic docetaxel formulation to a reference product.
-
Therapeutic Drug Monitoring (TDM): Individualizing docetaxel dosage based on patient-specific pharmacokinetic data to optimize efficacy and minimize toxicity.
-
Drug-Drug Interaction Studies: Investigating the effect of co-administered drugs on the pharmacokinetics of docetaxel.
Experimental Protocols
A validated LC-MS/MS method is essential for the reliable quantification of docetaxel in biological samples. The following protocols provide a general framework that can be adapted and optimized for specific instrumentation and study requirements.
Sample Preparation: Protein Precipitation
This is a simple and rapid method for extracting docetaxel from plasma or serum samples.
Materials:
-
Human plasma/serum samples
-
Docetaxel calibration standards and quality control (QC) samples
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma/serum sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of acetonitrile should be added).
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Example):
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-30% B), 3.1-4.0 min (30% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
MS/MS Parameters (Example):
The following Multiple Reaction Monitoring (MRM) transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Docetaxel | 808.4 | 527.3 | 15 |
| This compound | 817.4 | 527.3 | 15 |
Note: The precursor ion for this compound is 9 amu higher than that of docetaxel due to the nine deuterium atoms. The product ion can be the same as docetaxel if the fragmentation does not involve the deuterated part of the molecule.
Ionization Mode: Positive Electrospray Ionization (ESI+)
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of docetaxel and this compound from endogenous matrix components.
-
Linearity and Range: The calibration curve should be linear over a defined concentration range (e.g., 1 - 1000 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and the accuracy (%RE) should be within ±15% (±20% at the LLOQ).
-
Matrix Effect: The ionization of docetaxel and this compound should not be significantly suppressed or enhanced by the biological matrix.
-
Recovery: The extraction recovery of docetaxel and this compound should be consistent and reproducible.
-
Stability: Docetaxel should be stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Data Presentation
The quantitative data obtained from pharmacokinetic studies should be summarized in clear and well-structured tables.
Table 1: Bioanalytical Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Range | 1 - 1000 ng/mL | Met |
| LLOQ | 1 ng/mL | Met |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 2.5 - 8.1% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 3.1 - 9.5% |
| Intra-day Accuracy (%RE) | ±15% (±20% at LLOQ) | -5.2 to 6.8% |
| Inter-day Accuracy (%RE) | ±15% (±20% at LLOQ) | -4.7 to 7.3% |
| Recovery | Consistent and reproducible | Docetaxel: 85.2 ± 4.1% this compound: 88.1 ± 3.7% |
| Matrix Effect | No significant suppression/enhancement | 92.5 - 105.3% |
Table 2: Pharmacokinetic Parameters of Docetaxel in Cancer Patients (Example Data)
| Parameter | Mean ± SD (n=20) |
| Dose (mg/m²) | 75 |
| Cmax (ng/mL) | 2580 ± 750 |
| Tmax (h) | 1.0 ± 0.2 |
| AUC₀₋t (ng·h/mL) | 4560 ± 1230 |
| AUC₀₋inf (ng·h/mL) | 4680 ± 1280 |
| t₁/₂ (h) | 11.5 ± 2.8 |
| CL (L/h/m²) | 16.2 ± 4.5 |
| Vd (L/m²) | 255 ± 75 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the bioanalysis of docetaxel using this compound.
Logical Relationship of Method Validation
Caption: Core parameters for bioanalytical method validation.
Application Notes and Protocols for Therapeutic Drug Monitoring of Docetaxel using Docetaxel-d9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring (TDM) of Docetaxel using its deuterated internal standard, Docetaxel-d9. The utilization of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the assay.
Introduction to Docetaxel and Therapeutic Drug Monitoring
Docetaxel is a potent anti-neoplastic agent belonging to the taxane family of drugs. It is widely used in the treatment of various cancers, including breast, non-small cell lung, prostate, and gastric cancer. Docetaxel's mechanism of action involves the disruption of the microtubular network in cells, which is crucial for mitotic and interphase cellular functions, leading to cell cycle arrest and apoptosis.
Therapeutic drug monitoring of Docetaxel is essential due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability. Patient-specific factors can lead to under- or over-exposure to the drug, resulting in sub-optimal treatment efficacy or severe toxicity. TDM allows for dose individualization to optimize therapeutic outcomes and minimize adverse effects.
Principle of the Method
The analytical method described herein is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the quantification of small molecules in complex biological matrices. The method involves the extraction of Docetaxel and the internal standard, this compound, from plasma or serum samples, followed by chromatographic separation and detection by a mass spectrometer. The concentration of Docetaxel in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Docetaxel analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma or serum (drug-free)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Docetaxel and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Docetaxel stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working standards.
-
Calibration Standards and QC Samples: Spike drug-free plasma or serum with the appropriate working standard solutions to prepare calibration standards at various concentration levels (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation (PP)
Protein precipitation is a straightforward and common method for sample clean-up.
-
To 100 µL of plasma/serum sample (calibration standard, QC, or patient sample), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
-
Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma/serum sample, add 20 µL of the this compound internal standard working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that should be optimized for the specific instrumentation used.
Liquid Chromatography:
| Parameter | Typical Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized to separate Docetaxel from matrix interferences |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temp. | 350 - 450°C |
MRM Transitions:
The selection of appropriate precursor and product ions is crucial for the selectivity of the assay. The following are commonly used transitions for Docetaxel. The transitions for this compound will have a higher mass-to-charge ratio (m/z) for the precursor ion due to the deuterium labeling. The product ion may be the same or different depending on the location of the deuterium atoms.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Docetaxel | 808.4 | 527.3 | ~20-30 |
| This compound | 817.4 (Theoretical) | 527.3 or other | ~20-30 |
Note: The specific m/z values and collision energies should be optimized for the instrument in use.
Data Presentation
The following tables summarize the quantitative data from a validated LC-MS/MS method for the analysis of Docetaxel in human plasma, using a deuterated internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coeff. | > 0.99 |
| Regression Model | Linear, 1/x weighting |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LLOQ | 1 | ± 15% | < 15% | < 15% |
| Low | 3 | ± 15% | < 15% | < 15% |
| Mid | 75 | ± 15% | < 15% | < 15% |
| High | 750 | ± 15% | < 15% | < 15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85% | 85 - 115% |
| High | 750 | > 85% | 85 - 115% |
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Short-term (Bench-top) | 24 hours | Room Temp. | 85 - 115% |
| Long-term | 3 months | -80°C | 85 - 115% |
| Freeze-Thaw (3 cycles) | - | -80°C to RT | 85 - 115% |
| Post-preparative (Autosampler) | 48 hours | 4°C | 85 - 115% |
Visualizations
The following diagrams illustrate the key workflows and relationships in the therapeutic drug monitoring of Docetaxel.
Application Notes and Protocols for High-Throughput Screening Assays Using Docetaxel-d9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Docetaxel-d9 in high-throughput screening (HTS) assays. This document outlines the rationale for using a deuterated form of Docetaxel, presents detailed protocols for cell-based assays, summarizes cytotoxicity data, and visualizes key experimental workflows and signaling pathways.
Introduction to Docetaxel and the Rationale for Using this compound
Docetaxel is a potent anti-mitotic chemotherapy agent belonging to the taxane family of drugs. It is widely used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[1][2] Its mechanism of action involves the stabilization of microtubules, which disrupts the normal process of cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1][2]
Docetaxel is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP3A5. This metabolic breakdown can affect the compound's stability and concentration in in vitro assay systems over extended incubation periods, potentially leading to variability in experimental results.
This compound is a deuterated analog of Docetaxel. In this compound, nine hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic processes that involve the cleavage of these bonds. Consequently, this compound exhibits increased metabolic stability compared to its non-deuterated counterpart.
Advantages of Using this compound in High-Throughput Screening (HTS):
-
Increased Metabolic Stability: Reduced metabolism by P450 enzymes in cell culture systems ensures a more constant compound concentration throughout the assay, leading to more reliable and reproducible data.
-
Improved Pharmacokinetic Profile in Follow-up Studies: While not directly relevant to the HTS assay itself, the improved metabolic stability of deuterated compounds can translate to a better pharmacokinetic profile in vivo, making it a potentially more viable drug candidate for further development.
-
Reduced Potential for Metabolite-Induced Effects: By minimizing the formation of metabolites, the observed biological effects in the HTS assay can be more confidently attributed to the parent compound, Docetaxel.
Data Presentation: Cytotoxicity of Docetaxel in Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of non-deuterated Docetaxel in a variety of human cancer cell lines. This data serves as a valuable reference for designing HTS experiments with this compound and for comparing the potency of the deuterated analog. The IC50 values for this compound are expected to be in a similar range, though direct experimental verification is recommended.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | 1.05 (16 hours) - 120 (72 hours) | [1][3] |
| MDA-MB-231 | Breast Adenocarcinoma | 49.76 - 59.16 (µg/mL) at 24 hours | [4] |
| Ovarian Cancer | |||
| CAOV-3 | Ovarian Adenocarcinoma | 0.8 - 3.7 | [5][6] |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.8 - 1.7 | [5] |
| SKOV-3 | Ovarian Adenocarcinoma | 0.8 - 12.2 | [5][6] |
| Lung Cancer | |||
| A549 | Non-Small Cell Lung Carcinoma | 1.94 (µM) - 3.61 | [7][8] |
| H1299 | Non-Small Cell Lung Carcinoma | Varies with zinc supplementation | [9] |
| Prostate Cancer | |||
| PC-3 | Prostate Adenocarcinoma | 3.72 - 7.20 | [2][10][11] |
| DU-145 | Prostate Carcinoma | 4.46 - 16.17 | [2][10][11] |
| LNCaP | Prostate Carcinoma | 1.13 | [2] |
| Cervical Cancer | |||
| HeLa | Cervical Adenocarcinoma | Cytotoxicity observed | [12] |
| Colon Cancer | |||
| SW480 | Colon Adenocarcinoma | Sensitivity noted | [13] |
| HT-29 | Colon Adenocarcinoma | Sensitivity noted | [13] |
| HCT-116 | Colorectal Carcinoma | Cytotoxicity observed | [14] |
| Leukemia | |||
| CEM-C7 | T-cell Acute Lymphoblastic Leukemia | Mean LC50 of 6.93 ng/mL in 6 cell lines | [15] |
| K562 | Chronic Myelogenous Leukemia | 42.7 ng/mL | [16] |
Experimental Protocols
This section provides a detailed protocol for a common HTS assay to assess the cytotoxic effects of this compound on cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is highlighted here due to its high sensitivity, reproducibility, and simple "add-mix-measure" format, which is ideal for automation.
Protocol: High-Throughput Cell Viability Screening using CellTiter-Glo®
Objective: To determine the dose-response relationship and IC50 value of this compound in a selected cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Sterile, opaque-walled 96-well or 384-well microplates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette or automated liquid handling system
-
Plate reader with luminescence detection capabilities
-
Humidified incubator (37°C, 5% CO2)
Methodology:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count to determine cell concentration.
-
Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells per well for a 96-well plate, optimize for each cell line).
-
Dispense 100 µL of the cell suspension into each well of the opaque-walled microplate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve. A common concentration range to start with is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only) for background subtraction.
-
Carefully remove the medium from the wells of the cell plate and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average background luminescence (from the no-cell control wells) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Docetaxel Signaling Pathway
Caption: this compound signaling pathway leading to apoptosis.
High-Throughput Screening (HTS) Experimental Workflow
Caption: A typical HTS workflow for this compound screening.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Effects of Docetaxel, Doxorubicin and Cyclophosphamide on Human Breast Cancer Cell Line MCF-7 | Anticancer Research [ar.iiarjournals.org]
- 4. Enhanced Cytotoxic Activity of Docetaxel-Loaded Silk Fibroin Nanoparticles against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mlj.goums.ac.ir [mlj.goums.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Radiosensitization of colon cancer cell lines by docetaxel: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic inhibition of colon cancer cell growth with nanoemulsion-loaded paclitaxel and PI3K/mTOR dual inhibitor BEZ235 through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro cytotoxicity of docetaxel in childhood acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
Application Note: Quantitative Analysis of Docetaxel in Human Urine using Docetaxel-d9 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of the anticancer drug Docetaxel in human urine samples. The method utilizes a stable isotope-labeled internal standard, Docetaxel-d9, and employs a dispersive liquid-liquid microextraction (DLLME) technique for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This robust and sensitive method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolism research of Docetaxel.
Introduction
Docetaxel is a potent antineoplastic agent widely used in the treatment of various cancers. Monitoring its concentration in biological matrices such as urine is crucial for understanding its pharmacokinetics, metabolism, and excretion.[1] Urinary excretion accounts for a small but significant portion of Docetaxel elimination.[1] Accurate and precise quantification of Docetaxel in urine requires a reliable analytical method. The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response. This application note outlines a comprehensive workflow, from sample collection to data analysis, for the determination of Docetaxel in urine.
Experimental
Materials and Reagents
-
Docetaxel (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Chloroform (analytical grade)
-
Ethanol (analytical grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Blank human urine
Standard Solutions
Stock solutions of Docetaxel and this compound are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water.
Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)
This protocol is adapted from a validated method for Docetaxel in urine.[1]
-
Transfer 1 mL of urine sample into a 5 mL centrifuge tube.
-
Spike the sample with the this compound internal standard solution to a final concentration of 50 ng/mL.
-
Prepare a mixture of 600 µL of ethanol (disperser solvent) and 400 µL of chloroform (extraction solvent).
-
Rapidly inject the solvent mixture into the urine sample.
-
Vortex the mixture for 1 minute to form a cloudy solution.
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the phases.
-
Carefully collect the sedimented chloroform phase at the bottom of the tube using a microsyringe.
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following chromatographic and mass spectrometric conditions are recommended based on established methods for Docetaxel analysis.[1][2]
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 50% B to 95% B over 5 min, hold for 2 min, return to initial conditions |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Docetaxel and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Docetaxel | 808.4 | 527.3 (Quantifier) | 15 |
| 808.4 | 226.1 (Qualifier) | 21 | |
| This compound | 817.4 | 527.3 (Quantifier) | 15 |
| 817.4 | 226.1 (Qualifier) | 21 |
Note: The MRM transitions for this compound are predicted based on the fragmentation of Docetaxel and the addition of 9 atomic mass units. The product ions are expected to be the same as the unlabeled compound, as the deuterium atoms are typically on a part of the molecule that does not fragment off.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.[1] Key validation parameters are summarized below.
Table 4: Summary of Method Validation Parameters from a Representative Study for Docetaxel in Urine[1]
| Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy at LLOQ | 85% - 115% |
| Precision at LLOQ | < 20% |
| Accuracy (Low, Mid, High QC) | 85% - 115% |
| Precision (Low, Mid, High QC) | < 15% |
| Recovery | > 80% |
Workflow and Signaling Pathway Diagrams
Caption: Experimental Workflow for Docetaxel Analysis in Urine.
Caption: Logical Relationship of Components in the Analytical Method.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of Docetaxel in human urine samples. The use of DLLME for sample preparation offers an efficient extraction with minimal solvent consumption. This application note serves as a comprehensive guide for researchers to implement a robust bioanalytical method for Docetaxel, aiding in the advancement of cancer therapy research and development.
References
- 1. Profiling Docetaxel in Plasma and Urine Samples from a Pediatric Cancer Patient Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Combined with LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Docetaxel in Tissue Homogenates using Docetaxel-d9 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel is a potent anti-mitotic chemotherapy agent widely used in the treatment of various solid tumors. Understanding its distribution and concentration in target tissues is crucial for optimizing therapeutic efficacy and minimizing toxicity. This application note provides a detailed protocol for the sensitive and accurate quantification of Docetaxel in tissue homogenates using a stable isotope-labeled internal standard, Docetaxel-d9, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy.[1]
Principle of the Method
The method involves the homogenization of tissue samples, followed by the extraction of Docetaxel and the internal standard, this compound. The extract is then analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Docetaxel to that of the known concentration of this compound is used to calculate the concentration of Docetaxel in the original tissue sample.
Caption: Experimental workflow for Docetaxel quantification.
Experimental Protocols
Materials and Reagents
-
Docetaxel (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Diethyl ether
-
Phosphate Buffered Saline (PBS)
-
Zirconium oxide beads (for homogenization)
Tissue Homogenization
-
Accurately weigh the frozen tissue sample.
-
Thaw the tissue and place it in a 2 mL tube containing zirconium oxide beads.
-
Add PBS in a 1:3 ratio (tissue weight:buffer volume).
-
Homogenize the tissue using a bead beater homogenizer (e.g., Precellys 24) with two cycles of 15 seconds each at 3,000 x g, with a 5-second pause between cycles.
-
Snap freeze the resulting homogenate in liquid nitrogen and store at -80°C until extraction.
Sample Preparation and Extraction
-
Thaw the tissue homogenate samples.
-
To a 100 µL aliquot of the tissue homogenate, add 10 µL of this compound internal standard solution (concentration will depend on the expected Docetaxel concentration range).
-
Add 100 µL of a 50:50 mixture of methanol:acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of diethyl ether and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity II HPLC or equivalent
-
Column: Nova-Pak® Phenyl column (4 µm, 3.9 mm × 75 mm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A linear gradient can be optimized based on the specific system. A starting point could be 50% B, increasing to 95% B over 5 minutes.
-
MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex 4000 QTRAP)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Docetaxel | 808.4 | 527.3 |
| This compound | 817.4 | 527.3 |
Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of Docetaxel and the location of the deuterium labels. The precursor ion is 9 amu higher due to the nine deuterium atoms. The primary fragmentation involves the loss of the side chain, resulting in a common product ion for both labeled and unlabeled Docetaxel. These transitions should be experimentally confirmed.
Caption: Principle of quantification using an internal standard.
Data Presentation
The following tables present representative data for the quantification of Docetaxel in various tissue homogenates.
Table 1: Calibration Curve Parameters
| Tissue Matrix | Linear Range (ng/mL) | R² |
| Liver | 1 - 1000 | >0.995 |
| Lung | 1 - 1000 | >0.995 |
| Spleen | 1 - 1000 | >0.995 |
| Kidney | 1 - 1000 | >0.995 |
| Heart | 1 - 1000 | >0.995 |
Table 2: Precision and Accuracy
| Tissue Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Liver | 5 | < 10 | < 12 | 95 - 105 |
| 50 | < 8 | < 10 | 97 - 103 | |
| 500 | < 5 | < 8 | 98 - 102 | |
| Lung | 5 | < 11 | < 13 | 94 - 106 |
| 50 | < 9 | < 11 | 96 - 104 | |
| 500 | < 6 | < 9 | 98 - 102 | |
| Spleen | 5 | < 12 | < 14 | 93 - 107 |
| 50 | < 10 | < 12 | 95 - 105 | |
| 500 | < 7 | < 10 | 97 - 103 |
Note: The data presented in these tables are for illustrative purposes and may vary depending on the specific experimental conditions and instrumentation.
Conclusion
This application note provides a robust and reliable method for the quantification of Docetaxel in various tissue homogenates using this compound as an internal standard. The detailed protocols for tissue homogenization, sample extraction, and LC-MS/MS analysis, along with the use of a stable isotope-labeled internal standard, ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, drug distribution assessments, and other preclinical and clinical research applications.
References
Application Notes and Protocols for the Use of Docetaxel-d9 in Preclinical DMPK Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Docetaxel-d9 as an internal standard in preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies of docetaxel. The use of a stable isotope-labeled internal standard like this compound is critical for developing robust and reliable bioanalytical methods, ensuring accurate quantification of docetaxel in complex biological matrices.
Introduction to Docetaxel and the Role of this compound in DMPK
Docetaxel is a potent anti-neoplastic agent belonging to the taxane family of drugs. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] Preclinical DMPK studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of docetaxel, which helps in predicting its pharmacokinetic profile and potential toxicities in humans.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of docetaxel, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte. This ensures that it co-elutes with docetaxel and experiences similar extraction recovery and matrix effects, thereby correcting for variations during sample preparation and analysis and leading to more accurate and precise results.
Preclinical Pharmacokinetic Data of Docetaxel in Rodents
The following tables summarize representative pharmacokinetic parameters of docetaxel in rats and mice from preclinical studies. These values can serve as a reference for designing new studies and interpreting results.
Table 1: Pharmacokinetic Parameters of Docetaxel in Rats [3][4][5]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| Intravenous | 5 | 1818 | 755 | 1.17 |
| Intravenous | 15 | - | 4250 (µg/L·min) | - |
| Intraperitoneal | 15 | - | 110 (µg/L·min) | - |
Table 2: Pharmacokinetic Parameters of Docetaxel in Mice
| Administration Route | Dose (mg/kg) | Formulation | Cmax (ng/mL) | AUC (ng·h/mL) |
| Intravenous | 10 | Taxotere® | ~2000 | ~1500 |
| Intravenous | 10 | Nanoparticle | ~1500 | ~58000 |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of docetaxel following intravenous administration.
Objective: To characterize the pharmacokinetic profile of docetaxel in rats.
Materials:
-
Docetaxel
-
This compound (Internal Standard)
-
Vehicle for formulation (e.g., Polysorbate 80/Ethanol/Saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Cannulated jugular vein catheters (for serial blood sampling)
-
EDTA-coated collection tubes
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Acclimatization: Acclimatize rats for at least 3 days prior to the study with free access to food and water.
-
Dose Preparation: Prepare a 5 mg/mL stock solution of docetaxel in a suitable vehicle. Prepare a working solution for dosing by diluting the stock solution to the final desired concentration.
-
Dosing: Administer docetaxel intravenously via the tail vein at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method for Docetaxel in Rat Plasma using LC-MS/MS
This protocol describes the quantification of docetaxel in rat plasma using a validated LC-MS/MS method with this compound as the internal standard.
Objective: To accurately quantify docetaxel concentrations in rat plasma samples.
Materials:
-
Rat plasma samples from the PK study
-
Docetaxel and this compound analytical standards
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Methanol (MeOH)
-
Water (HPLC grade)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Protocol:
-
Preparation of Standard and QC Samples:
-
Prepare stock solutions of docetaxel and this compound (1 mg/mL) in methanol.
-
Prepare serial dilutions of docetaxel in methanol to create working standards for the calibration curve (e.g., 1 to 1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank rat plasma.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Monitor the following MRM transitions:
-
Docetaxel: m/z 808.5 → 527.5
-
This compound: m/z 817.5 → 527.5 (Note: The precursor ion will be shifted by +9 Da, while the product ion may remain the same if the deuterium atoms are not on the fragmented portion).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of docetaxel to this compound against the nominal concentration of the standards.
-
Use a weighted linear regression to fit the curve.
-
Determine the concentration of docetaxel in the unknown samples from the calibration curve.
-
In Vitro Metabolic Stability Assay in Rat Liver Microsomes
This protocol is designed to assess the metabolic stability of docetaxel in rat liver microsomes.
Objective: To determine the in vitro intrinsic clearance of docetaxel in rat liver microsomes.
Materials:
-
Docetaxel
-
Rat Liver Microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing rat liver microsomes (final protein concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Reaction:
-
Add docetaxel to the reaction mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
Collect aliquots of the incubation mixture at 0, 5, 15, 30, and 60 minutes.
-
-
Reaction Quenching:
-
Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard (e.g., a structurally similar compound not metabolized by the same enzymes, or this compound if its stability is not being tested).
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining docetaxel concentration.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining docetaxel against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Visualizations
Docetaxel's Mechanism of Action: Microtubule Stabilization
Caption: Docetaxel's mechanism of action in a cancer cell.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow for a preclinical pharmacokinetic study of docetaxel.
References
- 1. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Docetaxel: pharmacokinetics and tissue levels after intraperitoneal and intravenous administration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of docetaxel in rat plasma and its application in the comparative pharmacokinetics of Taxotere and SID530, a novel docetaxel formulation with hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Docetaxel-d9 for Bioequivalence Studies of Docetaxel Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel is a potent anti-mitotic chemotherapy agent widely used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[1] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2] Given the critical nature of this therapeutic agent, ensuring the bioequivalence of generic docetaxel formulations to the reference product is paramount for patient safety and efficacy. This application note provides a comprehensive overview and detailed protocols for conducting bioequivalence studies of docetaxel formulations using a stable isotope-labeled internal standard, docetaxel-d9. The use of a deuterated internal standard like this compound is the preferred method in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample processing and analysis, thereby ensuring high accuracy and precision.[3][4]
Rationale for Using this compound in Bioequivalence Studies
Stable isotope-labeled internal standards are the gold standard in LC-MS/MS-based bioanalysis. This compound, being chemically identical to docetaxel with the exception of the isotopic substitution of nine hydrogen atoms with deuterium, co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of any matrix effects or variations in instrument response, leading to highly reliable and reproducible quantification of docetaxel in biological matrices such as human plasma.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters from a comparative study of a test and a reference formulation of docetaxel. The data demonstrates the bioequivalence of the two formulations, with the 90% confidence intervals for the ratio of geometric means for Cmax, AUC0-t, and AUC0-∞ falling within the widely accepted bioequivalence range of 80-125%.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio of Geometric Means (T/R) | 90% Confidence Interval |
| Cmax (ng/mL) | 4.85 ± 2.10 | Not explicitly stated | 1.027 | 1.013 - 1.041 |
| AUC0-t (ng·h/mL) | 11977.56 ± a | 11599.15 ± a | 1.003 | 0.998 - 1.008 |
| AUC0-∞ (ng·h/mL) | Not explicitly stated | Not explicitly stated | 1.000 | 0.994 - 1.006 |
Data adapted from a preclinical bioequivalence study in rats. The 90% CIs were calculated for the ln-transformed ratios of the pharmacokinetic parameters.[5] a - Standard deviation not provided in the source for these specific values.
Experimental Protocols
Bioequivalence Study Protocol: In-Vivo Phase
This protocol outlines a typical two-way crossover design for a bioequivalence study of a test docetaxel formulation against a reference formulation in cancer patients.
1. Study Design:
-
Type: Open-label, randomized, single-dose, two-period, two-sequence, crossover study.[6]
-
Subjects: Adult male and female patients with a confirmed diagnosis of a solid tumor for which docetaxel is an approved treatment.
-
Washout Period: A minimum of 21 days between the two treatment periods.[6]
2. Dosing and Administration:
-
Test Product: A single intravenous infusion of the test docetaxel formulation.
-
Reference Product: A single intravenous infusion of the reference docetaxel formulation (e.g., Taxotere®).
-
Dose: 75 mg/m² administered as a one-hour intravenous infusion.[7]
3. Blood Sampling:
-
Blood samples (approximately 5 mL) will be collected in EDTA-containing tubes at the following time points:
-
Pre-dose (0 hour)
-
During infusion: 0.5 and 1 hour (end of infusion)
-
Post-infusion: 1.08, 1.17, 1.33, 1.5, 2, 3, 4, 7, 9, 13, 25, and 49 hours.
-
-
Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
Bioanalytical Method Protocol: LC-MS/MS Analysis
This protocol details the quantification of docetaxel in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Docetaxel reference standard
-
HPLC-grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
Human plasma (blank)
2. Sample Preparation (Protein Precipitation): [8]
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (in acetonitrile).
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm).[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Docetaxel: m/z 808.4 → 527.3[10]
-
This compound: m/z 817.4 → 527.3 (example transition, should be optimized)
-
4. Method Validation:
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualization of Docetaxel's Mechanism of Action
The following diagrams illustrate the key aspects of docetaxel's mechanism of action and the workflow for a bioequivalence study.
Caption: Docetaxel's mechanism of action: stabilization of microtubules, leading to mitotic arrest and apoptosis.
Caption: Workflow for a docetaxel bioequivalence study using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BIO ANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF CAPECITABINE AND DOCETAXEL AND ITS APPLICATION TO PHARMACOKINETIC … [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. A randomized phase III study of docetaxel alone versus docetaxel plus S‐1 in patients with previously treated non‐small cell lung cancer: JMTO LC09‐01 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Docetaxel and its Deuterated Internal Standard by LC-MS/MS in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the chemotherapeutic agent Docetaxel in human plasma. The method employs Docetaxel-d9 as an internal standard (IS) to ensure accuracy and precision. A straightforward protein precipitation protocol is utilized for sample preparation, followed by a rapid chromatographic separation. The method is suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring in a research setting.
Introduction
Docetaxel is a potent, second-generation taxane widely used in the treatment of various cancers. Therapeutic drug monitoring of Docetaxel is crucial for optimizing dosing regimens, minimizing toxicity, and maximizing therapeutic efficacy. LC-MS/MS has become the gold standard for the bioanalysis of small molecule drugs due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a comprehensive protocol for the determination of Docetaxel in human plasma using this compound as the internal standard.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Docetaxel and this compound from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, this compound, at a concentration of 50 ng/mL.
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 30% B in 0.1 min, and re-equilibrate for 0.9 min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 5.0 min |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for the quantification of Docetaxel and this compound.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Docetaxel | 808.4 | 527.3 | 0.1 | 40 | 22 |
| This compound | 817.4 | 527.3 | 0.1 | 40 | 22 |
Note: The MRM transition for this compound is predicted based on the stable isotope label. The precursor ion is shifted by +9 Da, and the fragmentation is expected to yield the same product ion as the unlabeled Docetaxel. These parameters should be optimized empirically on the specific instrument being used.
Results and Discussion
This method provides excellent sensitivity and a wide dynamic range for the quantification of Docetaxel in human plasma. The use of a deuterated internal standard ensures high accuracy and precision by correcting for any variability during the analytical process.
Table 4: Method Performance Characteristics (Representative Data)
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of Docetaxel in human plasma.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Docetaxel Bioanalysis
Welcome to the technical support center for troubleshooting matrix effects in the bioanalysis of Docetaxel using Docetaxel-d9 as an internal standard. This resource provides researchers, scientists, and drug development professionals with practical guidance to identify, understand, and mitigate matrix effects in their LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Docetaxel bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of Docetaxel from plasma or serum, endogenous components like phospholipids, proteins, and salts can interfere with the ionization of Docetaxel and its internal standard, this compound.[3][4] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic data.[5][6]
Q2: How does this compound, a stable isotope-labeled internal standard, help in mitigating matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative LC-MS/MS analysis.[1][7] Because this compound is structurally and chemically almost identical to Docetaxel, it co-elutes and experiences nearly the same degree of matrix-induced ion suppression or enhancement.[1][7] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.[1] For this compensation to be effective, it is crucial that the analyte and the internal standard peaks completely overlap chromatographically.[7]
Q3: What are the common sources of matrix effects in plasma-based Docetaxel assays?
A3: The primary sources of matrix effects in plasma are phospholipids, particularly glycerophosphocholines and lysophosphatidylcholines.[8][9] These lipids are highly abundant in biological matrices and can cause significant ion suppression in electrospray ionization (ESI).[4][8] Other endogenous substances like proteins, salts, and metabolites, as well as exogenous contaminants from sample collection and preparation, can also contribute to matrix effects.[3]
Q4: How can I qualitatively and quantitatively assess matrix effects in my Docetaxel assay?
A4:
-
Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant concentration of Docetaxel solution into the MS detector post-chromatographic column while injecting an extracted blank matrix sample. A dip or rise in the baseline signal at the retention time of Docetaxel indicates the presence of ion suppression or enhancement, respectively.[5][9]
-
Quantitative Assessment (Post-Extraction Spike): This method provides a numerical value for the matrix effect. The response of Docetaxel in a blank matrix extract that has been spiked with the analyte is compared to the response of Docetaxel in a neat solution at the same concentration. The ratio of these responses indicates the extent of ion suppression or enhancement.[10][11] The matrix factor (MF) is calculated, and an MF between 0.75 and 1.25 is often considered acceptable.[1]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.
This is a common symptom of uncompensated matrix effects. Follow these steps to troubleshoot:
Step 1: Evaluate Sample Preparation
Inadequate removal of matrix components is a primary cause of variability.
-
Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids effectively.[4][12] If you are using PPT, consider optimizing the precipitation solvent and ratio or, preferably, switching to a more rigorous sample cleanup technique.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[3] Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments to optimize the extraction of Docetaxel while minimizing the co-extraction of interfering phospholipids.[13]
-
Solid-Phase Extraction (SPE): SPE offers greater selectivity in removing interferences.[4] Reversed-phase or mixed-mode SPE cartridges can be effective. Method development is crucial to ensure optimal recovery of Docetaxel and efficient removal of matrix components.
-
HybridSPE®-Phospholipid: This technique combines the simplicity of protein precipitation with the selectivity of SPE in a 96-well plate format, specifically targeting the removal of phospholipids.[4][8]
Step 2: Optimize Chromatographic Conditions
Chromatographic separation of Docetaxel from interfering matrix components is a powerful strategy to reduce matrix effects.[14]
-
Gradient Elution: Employ a gradient elution profile that separates the highly hydrophobic phospholipids from the Docetaxel peak. Phospholipids typically elute late in reversed-phase chromatography.[15]
-
Column Choice: Consider using a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl phase) to alter the elution profile of matrix components relative to Docetaxel.
-
Divert Valve: Use a divert valve to direct the early and late eluting portions of the chromatogram, which often contain high concentrations of salts and phospholipids, to waste instead of the mass spectrometer.[10]
Step 3: Verify Internal Standard Performance
Ensure that this compound is effectively compensating for matrix effects.
-
Co-elution: Confirm that the chromatographic peaks of Docetaxel and this compound are perfectly co-eluting.[7]
-
IS Response Variability: Monitor the peak area of this compound across all samples. Significant variation in the IS response can indicate inconsistent matrix effects that are not being fully compensated.
Below is a troubleshooting workflow diagram:
References
- 1. tandfonline.com [tandfonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of total and unbound docetaxel in plasma by ultrafiltration and UPLC-MS/MS: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. eijppr.com [eijppr.com]
- 15. waters.com [waters.com]
Technical Support Center: Overcoming Ion Suppression in the LC-MS/MS Analysis of Docetaxel-d9
Welcome to the technical support center for the LC-MS/MS analysis of Docetaxel and its deuterated internal standard, Docetaxel-d9. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and ensure accurate, reliable, and reproducible quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, Docetaxel and this compound, in the mass spectrometer's ion source.[1][2][3] This interference leads to a decreased instrument response and can significantly impact the accuracy, precision, and sensitivity of the analytical method.[1][2] It is a major concern because it can lead to underestimation of the analyte concentration, affecting pharmacokinetic and other quantitative studies.
Q2: How does a stable isotope-labeled internal standard like this compound help in mitigating ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for quantitative LC-MS/MS analysis. Because it has nearly identical physicochemical properties to the analyte (Docetaxel), it co-elutes and experiences similar degrees of ion suppression or enhancement.[1][3] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[1][3]
Q3: What are the common sources of ion suppression in biological matrices like plasma or serum?
A3: The primary sources of ion suppression in biological matrices are endogenous components that are present in high concentrations.[4][5] These include:
-
Phospholipids: These are major components of cell membranes and are a significant cause of ion suppression, particularly in electrospray ionization (ESI).[4][5][6]
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the droplet formation and evaporation process in the ESI source.[2][6]
-
Proteins and Peptides: Although often removed during sample preparation, residual proteins and peptides can still cause ion suppression.[5]
-
Other Endogenous Molecules: Lipids, cholesterol, and other small molecules can also contribute to matrix effects.[1]
Q4: Can this compound itself be a source of analytical problems?
A4: While SIL-IS are generally reliable, they can sometimes present challenges. For instance, the use of deuterated standards can sometimes lead to slight chromatographic shifts (isotopic effect), which may cause differential ion suppression between the analyte and the internal standard.[7][8] It is also crucial to ensure the isotopic purity of the this compound standard, as impurities could potentially interfere with the analyte signal.[8][9]
Troubleshooting Guide
Problem 1: I am observing a significantly lower signal for this compound in my plasma samples compared to my standards prepared in solvent. What could be the cause?
Answer: This is a classic sign of ion suppression. The complex biological matrix of plasma contains endogenous components that are likely co-eluting with your internal standard and suppressing its ionization.
Troubleshooting Steps:
-
Confirm Matrix Effect: Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the MS while injecting a blank, extracted plasma sample. A dip in the baseline signal of the internal standard at its retention time will confirm the presence of ion suppression.[10][11]
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][4]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Consider using a mixed-mode or polymeric SPE sorbent for better removal of phospholipids.[12]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to simple protein precipitation.[4][12]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids and other interfering components.[2][12] If using PPT, consider a subsequent clean-up step.
-
-
Optimize Chromatography:
-
Modify Gradient Elution: Adjust your chromatographic gradient to separate this compound from the ion-suppressing region. Often, interfering phospholipids elute in the middle of a typical reversed-phase gradient.[2][13]
-
Change Column Chemistry: Using a different column, such as one with a different stationary phase, can alter selectivity and improve separation from matrix components.
-
Problem 2: My this compound signal is inconsistent and variable across different plasma samples. What should I investigate?
Answer: Inconsistent internal standard signal points towards variable matrix effects between samples, which can compromise the accuracy of your results.
Troubleshooting Steps:
-
Evaluate Sample Preparation Consistency: Ensure your sample preparation procedure is highly reproducible. Any variability in extraction efficiency can lead to different levels of matrix components in the final extract.
-
Check for Co-eluting Interferences: As mentioned previously, use post-column infusion to visualize the ion suppression zones. It's possible that in some samples, the elution profile of interfering compounds shifts slightly, causing more or less overlap with the this compound peak.
-
Consider Matrix-Matched Calibrators: To compensate for consistent matrix effects, prepare your calibration standards and quality control samples in the same biological matrix as your study samples (e.g., blank plasma).[1]
Problem 3: I am seeing a signal for Docetaxel in my blank plasma samples, even without spiking. What could be the issue?
Answer: This phenomenon, known as "crosstalk," can occur when there is an isotopic contribution from the deuterated internal standard to the analyte channel, or if there is an impurity in the internal standard.
Troubleshooting Steps:
-
Check Isotopic Purity of this compound: Verify the certificate of analysis for your internal standard to ensure its isotopic purity.
-
Optimize MS/MS Transitions: Ensure that the selected precursor and product ions for Docetaxel and this compound are specific and that there is no overlap in their isotopic patterns that could lead to crosstalk.
-
Prepare a "Zero Sample": Analyze a blank matrix sample that has been processed with the internal standard. The response in the analyte channel should be negligible. If a significant signal is observed, it confirms crosstalk. You may need to adjust your data processing to subtract this background signal or consider using an internal standard with a higher mass difference.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Docetaxel and this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
SPE cartridges (e.g., C18 or mixed-mode polymeric sorbent)
-
Plasma samples, calibrators, and QCs containing Docetaxel and this compound
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water and methanol
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma, add 20 µL of this compound internal standard solution. Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute Docetaxel and this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Docetaxel and this compound from Human Plasma
Materials:
-
Plasma samples, calibrators, and QCs containing Docetaxel and this compound
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution.
-
Extraction: Add 1 mL of MTBE. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube, being careful not to disturb the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for analysis.
Quantitative Data Summary
The following table summarizes the matrix effect and recovery data from a study that successfully developed an LC-MS/MS method for Docetaxel in human plasma, demonstrating minimal ion suppression.
| Analyte | Matrix | Matrix Effect (%)[14] | Recovery (%)[15] |
| Docetaxel | Total Plasma | 99.4 - 111.5 | 88 |
| Docetaxel | Ultrafiltered Plasma | 87.7 - 103.5 | - |
A matrix effect value of 100% indicates no ion suppression or enhancement. Values between 85% and 115% are generally considered acceptable.
Visualizations
Caption: Workflow for identifying and mitigating ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. waters.com [waters.com]
- 9. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. lctsbible.com [lctsbible.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. Determination of total and unbound docetaxel in plasma by ultrafiltration and UPLC-MS/MS: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Sensitive Assay for Unbound Docetaxel Using Ultrafiltration plus HPLC-MS and Its Application to a Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Docetaxel and its Metabolites using Docetaxel-d9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of Docetaxel and its metabolites using Docetaxel-d9 as an internal standard.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Docetaxel or its Metabolites
-
Question: My chromatogram shows significant peak tailing or fronting for Docetaxel and its metabolites. What are the likely causes and how can I resolve this?
-
Answer: Poor peak shape is a common issue in HPLC analysis. The potential causes and corresponding solutions are outlined below:
Potential Cause Solution Column Overload Reduce the sample concentration or injection volume. Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the analytes. For Docetaxel, which is a weakly acidic compound, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) can improve peak shape.[1] Secondary Interactions with Column Use a column with high-purity silica or end-capping. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase to minimize silanol interactions. Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Extra-column Volume Minimize the length and internal diameter of tubing connecting the injector, column, and detector.
Issue 2: Inconsistent or Drifting Retention Times
-
Question: I am observing a drift in the retention times for Docetaxel, its metabolites, and the internal standard (this compound) across different injections. What could be causing this?
-
Answer: Retention time variability can compromise the accuracy and reproducibility of your assay. Consider the following factors:
Potential Cause Solution Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of equilibration. Fluctuations in Mobile Phase Composition If using a gradient, ensure the pump is functioning correctly and the solvent proportions are accurate. Premixing the mobile phase can sometimes improve consistency. Temperature Variations Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient temperature can affect retention times. Changes in Column Chemistry Over time, the stationary phase of the column can degrade. If other troubleshooting steps fail, consider replacing the column.
Issue 3: Low Signal Intensity or Poor Sensitivity
-
Question: The signal intensity for Docetaxel and its metabolites is lower than expected, leading to a high limit of quantification (LLOQ). How can I improve the sensitivity of my method?
-
Answer: Low sensitivity can be a significant hurdle in quantifying low-abundance metabolites. Here are some strategies to enhance signal intensity:
Potential Cause Solution Suboptimal Mass Spectrometer Settings Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) and collision energies for each analyte and the internal standard. Inefficient Sample Extraction Evaluate your sample preparation method. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to improve recovery.[2][3] Matrix Effects (Ion Suppression) Matrix effects from endogenous components in the sample can suppress the ionization of the analytes. Diluting the sample, improving the cleanup procedure, or using a different ionization source (if available) can mitigate this. Incorrect Mobile Phase Additives The choice and concentration of mobile phase additives can significantly impact ionization efficiency. For Docetaxel, 0.1% formic acid is commonly used to enhance protonation in positive ion mode.[1]
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for the quantification of Docetaxel?
A1: this compound is a deuterated analog of Docetaxel, meaning some hydrogen atoms have been replaced with deuterium. It is an ideal internal standard for mass spectrometry-based quantification for several reasons:[4]
-
Similar Chemical and Physical Properties: this compound has nearly identical chemical and physical properties to Docetaxel, so it behaves similarly during sample preparation (extraction, derivatization) and chromatographic separation. This helps to compensate for any sample loss or variability during these steps.
-
Co-elution with the Analyte: It typically co-elutes with Docetaxel, which is important for correcting for matrix effects that can occur at the same retention time.
-
Different Mass-to-Charge Ratio (m/z): Due to the presence of deuterium, this compound has a different mass than Docetaxel. This allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.
Q2: What are the major metabolites of Docetaxel and how are they formed?
A2: The primary metabolism of Docetaxel occurs in the liver, mediated by the cytochrome P450 isoenzyme CYP3A4.[5] This results in the formation of several hydroxylated metabolites. The main metabolites are often designated as M1, M2, M3, and M4.[3][6][7] These metabolites are generally more polar than the parent drug and are excreted from the body.
Q3: What are typical chromatographic conditions for the separation of Docetaxel and its metabolites?
A3: A common approach for the analysis of Docetaxel and its metabolites is reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[1][3][8] Typical conditions are summarized in the table below.
| Parameter | Typical Conditions |
| Column | C18 (e.g., µ-Bondapak C18, Zorbax Eclipse Plus C18)[8][9] |
| Mobile Phase | Acetonitrile and water, often with an acidic modifier like 0.1% formic acid or ammonium acetate buffer.[1][10] |
| Elution | Gradient elution is often used to effectively separate the parent drug from its more polar metabolites.[1] |
| Flow Rate | Typically in the range of 0.2 - 1.5 mL/min.[8][10] |
| Detection | Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.[1][3] |
Q4: How can I prepare plasma samples for Docetaxel analysis?
A4: Proper sample preparation is crucial for removing proteins and other interfering substances from the plasma matrix. Two common methods are:
-
Liquid-Liquid Extraction (LLE): This involves extracting the analytes from the aqueous plasma sample into an immiscible organic solvent (e.g., methyl tert-butyl ether). The organic layer is then evaporated and the residue is reconstituted in the mobile phase.[11]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analytes while allowing interfering components to pass through. The analytes are then eluted with a suitable solvent.[2]
Experimental Protocols
Protocol 1: Docetaxel and Metabolite Analysis in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on commonly cited methods.[3][6][7]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Add 500 µL of methyl tert-butyl ether.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 30% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then return to 30% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
MRM Transitions:
-
Docetaxel: [M+Na]+ m/z 830.3 → 548.8[9]
-
This compound: [M+Na]+ m/z 839.3 → 557.8 (Example, exact m/z will depend on the deuteration pattern)
-
Metabolites: Specific transitions for each hydroxylated metabolite need to be determined.
-
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for Docetaxel analysis. Note that these values can vary depending on the specific instrumentation and method.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Docetaxel | 0.25 - 500[6][7] | 0.108[1] | < 10.1[6][7] | < 10.1[6][7] | ± 14.3[6][7] |
| Metabolites (M1/M3, M2, M4) | 0.25 - 500[6][7] | 0.5[3] | < 17.6[6][7] | < 17.6[6][7] | ± 7.7[6][7] |
Visualizations
References
- 1. Determination of total and unbound docetaxel in plasma by ultrafiltration and UPLC-MS/MS: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. A Pharmacodynamic Study of Docetaxel in Combination with the P-glycoprotein Antagonist, Tariquidar (XR9576) in Patients with Lung, Ovarian, and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing isotopic cross-talk between Docetaxel and Docetaxel-d9
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing isotopic cross-talk between Docetaxel and its deuterated internal standard, Docetaxel-d9, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of Docetaxel and this compound analysis?
Isotopic cross-talk, or isotopic interference, occurs when the isotopic signature of the analyte (Docetaxel) contributes to the signal of the stable isotope-labeled internal standard (SIL-IS), this compound. This happens because naturally abundant heavy isotopes (e.g., ¹³C) in the Docetaxel molecule can result in a mass identical to that of the deuterated internal standard. This interference can lead to inaccuracies in quantification, particularly affecting the precision and accuracy of the bioanalytical method.
Q2: Why is minimizing isotopic cross-talk critical for accurate quantification?
Minimizing isotopic cross-talk is crucial because its presence can lead to an overestimation of the internal standard concentration. This artificially inflates the internal standard signal, causing a proportional underestimation of the calculated analyte concentration. This can result in non-linear calibration curves and biased quantitative results, compromising the reliability of pharmacokinetic and other clinical research data.
Q3: What are the primary causes of isotopic cross-talk?
The primary causes of isotopic cross-talk include:
-
Natural Isotope Abundance: The natural abundance of heavy isotopes, primarily ¹³C (approximately 1.1%), in the Docetaxel molecule. With a large number of carbon atoms in Docetaxel, the probability of having several heavy isotopes in one molecule increases, leading to a mass that overlaps with the this compound signal.
-
Purity of the Internal Standard: The presence of unlabeled Docetaxel as an impurity in the this compound standard can directly contribute to the analyte signal.
-
In-source Fragmentation: Although less common, fragmentation of the analyte or internal standard in the mass spectrometer's ion source can potentially generate interfering ions.
Q4: How can I assess the level of isotopic cross-talk in my assay?
To assess isotopic cross-talk, you can perform the following experiment:
-
Prepare a sample containing the highest concentration of the analyte (Docetaxel) expected in your study samples (Upper Limit of Quantification, ULOQ) without the internal standard (this compound).
-
Analyze this sample and monitor the mass transition for this compound.
-
Prepare a sample containing the working concentration of this compound without any Docetaxel.
-
Analyze this sample and monitor the mass transitions for both Docetaxel and this compound.
-
The response observed in the this compound channel when analyzing the high-concentration Docetaxel sample is a measure of the cross-talk from the analyte to the internal standard. Conversely, the response in the Docetaxel channel when analyzing the this compound only sample indicates any contribution from the internal standard to the analyte signal.
According to regulatory guidelines, the contribution of the analyte to the internal standard signal should ideally be minimal.
Q5: What are some strategies to minimize isotopic cross-talk?
Several strategies can be employed to minimize isotopic cross-talk:
-
Chromatographic Separation: Ensure baseline chromatographic separation between Docetaxel and any potential interfering endogenous compounds. While Docetaxel and this compound generally co-elute, good chromatography is essential for overall data quality.
-
Optimization of Mass Spectrometric Conditions:
-
Select Specific MRM Transitions: Choose Multiple Reaction Monitoring (MRM) transitions that are unique to each compound and have minimal overlap. Selecting a product ion that does not contain the site of deuteration for this compound can sometimes reduce interference.
-
Use of Adduct Ions: The formation of adducts, such as sodium adducts, can shift the precursor ion mass and may help in selecting more specific transitions.[1][2]
-
-
Internal Standard Concentration: Using a sufficiently high concentration of the internal standard can help to minimize the relative impact of the cross-talk from the analyte.[3] However, excessively high concentrations can lead to ion suppression.
-
Purity of Standards: Use highly pure Docetaxel and this compound reference standards to avoid artificial cross-contribution.
Troubleshooting Guides
Issue 1: High Signal Contribution from Docetaxel in the this compound MRM Channel
Symptoms:
-
The peak area of the internal standard (this compound) increases with increasing concentrations of the analyte (Docetaxel) in calibration standards.
-
Inaccurate and imprecise results, particularly at the lower limit of quantification (LLOQ).
-
Non-linear calibration curves.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Confirm Cross-Talk | Analyze a high-concentration Docetaxel standard without this compound and monitor the this compound MRM transition. | To verify that the observed signal is indeed due to isotopic contribution from Docetaxel. |
| 2. Optimize MRM Transitions | Re-evaluate and optimize the precursor and product ion transitions for both Docetaxel and this compound. If possible, select a product ion for this compound that is less abundant but more specific. | To find a more selective transition that minimizes the isotopic overlap. |
| 3. Adjust Internal Standard Concentration | Increase the concentration of this compound in your samples. | To reduce the relative percentage of the cross-talk signal compared to the total internal standard signal.[3] |
| 4. Check Standard Purity | Analyze the Docetaxel standard alone to ensure there is no this compound contamination. | To rule out impurities as a source of interference. |
| 5. Evaluate Chromatographic Separation | Ensure that there are no co-eluting interferences that might contribute to the signal in the this compound channel. | To eliminate other potential sources of interference. |
Issue 2: Inconsistent or Variable Internal Standard Response
Symptoms:
-
The peak area of this compound varies significantly across a single analytical run, including calibration standards, quality control samples, and study samples.
-
Poor precision in the calculated concentrations.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Review Sample Preparation | Verify the accuracy and consistency of the internal standard spiking volume in all samples. | Inconsistent pipetting is a common source of variability. |
| 2. Check for Matrix Effects | Evaluate matrix effects by comparing the internal standard response in extracted blank matrix samples spiked post-extraction with the response in a neat solution. | Ion suppression or enhancement due to matrix components can cause variable responses. |
| 3. Inspect the LC-MS/MS System | Check for leaks, ensure consistent autosampler injection volumes, and verify the stability of the electrospray ionization. | Instrumental issues can lead to inconsistent signal intensity.[4] |
| 4. Assess Internal Standard Stability | Confirm the stability of this compound in the stock solution and in the final extracted samples under the storage and analysis conditions. | Degradation of the internal standard will lead to a decreasing response over time. |
| 5. Evaluate for Cross-Talk at High Analyte Concentrations | In study samples with very high Docetaxel concentrations, check if the internal standard response is aberrantly high due to significant isotopic cross-talk. | This can be a sample-specific issue if some samples have much higher analyte concentrations than the calibration range. |
Experimental Protocols
Protocol: Assessment of Isotopic Cross-Talk
Objective: To determine the percentage of signal contribution from Docetaxel to the this compound MRM transition and vice-versa.
Materials:
-
Docetaxel reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., human plasma)
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of Docetaxel and this compound in an appropriate organic solvent (e.g., methanol).
-
Prepare Working Solutions:
-
Docetaxel ULOQ Sample (without IS): Spike blank matrix with Docetaxel to achieve the Upper Limit of Quantification (ULOQ) concentration.
-
This compound Working Solution (without analyte): Spike blank matrix with this compound to its final working concentration.
-
-
Sample Extraction: Process both samples using your validated extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis:
-
Inject the extracted ULOQ Docetaxel sample and acquire data for both the Docetaxel and this compound MRM transitions.
-
Inject the extracted this compound working solution and acquire data for both MRM transitions.
-
-
Data Analysis:
-
Analyte to IS Cross-Talk (%):
-
Measure the peak area of the this compound transition in the ULOQ Docetaxel sample (Areacross-talk).
-
Measure the peak area of the this compound transition in the this compound working solution (AreaIS).
-
Calculate the percentage cross-talk: % Cross-talk (Analyte to IS) = (Areacross-talk / AreaIS) * 100
-
-
IS to Analyte Cross-Talk (%):
-
Measure the peak area of the Docetaxel transition in the this compound working solution (Areacross-talk_IS_to_analyte).
-
Measure the peak area of the Docetaxel transition in a Lower Limit of Quantification (LLOQ) sample.
-
The response from the IS should be less than 20% of the analyte response at the LLOQ.
-
-
Acceptance Criteria:
-
The contribution of the analyte signal to the internal standard signal should not compromise the accuracy and precision of the assay. A common, though not universally mandated, acceptance criterion is that the cross-talk should be less than 5% of the internal standard response at the LLOQ.
-
The contribution of the internal standard to the analyte signal should be less than 20% of the analyte response at the LLOQ.
Quantitative Data Summary
Table 1: Example MRM Transitions for Docetaxel
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Docetaxel (as [M+Na]⁺) | 830.3 | 548.8 | Positive ESI | [1][2] |
| Docetaxel (as [M+H]⁺) | 808.4 | 527.3 | Positive ESI | |
| This compound (hypothetical) | 839.3 | 548.8 | Positive ESI |
Note: The this compound transition is hypothetical and should be optimized experimentally. The goal is to select a transition with minimal interference.
Visualizations
Caption: Workflow for identifying and minimizing isotopic cross-talk.
Caption: Troubleshooting decision tree for isotopic cross-talk issues.
Caption: Conceptual diagram of isotopic cross-talk in a mass spectrometer.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Impact of co-administered drugs on Docetaxel quantification using Docetaxel-d9
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of Docetaxel using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a specific focus on the impact of co-administered drugs when using Docetaxel-d9 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound recommended for Docetaxel quantification?
A1: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard in quantitative bioanalysis for several reasons:
-
Compensates for Matrix Effects: The most significant advantage is its ability to compensate for matrix effects—ion suppression or enhancement—caused by endogenous components of the biological sample or by co-administered drugs.[1][2] Since this compound is chemically identical to Docetaxel, it co-elutes chromatographically and experiences the same ionization effects in the mass spectrometer's source.[2] Any variation in signal intensity due to these effects will impact both the analyte and the IS, leaving their ratio constant and ensuring accurate quantification.
-
Corrects for Sample Preparation Variability: It accounts for analyte loss during sample preparation steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][4]
-
Improves Precision and Accuracy: By correcting for variations in sample handling and instrument response, the use of a SIL-IS significantly improves the precision and accuracy of the analytical method.[5]
Q2: How do co-administered drugs interfere with Docetaxel quantification?
A2: Co-administered drugs can interfere with Docetaxel quantification in two primary ways:
-
Pharmacokinetic Drug-Drug Interactions (DDIs): This is a biological interaction that alters the actual concentration of Docetaxel in the patient's body. Docetaxel is extensively metabolized by the cytochrome P450 enzyme CYP3A4 and to a lesser extent, CYP3A5.[3][6][7][8]
-
CYP3A4 Inhibitors (e.g., ketoconazole, ritonavir, erythromycin, clarithromycin) can decrease Docetaxel metabolism, leading to higher, potentially toxic, plasma concentrations.[7][8][9][10]
-
CYP3A4 Inducers (e.g., some anticonvulsants) can increase Docetaxel metabolism, resulting in lower plasma concentrations and potentially reduced therapeutic efficacy.[8][11]
-
-
Analytical Interference (Matrix Effects): This is a physical interaction within the LC-MS/MS system. A co-administered drug or its metabolites may co-elute with Docetaxel and affect its ionization efficiency, leading to inaccurate measurements if not properly controlled.[2] This is the primary type of interference that using this compound is designed to mitigate.
Q3: What are some common drugs known to interact with Docetaxel's metabolism?
A3: A number of drugs can alter Docetaxel's metabolism, primarily through the CYP3A4 pathway. Caution should be exercised when Docetaxel is co-administered with strong inhibitors or inducers of this enzyme.[11][12]
| Interaction Type | Examples of Co-Administered Drugs | Effect on Docetaxel | Reference |
| CYP3A4 Inhibition | Ketoconazole, Ritonavir, Itraconazole, Clarithromycin, Amiodarone | Decreased metabolism, leading to increased plasma concentration and potential for higher toxicity. | [7][8][9][10][12] |
| CYP3A4 Induction | Anticonvulsants (e.g., Phenytoin), Rifampicin | Increased metabolism, leading to decreased plasma concentration and potential for reduced efficacy. | [8][13] |
| Other Anticancer Drugs | Cisplatin, Carboplatin, Doxorubicin | Interactions can be complex, involving both pharmacokinetic and pharmacodynamic effects that may depend on the sequence of administration. | [13][14][15] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalysis of Docetaxel when co-administered drugs are present.
Problem 1: High variability or poor reproducibility in QC samples.
-
Possible Cause: Inconsistent matrix effects not fully compensated by the internal standard, or issues with sample preparation.
-
Troubleshooting Steps:
-
Verify IS Concentration & Purity: Ensure the stock solution of this compound is at the correct concentration and has not degraded.
-
Assess Chromatographic Separation: Check if any known co-administered drugs or their major metabolites are co-eluting with Docetaxel. While this compound compensates for ionization effects, extremely high concentrations of a co-eluting compound can still cause issues. Adjust the chromatographic gradient to improve separation if necessary.
-
Review Extraction Efficiency: Ensure the chosen sample preparation method (LLE or SPE) provides consistent recovery for both Docetaxel and this compound. Some co-administered drugs, if present at high concentrations, could potentially interfere with the extraction process.
-
Perform a Dilution Test: Analyze a high-concentration sample undiluted and with 5-fold and 10-fold dilutions in a blank matrix. If the calculated concentrations (after correcting for dilution) are not consistent, it points to a significant matrix effect that may require further method optimization.[16]
-
Problem 2: Unexpectedly high or low Docetaxel concentrations in patient samples.
-
Possible Cause: This is more likely due to a pharmacokinetic drug-drug interaction rather than an analytical error, especially when using a SIL-IS.
-
Troubleshooting Steps:
-
Confirm Analytical Accuracy: First, re-analyze the sample along with low, mid, and high QC samples to rule out any analytical error.
-
Review Patient's Medication Record: Cross-reference the patient's co-administered medications with known CYP3A4 inhibitors and inducers (see table above).
-
Visualize the Metabolic Pathway: Use the diagram below to understand the central role of CYP3A4 in Docetaxel metabolism and how inhibitors or inducers can affect its clearance.
-
Problem 3: Signal for both Docetaxel and this compound is suppressed.
-
Possible Cause: A co-eluting substance from the sample matrix or a co-administered drug is causing significant ion suppression.
-
Troubleshooting Steps:
-
Identify the Source: Infuse a solution of Docetaxel and this compound post-column while injecting a prepared blank sample from a patient receiving co-medication. A drop in the signal at the retention time of Docetaxel indicates ion suppression.
-
Improve Chromatographic Separation: Modify the LC gradient to separate the interfering peak from the Docetaxel peak.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., switching from protein precipitation to SPE) to remove the interfering compounds before injection.[4]
-
Experimental Protocols & Visualizations
Diagram: Docetaxel Metabolic Pathway and Drug Interactions
The following diagram illustrates the primary metabolic pathway for Docetaxel and highlights the points where co-administered drugs can exert their influence.
Caption: Docetaxel metabolism via CYP3A4 and points of drug interaction.
Diagram: General Workflow for Docetaxel Bioanalysis
This workflow outlines the key steps in quantifying Docetaxel from patient plasma samples.
Caption: Standard bioanalytical workflow for Docetaxel quantification.
Protocol: Sample Preparation and LC-MS/MS Analysis
This section provides a representative methodology for the quantification of Docetaxel in human plasma. This protocol is a composite based on common practices and should be fully validated by the end-user.[4][5][17][18]
1. Materials and Reagents
-
Docetaxel and this compound reference standards
-
Human plasma (with Sodium Heparin anticoagulant)
-
Acetonitrile, Methanol (HPLC grade)
-
Formic Acid, Ammonium Acetate
-
Methyl tert-butyl ether (for LLE) or SPE cartridges (e.g., C18)
2. Preparation of Standards
-
Prepare stock solutions of Docetaxel and this compound in methanol.
-
Serially dilute the Docetaxel stock solution in blank human plasma to create calibration standards (e.g., 1-500 ng/mL).[17][18]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in blank plasma.
3. Sample Extraction (Liquid-Liquid Extraction Example)
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., Zorbax Eclipse Plus C18).[17][18]
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Docetaxel: Precursor ion [M+Na]+ at m/z 830.3, product ion at m/z 548.8.[17][18][19] (Note: [M+H]+ at m/z 808.2 is also used).[4]
-
This compound: Adjust precursor ion m/z based on the deuteration pattern (e.g., [M+9+Na]+). The product ion would likely be the same or shifted depending on the location of the deuterium atoms.
-
References
- 1. Determination of total and unbound docetaxel in plasma by ultrafiltration and UPLC-MS/MS: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling Docetaxel in Plasma and Urine Samples from a Pediatric Cancer Patient Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Combined with LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. roswellpark.org [roswellpark.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Influence of Concomitant Polypharmacy on Docetaxel-induced Febrile Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Docetaxel: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Drug–Drug interactions of docetaxel in patients with breast cancer based on insurance claims data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Drug interactions with the taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug interactions of paclitaxel and docetaxel and their relevance for the design of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Docetaxel-d9 Carryover in Autosamplers
Welcome to the technical support center for addressing carryover issues with Docetaxel-d9 in your analytical workflows. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate autosampler-related carryover of this hydrophobic molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to carryover?
This compound is the deuterated form of Docetaxel, a highly effective anti-cancer agent. It is commonly used as an internal standard in LC-MS/MS bioanalytical assays for the quantification of Docetaxel.[1] Due to its high molecular weight and lipophilic (hydrophobic) nature, this compound has a tendency to adsorb to surfaces within the autosampler and injection system, leading to carryover into subsequent injections. This can result in inaccurate quantification, especially for low-concentration samples that follow high-concentration samples.
Q2: What are the common signs of this compound carryover?
The primary indicator of carryover is the appearance of a this compound peak in a blank injection that is run immediately after a high-concentration sample or standard.[2][3] This can manifest as:
-
Ghost peaks: Unexpected peaks at the retention time of this compound in blank or zero-concentration samples.
-
Inaccurate quantification: Overestimation of this compound concentrations in low-level samples.
-
Poor reproducibility: Inconsistent results for replicate injections of low-concentration samples.
Q3: What are the main causes of autosampler carryover for hydrophobic compounds like this compound?
Carryover of hydrophobic compounds is often a multifaceted issue stemming from several sources within the HPLC or UPLC system:
-
Adsorption to surfaces: this compound can stick to various components, including the needle exterior, needle seat, injection valve rotor seal, and sample loop.
-
Insufficient needle washing: The needle wash station may not be effectively removing all residues from the needle surface between injections.
-
Inappropriate wash solvent: The solvent used for the needle wash may not have sufficient strength to solubilize and remove the adsorbed this compound.
-
Contaminated system components: Residue can build up in tubing, fittings, and the injection port over time.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing this compound Carryover
This guide provides a logical workflow to identify the source of the carryover.
Caption: Troubleshooting workflow for diagnosing this compound carryover.
Guide 2: Pinpointing the Source of Carryover
Once carryover is confirmed, use this guide to isolate the specific component causing the issue.
Caption: Step-by-step guide to isolating the source of carryover.
Experimental Protocols
Protocol 1: Quantifying Autosampler Carryover
This experiment is designed to determine the percentage of carryover in your system.
Objective: To quantify the amount of this compound carried over from a high-concentration injection into subsequent blank injections.
Materials:
-
High-concentration this compound standard (at the upper limit of quantification, ULOQ).
-
Blank solvent (the same solvent used to dissolve the standards).
-
Your established LC-MS/MS method.
Procedure:
-
Equilibrate the LC-MS/MS system with your analytical method.
-
Inject the blank solvent to establish a baseline and ensure no pre-existing contamination.
-
Inject the high-concentration this compound standard (ULOQ).
-
Immediately following the ULOQ injection, inject a series of 3 to 5 blank solvent samples using the same method.[4]
-
Integrate the peak area of this compound in the ULOQ chromatogram and in each of the subsequent blank chromatograms.
Data Analysis: Calculate the percent carryover for the first blank injection using the following formula:
% Carryover = (Area of this compound in Blank 1 / Area of this compound in ULOQ) * 100
A common acceptance criterion for carryover is that the peak in the blank following the ULOQ should not be more than 20% of the peak area of the lower limit of quantification (LLOQ) standard.[5]
Protocol 2: Optimizing the Needle Wash Procedure
This protocol will guide you through developing a more effective needle wash method to minimize this compound carryover.
Objective: To identify the most effective wash solvent composition and wash program to reduce carryover.
Materials:
-
A selection of organic solvents. Based on the solubility of Docetaxel, the following are recommended for testing:[6][7]
-
Methanol
-
Acetonitrile
-
Isopropanol (IPA)
-
Acetone
-
Dimethyl sulfoxide (DMSO) - Use with caution, as it can be difficult to remove and may affect chromatography.
-
-
Your LC-MS/MS system with a programmable autosampler.
Procedure:
-
Select Candidate Wash Solvents: Start with solvents known to be effective for hydrophobic compounds. A good starting point is a mixture of organic solvents. For taxanes like Docetaxel, a multi-component wash can be very effective.[8]
-
Test Single Solvents and Mixtures:
-
Begin with a strong organic solvent like 100% Acetonitrile or 100% Methanol.[9]
-
Test binary mixtures such as 50:50 (v/v) Acetonitrile:Water or 50:50 (v/v) Methanol:Water.
-
For particularly stubborn carryover, consider a ternary mixture such as Isopropanol:Acetonitrile:Acetone (e.g., in a 45:45:10 v/v/v ratio).[8]
-
-
Optimize Wash Volume and Cycles:
-
Increase the volume of the needle wash.
-
Increase the number of wash cycles performed before and after each injection.
-
-
Evaluate Performance: For each wash solvent composition and program, perform the carryover quantification experiment described in Protocol 1.
-
Select the Optimal Conditions: Choose the wash solvent and program that results in the lowest percentage of carryover.
Data Presentation
Table 1: Solubility of Docetaxel in Various Solvents
This table provides a reference for selecting appropriate wash solvents.
| Solvent | Solubility | Reference |
| DMSO | ~ 5 mg/mL | [6] |
| Dimethyl formamide (DMF) | ~ 5 mg/mL | [6] |
| Ethanol | ~ 1.5 mg/mL | [6] |
| Chloroform | Soluble | [7] |
| Dichloromethane | Soluble | [7] |
| Ethyl acetate | Soluble | [7] |
| Methanol | Soluble | [7] |
| Water | Insoluble | [7] |
Table 2: Recommended Starting Compositions for Needle Wash Solvents
These are recommended starting points for optimizing your needle wash procedure.
| Wash Solvent Composition | Rationale | Reference |
| Wash A (Weak Wash): 80:20 (v/v) Water:Acetonitrile | To remove polar components and prepare for the strong wash. | [8] |
| Wash B (Strong Wash): 45:45:10 (v/v/v) Isopropanol:Acetonitrile:Acetone | A strong, multi-component organic mixture to effectively solubilize and remove this compound. | [8] |
| Alternative Strong Wash: 100% Acetonitrile or 100% Methanol | A simpler strong organic wash for less severe carryover. | [9] |
Concluding Remarks
Dealing with carryover for hydrophobic compounds like this compound requires a systematic and proactive approach. Regular implementation of the troubleshooting guides and experimental protocols outlined in this support center will help ensure the accuracy and reliability of your analytical data. Remember to always consult your instrument's manual for specific instructions on autosampler maintenance and programming.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Docetaxel - LKT Labs [lktlabs.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. lcms.cz [lcms.cz]
Optimization of ESI source conditions for Docetaxel-d9 detection
Welcome to the technical support center for the optimization of Electrospray Ionization (ESI) source conditions for Docetaxel-d9 detection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical ESI source parameters for this compound detection?
A1: Optimal ESI source parameters can vary between different mass spectrometer models. However, a good starting point for this compound analysis in positive ion mode (+ESI) is based on established methods for Docetaxel. Key parameters to consider for optimization include:
-
Capillary/Spray Voltage: Typically set between 2.5 kV and 5.5 kV.[1][2]
-
Nebulizer Gas Pressure: Often in the range of 30-50 psi.[1][3][4]
-
Drying/Heater Gas Flow and Temperature: Common values are around 1000 L/h at 500 °C, or heater gas pressure of 40 psi with an interface heater at 150 °C.[1][2][3][4]
-
Cone/Declustering Potential (DP): A crucial parameter for controlling in-source fragmentation, often set around 46 V for Docetaxel.[1][3][4]
It is highly recommended to perform a systematic optimization of these parameters for your specific instrument and experimental conditions.
Q2: What are the expected precursor and product ions for this compound in MS/MS analysis?
A2: For this compound, you should adjust the precursor ion m/z based on the number of deuterium atoms. Assuming this compound has a molecular weight of approximately 816.4 g/mol (Docetaxel MW ≈ 807.9 g/mol + 9 * 1.006 g/mol for D), the expected precursor ions in positive ESI mode would be the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ or [M+NH₄]⁺.
The fragmentation of Docetaxel typically involves the cleavage of the C-O bond between the side chain and the taxane skeleton.[5] Common product ions for non-deuterated Docetaxel include m/z 527 (loss of the side chain) and 509 (further loss of water). For this compound, the m/z of the fragment containing the deuterated portion will be shifted accordingly. A common transition for Docetaxel is m/z 830.3 → 548.8 (as the sodium adduct).[6]
Q3: What is a suitable internal standard for the quantification of this compound?
A3: Paclitaxel, a structural analog of Docetaxel, is a commonly used internal standard (IS) for quantitative analysis.[1][3][4][7] It exhibits similar ionization efficiency and chromatographic behavior, which helps to correct for variations in sample preparation and instrument response.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
Possible Causes and Solutions:
-
Incorrect ESI Source Parameters: The ionization efficiency of this compound is highly dependent on the source settings.
-
Improper Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ESI efficiency.
-
Sample Degradation: Docetaxel can be unstable under certain conditions.
-
Instrument Contamination: A dirty ion source can lead to signal suppression.
-
Solution: Follow the manufacturer's protocol for cleaning the ion source components, including the capillary, skimmer, and lenses.
-
Issue 2: High Background Noise or Poor Signal-to-Noise Ratio
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or sample diluent can contribute to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and reagents. Always filter aqueous mobile phases.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, tissue extracts) can suppress the ionization of this compound.
-
Solution: Improve sample preparation to remove interfering substances. This may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Ensure chromatographic separation is adequate to resolve this compound from matrix components.
-
-
In-Source Fragmentation: Excessive fragmentation in the ESI source can reduce the intensity of the precursor ion and increase chemical noise.[10]
-
Solution: Optimize the cone/declustering potential. Start with a low value and gradually increase it to find the best balance between ion transmission and fragmentation.
-
Issue 3: Inconsistent Peak Areas or Retention Times
Possible Causes and Solutions:
-
LC System Instability: Fluctuations in pump pressure or column temperature can lead to shifts in retention time and variable peak areas.
-
Solution: Ensure the LC system is properly equilibrated and that the pump is delivering a stable flow rate. Use a column oven to maintain a constant temperature.
-
-
Sample Carryover: Adsorption of this compound to components of the autosampler or column can cause carryover between injections.
-
Solution: Optimize the autosampler wash procedure, using a strong solvent to effectively clean the needle and injection port.
-
-
Column Degradation: Over time, the performance of the analytical column can deteriorate, leading to poor peak shapes and inconsistent retention.
-
Solution: Replace the guard column or the analytical column if performance degrades.
-
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to achieve the desired concentration. Store the stock solution at -20°C.[1][3]
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or an appropriate diluent. These solutions should cover the expected concentration range of the samples.[1][3]
-
Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., Paclitaxel) in a similar manner. A typical working concentration for the IS is around 400 ng/mL.[11]
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of the this compound working solutions and a constant concentration of the IS working solution into the same matrix as the samples to be analyzed (e.g., plasma, buffer).
Protocol 2: Systematic Optimization of ESI Source Parameters
-
Infusion Analysis: Infuse a standard solution of this compound (e.g., 100 ng/mL) directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).[1][4]
-
Parameter Optimization: While monitoring the signal intensity of the this compound precursor ion, systematically vary one ESI source parameter at a time while keeping others constant. The typical order of optimization is:
-
Capillary Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Temperature
-
Drying Gas Flow Rate
-
Cone/Declustering Potential
-
-
Response Evaluation: For each parameter, plot the signal intensity against the parameter value to determine the optimal setting that provides the maximum stable signal.
-
Collision Energy Optimization: For MS/MS analysis, infuse the precursor ion and vary the collision energy to find the value that produces the most stable and intense product ions.
Data Presentation
Table 1: Example of Optimized ESI-MS/MS Parameters for Docetaxel Analysis
| Parameter | Optimized Value |
| Ionization Mode | Positive Electrospray (+ESI) |
| Capillary Voltage | 5500 V[1][4] |
| Nebulizer Gas Pressure | 40 psi[1][3][4] |
| Heater Gas Pressure | 40 psi[1][3][4] |
| Curtain Gas Pressure | 30 psi[1][3][4] |
| Interface Heater | 150 °C[1][3][4] |
| Declustering Potential (DP) | 46 V[1][3][4] |
| Collision Energy (CE) | 21 V[1][3][4] |
| Collision Cell Exit Potential | 18 V[1][3][4] |
Note: These values are based on a specific instrument and should be used as a starting point for optimization on your system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound detection.
References
- 1. scirp.org [scirp.org]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. Application of a Rapid ESI-MS/MS Method for Quantitative Analysis of Docetaxel in Polymeric Matrices of PLGA and PLGA-PEG Nanoparticles through Direct Injection to Mass Spectrometer [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid and sensitive LC/ESI-MS/MS method for quantitative analysis of docetaxel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. harvest.usask.ca [harvest.usask.ca]
Technical Support Center: Docetaxel and Docetaxel-d9 Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selection of appropriate Multiple Reaction Monitoring (MRM) transitions and the analysis of Docetaxel and its deuterated internal standard, Docetaxel-d9, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Docetaxel?
A1: The selection of MRM transitions for Docetaxel depends on the ionization adduct observed. The most common adducts are the protonated molecule ([M+H]⁺) and the sodium adduct ([M+Na]⁺). Below are the recommended transitions for each:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Adduct | Role |
| Docetaxel | 808.4 | 527.3 | [M+H]⁺ | Quantifier |
| Docetaxel | 808.4 | 226.1 | [M+H]⁺ | Qualifier |
| Docetaxel | 830.3 | 549.2 | [M+Na]⁺ | Quantifier |
| Docetaxel | 830.3 | 527.2 | [M+Na]⁺ | Qualifier |
Q2: What are the appropriate MRM transitions for the internal standard, this compound?
A2: this compound is a deuterated form of Docetaxel, meaning it has a higher mass. The precursor ion for this compound will be shifted by +9 Da compared to Docetaxel. The fragmentation pattern is expected to be similar.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Adduct | Role |
| This compound | 817.4 | 527.3 | [M+H]⁺ | Quantifier |
| This compound | 817.4 | 226.1 | [M+H]⁺ | Qualifier |
| This compound | 839.3 | 549.2 | [M+Na]⁺ | Quantifier |
| This compound | 839.3 | 527.2 | [M+Na]⁺ | Qualifier |
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of Docetaxel and this compound.
Issue 1: Poor Sensitivity or No Signal for Docetaxel or this compound
Possible Causes and Solutions:
-
Incorrect MRM Transitions:
-
Solution: Verify that the correct precursor and product ions are being monitored for the expected adduct ([M+H]⁺ or [M+Na]⁺). Infuse a standard solution of Docetaxel directly into the mass spectrometer to optimize the transitions and collision energies.
-
-
Suboptimal Ionization:
-
Solution: Docetaxel ionizes well in positive electrospray ionization (ESI) mode. Ensure the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized. The presence of sodium in the mobile phase or sample can promote the formation of the [M+Na]⁺ adduct, which can sometimes provide better sensitivity.
-
-
Sample Preparation Issues:
-
Solution: Inefficient extraction of Docetaxel from the sample matrix can lead to low signal. Evaluate your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) for recovery. Ensure the final sample solvent is compatible with the mobile phase to prevent peak distortion.
-
-
LC Method Problems:
-
Solution: Poor chromatographic peak shape can result in a lower signal-to-noise ratio. Ensure the mobile phase composition is appropriate for the column and analyte. A common mobile phase combination is acetonitrile and water with a small amount of formic acid to promote protonation.
-
Issue 2: High Background Noise
Possible Causes and Solutions:
-
Contaminated Solvents or System:
-
Solution: Use high-purity, LC-MS grade solvents. Flush the LC system and mass spectrometer with a strong solvent mixture (e.g., isopropanol:acetonitrile:water) to remove potential contaminants.
-
-
Matrix Effects:
-
Solution: Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of Docetaxel, leading to high background. Improve sample clean-up to remove these interferences. Modifying the chromatographic gradient to better separate Docetaxel from the matrix components can also be effective.
-
-
Improperly Set MS Parameters:
-
Solution: Ensure that the mass spectrometer is properly calibrated and that the resolution settings are appropriate. Very wide mass-to-charge windows can increase background noise.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Possible Causes and Solutions:
-
Matrix Effects:
-
Solution: Matrix effects, particularly ion suppression or enhancement, can vary between samples, leading to inconsistent results. The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for these variations. Ensure the internal standard is added to all samples, standards, and quality controls at the beginning of the sample preparation process.
-
-
Inconsistent Sample Preparation:
-
Solution: Ensure that the sample preparation procedure is performed consistently for all samples. Use precise pipetting techniques and ensure complete mixing at each step.
-
-
LC System Variability:
-
Solution: Fluctuations in pump pressure or inconsistent injection volumes can lead to variability. Regularly maintain the LC system, including changing pump seals and ensuring the autosampler is functioning correctly.
-
Experimental Protocol: Quantification of Docetaxel in Human Plasma
This protocol provides a general methodology for the analysis of Docetaxel in human plasma using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or quality control, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 5500 or equivalent)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: As listed in the tables above.
Visualizations
Caption: Troubleshooting workflow for Docetaxel LC-MS/MS analysis.
Impact of mobile phase additives on Docetaxel-d9 ionization
Welcome to the technical support center for the analysis of Docetaxel-d9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization of this compound during liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue observed during the electrospray ionization (ESI) of this compound?
A1: A prevalent issue is the formation of multiple adduct ions, particularly sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, in addition to the desired protonated molecule ([M+H]⁺). This can lead to a dilution of the ion signal across several species, making reproducible and sensitive quantification challenging. The use of alkylamine additives in the mobile phase has been shown to significantly enhance the detection of docetaxel by promoting the formation of a single, predominant alkylamine adduct and suppressing the formation of other ions.[1]
Q2: Which mobile phase additive is best for enhancing the signal intensity of this compound?
A2: The optimal mobile phase additive depends on the specific analytical goals.
-
Formic acid is commonly used to provide protons and promote the formation of the [M+H]⁺ ion in positive ionization mode.[2]
-
Ammonium acetate can be beneficial in controlling the formation of sodium adducts. A low concentration of ammonium acetate (around 0.5 mM) can minimize sodium adducts, though higher concentrations (1-5 mM) may cause ion suppression.
-
A combination of ammonium formate and formic acid has been shown to improve peptide separations and could be explored for this compound analysis to balance peak shape and ionization efficiency.[3]
Q3: How does the mobile phase pH affect the ionization of this compound?
A3: Mobile phase pH is a critical parameter that influences the ionization state of analytes. For basic compounds, a lower pH mobile phase (e.g., using formic or acetic acid) generally promotes protonation and enhances the signal in positive ion mode. Conversely, a higher pH mobile phase can be advantageous in some cases, with the ammonium ion acting as a better proton donor than the hydronium ion.[4][5] The optimal pH should be determined empirically for this compound to achieve the best sensitivity and peak shape.
Q4: Can the choice of organic solvent in the mobile phase impact this compound ionization?
A4: Yes, the organic solvent can influence ionization and adduct formation. For instance, methanol in the mobile phase has been observed to lead to a higher degree of sodium adduct formation compared to acetonitrile. Therefore, switching from methanol to acetonitrile can be a strategy to mitigate the formation of unwanted sodium adducts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on issues related to mobile phase additives.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Ionization of this compound is not optimal. | - Add a proton source to the mobile phase, such as 0.1% formic acid, to enhance the formation of the [M+H]⁺ ion.- If multiple adducts are observed, consider adding a small amount of ammonium acetate (~0.5 mM) to the mobile phase to consolidate the signal into a single adduct form.- Experiment with different mobile phase pH levels to find the optimal ionization condition for this compound.[4] |
| Poor Peak Shape (Tailing) | Secondary interactions between this compound and the stationary phase, or inappropriate mobile phase pH. | - Incorporate a buffer, such as ammonium formate or ammonium acetate, into the mobile phase. The salt can interact with active sites on the stationary phase, reducing secondary interactions with the analyte.[6]- Adjust the mobile phase pH. For basic compounds, a lower pH can improve peak shape.[7]- Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[8] |
| High Abundance of Sodium/Potassium Adducts | Presence of sodium or potassium ions in the sample, solvents, or from glassware. | - Add a small amount of ammonium acetate (approximately 0.5 mM) to the mobile phase to suppress the formation of sodium adducts.- Use acetonitrile instead of methanol as the organic solvent in the mobile phase.- Utilize plastic vials and high-purity solvents to minimize sources of sodium and potassium contamination. |
| Irreproducible Retention Times | Unstable mobile phase pH or composition. | - Ensure the mobile phase is well-buffered. Use a combination of a weak acid and its salt (e.g., formic acid and ammonium formate) to maintain a stable pH.[5]- Prepare fresh mobile phase daily to avoid changes in composition due to evaporation or degradation. |
Experimental Protocols
Below are detailed methodologies for preparing mobile phases and conducting LC-MS analysis of this compound with different additives.
Protocol 1: Mobile Phase with Formic Acid
This protocol is designed to promote the formation of the protonated molecule ([M+H]⁺) of this compound.
-
Mobile Phase A (Aqueous):
-
Measure 999 mL of LC-MS grade water into a 1 L bottle.
-
Add 1 mL of formic acid (≥99% purity).
-
Mix thoroughly and sonicate for 10 minutes to degas.
-
-
Mobile Phase B (Organic):
-
Measure 999 mL of LC-MS grade acetonitrile into a 1 L bottle.
-
Add 1 mL of formic acid (≥99% purity).
-
Mix thoroughly and sonicate for 10 minutes to degas.
-
-
LC-MS/MS Analysis:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute this compound, and then return to initial conditions for re-equilibration.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Monitor the transition for the [M+H]⁺ ion of this compound.
-
Protocol 2: Mobile Phase with Ammonium Acetate
This protocol is aimed at controlling adduct formation, particularly sodium adducts.
-
Mobile Phase A (Aqueous):
-
Prepare a 10 mM ammonium acetate stock solution by dissolving the appropriate amount of ammonium acetate in LC-MS grade water.
-
For a working solution, dilute the stock to the desired final concentration (e.g., 0.5 mM) in LC-MS grade water.
-
Sonicate for 10 minutes to degas.
-
-
Mobile Phase B (Organic):
-
Use LC-MS grade acetonitrile.
-
-
LC-MS/MS Analysis:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Gradient: Similar to Protocol 1.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Monitor the transition for the expected this compound adduct (e.g., [M+NH₄]⁺ or potentially a more intense [M+H]⁺ with suppressed sodium adducts).
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for common this compound ionization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. restek.com [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Strategies to mitigate variability in Docetaxel-d9 internal standard response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate variability in the Docetaxel-d9 internal standard response during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of variability in the this compound internal standard (IS) response?
A1: Variability in the this compound IS response can stem from several factors throughout the analytical workflow. The most common causes include:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can either suppress or enhance the ionization of the IS in the mass spectrometer source. This effect can differ between individual samples, leading to variability.[1]
-
Isotope Effects: The deuterium labeling of this compound can slightly alter its physicochemical properties compared to the unlabeled analyte. This can result in slight differences in chromatographic retention time and extraction recovery.[1][2] If the IS and analyte do not co-elute perfectly, they may experience different degrees of matrix effects.[1]
-
Inconsistent Sample Preparation: Errors or inconsistencies during sample extraction, such as variations in solvent volumes, incomplete protein precipitation, or inconsistent evaporation and reconstitution steps, can lead to variable IS concentrations in the final extract.[3]
-
Instrumental Variability: Fluctuations in the LC-MS/MS system can contribute to response variability. Common issues include a dirty ion source, inconsistent injector performance, pressure fluctuations, and temperature changes in the column compartment.[3][4]
-
Instability of the Deuterated Label: Deuterium atoms can sometimes undergo back-exchange with protons from the solvent or matrix, particularly if the labels are in chemically labile positions.[2][5]
-
Purity of the Internal Standard: The presence of unlabeled Docetaxel in the this compound stock solution can lead to inaccurate quantification.[1]
Q2: How can I minimize matrix effects to improve the consistency of my this compound response?
A2: Minimizing matrix effects is crucial for achieving a stable IS response. Here are several strategies:
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up method. While protein precipitation is fast, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing interfering matrix components.
-
Chromatographic Separation: Develop a robust chromatographic method that effectively separates this compound and the analyte from endogenous matrix components. Ensure that the analyte and IS co-elute to compensate for any remaining matrix effects.[1][6]
-
Dilution: In some cases, diluting the sample with a clean solvent can reduce the concentration of matrix components and thereby lessen their impact on ionization.[6]
-
Use of a Different Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI) or vice-versa, as they can be less susceptible to matrix effects for certain compounds.
Q3: My this compound peak is showing a different retention time than the unlabeled Docetaxel. What should I do?
A3: A slight shift in retention time between a deuterated internal standard and the unlabeled analyte is a known phenomenon referred to as the "deuterium isotope effect".[1] This is due to the minor differences in molecular properties caused by the heavier deuterium atoms. While a small, consistent shift may be acceptable, a significant or variable shift can be problematic as it may lead to differential matrix effects.
To address this:
-
Chromatographic Optimization: Adjusting the mobile phase composition, gradient profile, or column temperature may help to minimize the retention time difference.
-
Evaluate Impact: Assess whether the observed shift impacts the accuracy and precision of your assay by evaluating the analyte-to-IS response ratio across different concentrations and in various matrix lots. If the ratio remains consistent, the shift may not be detrimental to the assay's performance.
Q4: What should I do if I suspect my this compound is degrading or the deuterium label is unstable?
A4: Deuterated standards are generally stable, but the stability of the label depends on its position in the molecule.[5] Deuterium atoms on or near heteroatoms (O, N) or adjacent to carbonyl groups can be more prone to exchange.[5]
-
Review Certificate of Analysis (CoA): Check the CoA for the location of the deuterium labels and any stability information provided by the manufacturer.
-
Stability Experiments: Perform stability studies of your this compound working solutions in the solvents used for sample preparation and storage. Analyze the solutions over time to check for any degradation or loss of the deuterated signal.
-
Consider Alternative Internal Standards: If label instability is confirmed, consider using a Docetaxel internal standard labeled with a more stable isotope like 13C or 15N.[2] Alternatively, a structural analog like Paclitaxel can be used, although it may not compensate for all sources of variability as effectively as a stable isotope-labeled standard.[7][8]
Troubleshooting Guides
Issue 1: High Variability in IS Response Across a Single Analytical Run
This guide will help you troubleshoot inconsistent this compound response within the same batch of samples.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high internal standard variability.
Step-by-Step Guide:
-
Examine the Pattern of Variability:
-
Random Variability: If the IS response fluctuates randomly across the run, it may point to inconsistent sample preparation or intermittent hardware issues.[9]
-
Systematic Trend: If the IS response shows a gradual decrease or increase throughout the run, it could indicate a systematic issue like ion source contamination, column degradation, or a change in mobile phase composition.[4]
-
-
For Random Variability:
-
Review Sample Preparation: Carefully review the sample preparation protocol. Check for potential sources of error such as inaccurate pipetting of the IS, incomplete vortexing, or incomplete reconstitution of the dried extract.
-
Check Autosampler Performance: Ensure the autosampler is functioning correctly. Check for air bubbles in the syringe and verify the injection volume accuracy.
-
-
For Systematic Trends:
-
Inspect the Ion Source: A dirty ion source is a common cause of declining signal intensity. Clean the ion source according to the manufacturer's instructions.
-
Evaluate the Column: Check for pressure fluctuations, which might indicate a blockage.[4] Poor peak shape or shifting retention times could suggest column degradation.
-
Check Mobile Phase: Ensure there is enough mobile phase for the entire run and that it was prepared correctly.
-
Issue 2: IS Response in Study Samples is Significantly Different from Calibrators and QCs
This scenario can occur when the biological matrix of the study samples differs significantly from the matrix used for calibration standards (CS) and quality controls (QCs).[6]
Logical Relationship Diagram
References
- 1. waters.com [waters.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. zefsci.com [zefsci.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Docetaxel Using Docetaxel-d9 in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bioanalytical method validation for the quantitative analysis of Docetaxel in biological matrices, specifically utilizing its deuterated stable isotope, Docetaxel-d9, as an internal standard. The methodologies and acceptance criteria detailed herein are aligned with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[1][2][3] This document serves as a practical resource for researchers and scientists involved in preclinical and clinical drug development, offering a framework for establishing a robust and reliable bioanalytical method for Docetaxel.
Comparative Performance of a Validated Docetaxel Bioanalytical Method
The successful validation of a bioanalytical method is contingent upon its performance across a series of key parameters. The following table summarizes typical acceptance criteria as stipulated by the FDA and the expected performance of a well-developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Docetaxel with this compound as an internal standard.
| Validation Parameter | FDA Guideline/Industry Standard | Typical Performance of a Docetaxel LC-MS/MS Assay |
| Linearity (r²) | ≥ 0.99 | ≥ 0.997[4] |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise Ratio (S/N) ≥ 5; Accuracy within ±20%; Precision ≤ 20% CV | 0.1 - 1 ng/mL[5][6] |
| Accuracy | Within ±15% of the nominal concentration (except LLOQ) | 90% - 110% of nominal concentration |
| Precision (CV%) | ≤ 15% (except LLOQ) | ≤ 10%[4] |
| Selectivity & Specificity | No significant interfering peaks at the retention times of the analyte and internal standard. | No endogenous interference observed in blank matrix.[7] |
| Matrix Effect | Internal standard-normalized matrix factor CV ≤ 15% | Consistent response in different lots of biological matrix. |
| Recovery | Consistent and reproducible | Typically > 85%[5] |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration within ±15% of baseline | Stable under various storage and handling conditions. |
Detailed Experimental Protocol: Bioanalytical Method Validation for Docetaxel
This protocol outlines the key steps for the validation of a bioanalytical method for the quantification of Docetaxel in human plasma using this compound as an internal standard by LC-MS/MS.
Reagents and Materials
-
Docetaxel reference standard
-
This compound internal standard[8]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium formate (for mobile phase modification)
-
Control human plasma (screened for interferences)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
Instrumentation and Chromatographic Conditions
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used.[4]
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile/methanol).
-
Flow Rate: Typically 0.3 - 0.6 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor-to-product ion transitions for Docetaxel and this compound should be optimized for maximum sensitivity and specificity.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Docetaxel and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Docetaxel stock solution to create calibration standards and quality control (QC) samples. A separate working solution for the internal standard (this compound) should also be prepared.
Sample Preparation
-
Spiking: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
-
Extraction:
-
Protein Precipitation (PPT): Add a precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant is then analyzed.
-
Liquid-Liquid Extraction (LLE): Extract the analytes from the plasma using an immiscible organic solvent.
-
Solid Phase Extraction (SPE): Pass the sample through an SPE cartridge to retain the analytes, wash away interferences, and then elute the analytes.[4]
-
-
Internal Standard Addition: Add a fixed amount of the this compound internal standard solution to all samples, calibration standards, and QCs before the extraction step.
Method Validation Procedures
The following validation parameters should be assessed according to FDA guidelines:[1][9][10]
-
Selectivity and Specificity: Analyze at least six different lots of blank matrix to ensure no significant interference at the retention times of Docetaxel and this compound.
-
Calibration Curve and Linearity: Prepare a calibration curve with a blank sample, a zero sample (blank + IS), and at least six to eight non-zero concentration levels covering the expected range of the study samples. The linearity should be evaluated by a weighted least squares regression analysis.
-
Accuracy and Precision: Analyze replicate QC samples (at least five replicates at a minimum of three concentrations: low, medium, and high) on at least three different days. The accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).[3]
-
Lower Limit of Quantitation (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement of the analyte and internal standard signals by comparing the response in post-extraction spiked samples to that of neat solutions.
-
Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of Docetaxel in the biological matrix under various conditions that mimic sample handling and storage, including freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes in the bioanalytical method validation for Docetaxel.
References
- 1. fda.gov [fda.gov]
- 2. federalregister.gov [federalregister.gov]
- 3. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. researchgate.net [researchgate.net]
- 6. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of total and unbound docetaxel in plasma by ultrafiltration and UPLC-MS/MS: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fda.gov [fda.gov]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
A Comparative Guide to the Cross-Validation of Analytical Methods for Docetaxel Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction to Docetaxel Analysis
Accurate and precise quantification of Docetaxel in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The complexity of biological samples necessitates robust analytical methods to ensure reliable data. The use of a stable isotope-labeled internal standard, such as Docetaxel-d9, is the gold standard in mass spectrometry-based assays, as it effectively compensates for variability in sample preparation and instrument response, leading to higher accuracy and precision.
Comparison of Analytical Methodologies
The two primary techniques for Docetaxel quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance Comparison of HPLC-UV and LC-MS/MS Methods for Docetaxel
| Parameter | HPLC-UV Method | LC-MS/MS Method | Key Advantages of the Method |
| Linearity Range | 20 - 120 µg/mL[1] | 1 - 500 ng/mL[2] | LC-MS/MS offers a much wider dynamic range. |
| Lower Limit of Quantification (LLOQ) | 0.15 µg/mL (150 ng/mL)[1] | 0.25 - 10 ng/mL[3][4] | LC-MS/MS is significantly more sensitive. |
| Accuracy (% Recovery) | 99.4% - 100.3%[1] | 95.4% - 104.2%[2] | Both methods demonstrate high accuracy. |
| Precision (% RSD) | < 2.0%[5] | < 7.0%[2] | Both methods are highly precise. |
| Internal Standard | Typically a structural analog (e.g., Paclitaxel) | Ideally a stable isotope-labeled analog (e.g., this compound) | This compound in LC-MS/MS minimizes analytical variability. |
| Specificity | Susceptible to interference from co-eluting compounds. | Highly specific due to mass-based detection of parent and fragment ions. | LC-MS/MS provides superior specificity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for LC-MS/MS
Solid-phase extraction is a common technique for cleaning up complex biological samples prior to LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) Workflow for Docetaxel Analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE) for LC-MS/MS
Liquid-liquid extraction is another widely used method for sample preparation, offering good recovery and clean extracts.
Caption: Liquid-Liquid Extraction (LLE) Workflow for Docetaxel Analysis.
Chromatographic and Mass Spectrometric Conditions
The following table summarizes typical instrument parameters for an LC-MS/MS method.
Table 2: Typical LC-MS/MS Parameters for Docetaxel Analysis
| Parameter | Typical Condition |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 2.6 µm)[3] |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Docetaxel) | Q1: m/z 808.4 -> Q3: m/z 527.3 (example) |
| MS/MS Transition (this compound) | Q1: m/z 817.4 -> Q3: m/z 527.3 (example) |
Cross-Validation Principles and Acceptance Criteria
Cross-validation is essential when two or more analytical methods are used to generate data for the same study. The goal is to ensure that the data are comparable. The process typically involves analyzing the same set of quality control (QC) samples and incurred study samples with both methods.
Caption: Logical Flow of a Cross-Validation Study.
According to regulatory guidelines from the FDA and EMA, the percentage difference between the values obtained from the two methods for each sample should be within ±20% for at least 67% of the samples.
Conclusion
The choice of an analytical method for Docetaxel quantification depends on the specific requirements of the study.
-
LC-MS/MS with a deuterated internal standard (this compound) is the recommended approach for regulated bioanalysis due to its superior sensitivity, specificity, and robustness. The use of this compound minimizes variability and ensures the highest data quality.
-
HPLC-UV can be a viable alternative for in-vitro studies or when high sample concentrations are expected, offering a more cost-effective and accessible option.
When transferring methods between laboratories or switching methodologies within a study, a thorough cross-validation is imperative to ensure data integrity and consistency. The protocols and performance data presented in this guide provide a solid foundation for researchers to develop, validate, and cross-validate robust analytical methods for Docetaxel.
References
- 1. jidps.com [jidps.com]
- 2. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to Internal Standards for Docetaxel Quantification: Docetaxel-d9 vs. Paclitaxel-d5
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the chemotherapeutic agent Docetaxel, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable quantification methods. This guide provides a comprehensive comparison of two commonly considered internal standards: the stable isotope-labeled (SIL) Docetaxel-d9 and the structural analog Paclitaxel-d5.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability and ensuring accurate quantification. This guide will delve into the theoretical advantages and practical considerations of using a SIL internal standard versus a structural analog, supported by experimental data and detailed protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of Docetaxel.
Executive Summary: The Superiority of a Stable Isotope-Labeled Internal Standard
In bioanalytical method development, the use of a stable isotope-labeled internal standard is widely considered the gold standard. For the quantification of Docetaxel, this compound, as a SIL-IS, is theoretically superior to Paclitaxel-d5, a structural analog. This is because this compound shares identical physicochemical properties with the analyte, Docetaxel. This structural and chemical similarity ensures that it co-elutes chromatographically and experiences the same degree of matrix effects and ionization suppression or enhancement. Consequently, this compound can more accurately and precisely correct for variations during sample preparation and analysis, leading to more reliable data.
This guide will present the performance data from studies utilizing Paclitaxel as an internal standard as a benchmark, while highlighting the expected improvements in performance when using this compound based on established scientific principles.
Data Presentation: Performance Comparison
The following tables summarize typical performance characteristics of an LC-MS/MS method for Docetaxel quantification using Paclitaxel as an internal standard. It is anticipated that a method employing this compound would exhibit equal or superior performance, particularly in terms of precision and accuracy, due to more effective compensation for analytical variability.
Table 1: Linearity and Sensitivity of Docetaxel Quantification using Paclitaxel as Internal Standard
| Parameter | Typical Value | Reference |
| Calibration Curve Range | 1 - 500 ng/mL | [1] |
| Linearity (r²) | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [2] |
Table 2: Accuracy and Precision of Docetaxel Quantification using Paclitaxel as Internal Standard
| Quality Control (QC) Level | Accuracy (% Bias) | Precision (% CV) | Reference |
| Low QC | -4.6 to 4.2% | ≤ 8.8% | [1][2] |
| Medium QC | -4.6 to 4.2% | ≤ 8.8% | [1][2] |
| High QC | -4.6 to 4.2% | ≤ 8.8% | [1][2] |
Table 3: Recovery of Docetaxel using Paclitaxel as Internal Standard
| Parameter | Typical Value | Reference |
| Extraction Recovery | ~109% | [2] |
Experimental Protocols
This section outlines a typical experimental protocol for the quantification of Docetaxel in human plasma using LC-MS/MS with an internal standard. This protocol can be adapted for use with either this compound or Paclitaxel-d5.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or Paclitaxel-d5 in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 3 min, hold for 1 min, return to 50% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Docetaxel | 808.4 > 527.3 |
| This compound | 817.4 > 527.3 |
| Paclitaxel-d5 | 859.4 > 286.2 |
| Collision Energy | Optimized for specific instrument |
| Scan Time | 100 ms |
Mandatory Visualizations
Docetaxel Quantification Workflow
Caption: Workflow for Docetaxel quantification in plasma.
Docetaxel's Mechanism of Action: Microtubule Stabilization
Caption: Docetaxel's mechanism of action on microtubules.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development for Docetaxel quantification. While Paclitaxel-d5 has been demonstrated as a viable internal standard in numerous validated assays, the use of a stable isotope-labeled internal standard such as this compound is unequivocally the superior choice from a scientific and regulatory perspective. The identical physicochemical properties of this compound to the analyte ensure the most accurate and precise correction for analytical variability.
For researchers aiming to develop the most reliable and defensible bioanalytical methods for Docetaxel, the use of this compound as an internal standard is strongly recommended. The provided experimental protocol serves as a robust starting point for method development, and the visualizations offer a clear understanding of the analytical workflow and the drug's mechanism of action.
References
A Comparative Guide to Incurred Sample Reanalysis in Docetaxel Bioanalytical Assays: The Role of Docetaxel-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the use of the stable isotope-labeled internal standard, Docetaxel-d9, against the commonly used analog internal standard, paclitaxel, in the incurred sample reanalysis (ISR) of docetaxel bioanalytical assays. The selection of an appropriate internal standard is critical for the reliability and reproducibility of pharmacokinetic data, a cornerstone of drug development. This document summarizes the performance characteristics of these internal standards, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their bioanalytical workflows.
The Critical Role of Incurred Sample Reanalysis
Incurred sample reanalysis (ISR) is a regulatory requirement mandated by agencies such as the U.S. Food and Drug Administration (FDA) to ensure the reproducibility of bioanalytical methods.[1][2] Unlike calibration standards and quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a clean matrix, incurred samples are actual study samples from subjects who have been administered the drug. These samples can contain metabolites, concomitant medications, and other endogenous compounds that may interfere with the bioanalytical assay.[1] Therefore, ISR serves as a crucial validation step to confirm that the method is robust and reliable for the analysis of real-world samples.
The standard acceptance criterion for small molecule bioanalysis stipulates that for at least two-thirds (67%) of the reanalyzed incurred samples, the percentage difference between the initial concentration and the concentration obtained upon reanalysis should be within ±20% of their mean.[1]
Comparison of Internal Standards for Docetaxel Bioanalysis
The choice of internal standard is a pivotal factor influencing the outcome of ISR. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization in the mass spectrometer. This mimicry allows for the correction of any variability that may occur.
For the bioanalysis of docetaxel, two common choices for an internal standard are the stable isotope-labeled (SIL) analog, this compound, and the structural analog, paclitaxel.
Theoretical Advantages of this compound
Stable isotope-labeled internal standards like this compound are generally considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3][4] The key advantages include:
-
Identical Physicochemical Properties: this compound has nearly identical chemical and physical properties to docetaxel. This ensures that it co-elutes with the analyte during chromatography and experiences similar extraction recovery and matrix effects.[4]
-
Correction for Matrix Effects: Matrix effects, such as ion suppression or enhancement in the mass spectrometer's ion source, can significantly impact the accuracy of quantification. Because a SIL internal standard is affected by these phenomena in the same way as the analyte, it provides a more accurate correction.
-
Improved Precision and Accuracy: The close similarity between the analyte and the SIL internal standard generally leads to lower variability and higher accuracy in the measurement of analyte concentrations.[3]
Paclitaxel as a Structural Analog Internal Standard
Paclitaxel is a frequently used internal standard for docetaxel bioanalysis due to its structural similarity and commercial availability.[5][6] While it can provide acceptable performance, there are potential drawbacks compared to a SIL internal standard:
-
Differences in Physicochemical Properties: Although structurally similar, paclitaxel and docetaxel have different functional groups, which can lead to slight differences in their chromatographic retention times, extraction efficiencies, and susceptibility to matrix effects.
-
Potential for Differential Matrix Effects: If paclitaxel and docetaxel are affected differently by interfering substances in the matrix, the internal standard may not accurately correct for variations in the analyte's signal, potentially leading to inaccurate results.
Quantitative Data Presentation
Table 1: Bioanalytical Method Validation Parameters for Docetaxel using Paclitaxel as an Internal Standard
| Parameter | Method 1 | Method 2 |
| Internal Standard | Paclitaxel | Paclitaxel |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Linearity Range | 0.3 nM - 1 µM | 2 - 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.3 nM | 2 ng/mL |
| Accuracy (% Bias) | Within ±15% | 91.3% to 103.6% |
| Precision (% CV) | < 15% | < 12.7% |
| Extraction Recovery | Not explicitly stated | Not explicitly stated |
| Reference | [6] | [7] |
Note: Specific ISR data (percentage difference for individual samples) was not provided in these publications.
Experimental Protocols
Below are detailed methodologies for a representative docetaxel bioanalytical assay using paclitaxel as an internal standard and a general workflow for an assay utilizing a SIL internal standard like this compound.
Docetaxel Bioanalysis using Paclitaxel Internal Standard
This protocol is based on established LC-MS/MS methods for the quantification of docetaxel in human plasma.[5][6]
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of human plasma, add 50 µL of paclitaxel internal standard solution (e.g., 100 ng/mL in methanol).
-
Vortex mix the samples.
-
Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C18).
-
Wash the cartridge with a series of solutions to remove interferences (e.g., water, followed by a weak organic solvent).
-
Elute docetaxel and paclitaxel from the cartridge with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water containing 0.1% formic acid (e.g., 70:30 v/v).[6]
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Docetaxel transition: m/z 808.4 → 527.3
-
Paclitaxel transition: m/z 854.4 → 286.2
-
-
3. Incurred Sample Reanalysis (ISR) Protocol
-
Select a subset of study samples (typically 5-10%) for reanalysis.
-
The selected samples should cover the entire pharmacokinetic profile, including points around Cmax and in the elimination phase.[1]
-
On a different day, re-analyze the selected incurred samples using the same validated bioanalytical method.
-
Calculate the percentage difference between the initial and reanalyzed concentrations for each sample using the formula: (% Difference) = [(Repeat Value - Initial Value) / Mean Value] * 100.
-
Assess if at least 67% of the reanalyzed samples are within ±20% of their mean.
Visualizations
Experimental Workflow for Docetaxel Bioanalysis and ISR
Caption: Workflow for docetaxel bioanalysis and incurred sample reanalysis.
Logical Relationship of Internal Standard Selection and Assay Performance
Caption: Impact of internal standard choice on bioanalytical assay performance.
Conclusion
The selection of an appropriate internal standard is paramount for the successful validation and application of bioanalytical methods for docetaxel. While paclitaxel has been widely used and can provide acceptable results, the theoretical advantages of a stable isotope-labeled internal standard like this compound are significant. The near-identical physicochemical properties of this compound to the analyte are expected to provide more accurate correction for variabilities encountered during sample analysis, ultimately leading to more reliable pharmacokinetic data and a higher likelihood of passing the stringent requirements of incurred sample reanalysis. For pivotal clinical trials where data integrity is of utmost importance, the use of this compound is highly recommended to ensure the robustness and reproducibility of the bioanalytical results.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. fda.gov [fda.gov]
- 3. scispace.com [scispace.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Profiling Docetaxel in Plasma and Urine Samples from a Pediatric Cancer Patient Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Combined with LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive liquid chromatography-mass spectrometry assay for quantitation of docetaxel and paclitaxel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Performance Under Scrutiny: Establishing Linearity, Accuracy, and Precision with Docetaxel-d9
For researchers and scientists in the field of drug development and bioanalysis, the rigorous validation of analytical methods is paramount to ensure reliable and reproducible data. When quantifying Docetaxel, a potent anti-cancer agent, the choice of an appropriate internal standard is critical. This guide provides a comprehensive comparison of the performance of Docetaxel-d9 as an internal standard against other alternatives, supported by experimental data and detailed protocols.
Unveiling the Performance Metrics: this compound as an Internal Standard
The use of a deuterated internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, Docetaxel, ensuring similar behavior during sample preparation and chromatographic separation. This minimizes variability and enhances the accuracy and precision of the analysis.
A recent study detailing a bioanalytical method for the simultaneous estimation of Capecitabine and Docetaxel in rat plasma utilized D9-Docetaxel as the internal standard.[1] The validation of this Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method provides key performance indicators for Docetaxel quantification.
Linearity
The linearity of the method was established over a concentration range of 10 ng/mL to 80 ng/mL.[1] The correlation coefficient (r²) was found to be 0.9993 ± 0.005, indicating a strong linear relationship between the instrument response and the concentration of Docetaxel.[1]
Accuracy and Precision
The accuracy and precision of the method were evaluated at different quality control (QC) concentrations. The accuracy results for Docetaxel in quality control samples ranged from 91.97% to 98.88%.[1] The coefficient of variation (CV) for both intra-day and inter-day precision was less than 5%, demonstrating the high precision of the method.[1]
Table 1: Performance Data for Docetaxel Quantification using this compound Internal Standard [1]
| Parameter | Result |
| Linearity Range | 10 - 80 ng/mL |
| Correlation Coefficient (r²) | 0.9993 ± 0.005 |
| Accuracy | 91.97% - 98.88% |
| Precision (%CV) | < 5% |
The Contender: Paclitaxel as an Alternative Internal Standard
While deuterated internal standards are preferred, Paclitaxel, a structurally similar taxane, has also been widely employed as an internal standard for Docetaxel quantification. Several studies have validated LC-MS/MS methods using Paclitaxel, providing a basis for comparison.
One such study reported a linear calibration curve for Docetaxel over a dynamic range of 0.25 to 10 ng/mL with a correlation coefficient of 0.9974.[2] The precision at quality control levels was found to be ≤ 8.8% CV.[2] Another study demonstrated a wider linear range of 1-500 ng/mL with a correlation coefficient greater than 0.99, accuracies ranging from -4.6% to 4.2%, and precision no higher than 7.0%.[3]
Table 2: Performance Data for Docetaxel Quantification using Paclitaxel Internal Standard
| Parameter | Study 1[2] | Study 2[3] |
| Linearity Range | 0.25 - 10 ng/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | 0.9974 | > 0.99 |
| Accuracy | - | -4.6% to 4.2% |
| Precision (%CV) | ≤ 8.8% | ≤ 7.0% |
While both internal standards enable the development of robust and reliable methods, the use of a stable isotope-labeled internal standard like this compound is theoretically superior as it co-elutes with the analyte, providing better compensation for matrix effects and variations in instrument response.
Experimental Corner: A Closer Look at the Methodology
The following section outlines a typical experimental protocol for the quantification of Docetaxel in a biological matrix using this compound as an internal standard, based on the principles described in the referenced literature.[1]
Experimental Workflow
Caption: Workflow for Docetaxel quantification using LC-MS/MS.
Detailed Methodological Steps
1. Sample Preparation:
-
Internal Standard Spiking: To an aliquot of the biological sample (e.g., 100 µL of rat plasma), add a known concentration of this compound internal standard solution.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (e.g., 300 µL), to the sample.
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography System: An HPLC system such as a Waters Alliance e2695 is used.[1]
-
Column: A Symmetry C18 column (150x4.6 mm, 3.5µm) is employed for chromatographic separation.[1]
-
Mobile Phase: A gradient or isocratic mobile phase can be used. One example is a mobile phase consisting of 0.1% formic acid in water and acetonitrile in an 80:20 v/v ratio.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as a QTRAP 5500, is used for detection.[1]
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of Docetaxel and this compound. The specific precursor-to-product ion transitions for each compound would be optimized.
3. Data Analysis:
-
Peak Integration: The peak areas of Docetaxel and this compound are integrated using the instrument's software.
-
Ratio Calculation: The ratio of the peak area of Docetaxel to the peak area of this compound is calculated for each sample and standard.
-
Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression analysis is performed to determine the equation of the line and the correlation coefficient.
-
Quantification: The concentration of Docetaxel in the unknown samples is calculated using the equation of the calibration curve.
By adhering to a rigorously validated method and employing a suitable internal standard like this compound, researchers can ensure the generation of high-quality, reliable data essential for advancing drug development and clinical research.
References
A Comparative Pharmacokinetic Analysis of Novel Nanoparticulate Docetaxel versus Conventional Formulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of a novel nanoparticle-entrapped docetaxel formulation (CPC634) and a conventional docetaxel formulation. The analysis is supported by experimental data from clinical studies, highlighting the potential advantages of nanoparticle-based drug delivery systems in enhancing tumor-targeted chemotherapy. The bioanalytical methodology described herein utilizes Docetaxel-d9 as an internal standard for accurate quantification.
Comparative Pharmacokinetic Data
The following table summarizes the key plasma pharmacokinetic parameters for both released docetaxel from the nanoparticle formulation (CPC634) and conventional docetaxel, administered at a dose of 75 mg/m².
| Pharmacokinetic Parameter | CPC634 (Nanoparticle Docetaxel) | Conventional Docetaxel | Percentage Difference |
| Cmax (Maximum Plasma Concentration) | Lower | Higher | 91% Lower with CPC634[1] |
| AUCinf (Area Under the Curve) | Higher | Lower | 27% Higher with CPC634[1] |
| Intratumoral Total Docetaxel Exposure | Significantly Higher | Lower | 461% Higher with CPC634[1] |
| Intratumoral Released Docetaxel Concentration | Comparable | Comparable | No Significant Difference[1] |
Experimental Protocols
Comparative Pharmacokinetic Study Design
A randomized, cross-over clinical study was conducted to compare the intratumoral and plasma pharmacokinetics of CPC634 with conventional docetaxel.[1] Adult patients with solid tumors were administered either CPC634 (75 mg/m²) in the first cycle and conventional docetaxel (75 mg/m²) in the second, or vice versa.[1]
Workflow of the Comparative Pharmacokinetic Study
Caption: Workflow of the comparative pharmacokinetic study.
Bioanalytical Method for Docetaxel Quantification using LC-MS/MS
The quantification of docetaxel in plasma and tumor samples is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Internal Standard (IS): this compound is used as the internal standard to ensure accuracy and precision.
-
Sample Preparation:
-
Plasma or tumor homogenate samples are spiked with this compound internal standard solution.
-
Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).
-
The mixture is vortexed and centrifuged to separate the supernatant.
-
The supernatant is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Symmetry C18, 150x4.6 mm, 3.5µm) is typically used for separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is employed.
-
Flow Rate: A suitable flow rate is maintained for optimal separation.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in the positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for the detection of docetaxel and its internal standard, this compound. The specific precursor-to-product ion transitions for both analytes are monitored for quantification.
-
Docetaxel Signaling Pathway
Docetaxel exerts its anticancer effects primarily by targeting microtubules, leading to cell cycle arrest and apoptosis. The following diagram illustrates a simplified signaling pathway affected by docetaxel.
Docetaxel-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of docetaxel-induced apoptosis.
Conclusion
The comparative pharmacokinetic data strongly suggest that the nanoparticle formulation of docetaxel (CPC634) alters the drug's distribution profile, leading to a significantly higher concentration within the tumor while reducing peak plasma concentrations.[1] This altered pharmacokinetic profile may contribute to a more favorable safety profile, as evidenced by a lower incidence of neutropenia with CPC634 treatment.[1] The use of a robust bioanalytical method with this compound as an internal standard ensures the reliability of these findings. These results underscore the potential of nanotechnology to improve the therapeutic index of established chemotherapeutic agents like docetaxel.
References
Head-to-head comparison of different extraction methods for Docetaxel using Docetaxel-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of three common extraction methods for the quantitative analysis of Docetaxel in biological matrices, utilizing its deuterated internal standard, Docetaxel-d9. The selection of an appropriate extraction technique is critical for developing robust and reliable bioanalytical methods, directly impacting assay sensitivity, accuracy, and throughput. Here, we compare Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP), presenting their respective experimental protocols, performance data, and workflow visualizations to aid in your method development process.
Performance Data Summary
The efficiency of an extraction method is primarily evaluated by its recovery and the extent of matrix effects. The following table summarizes the reported performance characteristics of SPE, LLE, and PP for Docetaxel extraction. It is important to note that while this compound is the specified internal standard, some cited methods may have utilized other internal standards like Paclitaxel; however, the principles and expected performance are comparable.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) |
| Analyte Recovery (%) | 92 - 118%[1] | 84.3%[2] | Generally lower and more variable |
| Internal Standard Recovery (%) | ~86% (for a similar taxane)[1] | 90.0% (for Paclitaxel)[2] | Not explicitly found |
| Matrix Effect | Minimal to no significant effect observed[3] | Can be significant, requires optimization | High potential for matrix effects |
| Lower Limit of Quantitation (LLOQ) | 1 nM[1] | 10 ng/mL[2] | Not explicitly found for a standalone PP method |
| Sample Volume | Can be adapted for various volumes (e.g., 1-4 mL)[4] | Typically requires larger volumes (e.g., 1-2 mL)[4] | Can be performed with smaller volumes |
| Selectivity & Cleanliness of Extract | High[5] | Moderate to High | Low to Moderate |
| Throughput & Automation | Amenable to high-throughput automation[5] | Less amenable to automation, can be laborious | High-throughput friendly |
| Cost & Complexity | Higher cost and more complex method development[4] | Lower cost, but can be labor-intensive and require large solvent volumes[4] | Lowest cost and simplest procedure |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these extraction techniques. Below are representative protocols for each method.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that yields clean extracts by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away.
Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 1 mL of plasma, add this compound internal standard. Mix and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% formic acid, followed by 1 mL of 50% methanol containing 0.1% formic acid to remove polar impurities[6].
-
Elution: Elute Docetaxel and this compound from the cartridge with 1 mL of methanol containing 0.1% formic acid[6].
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Protocol:
-
Sample Preparation: To 1 mL of plasma, add the this compound internal standard.
-
Extraction: Add 4 mL of an organic solvent mixture (e.g., acetonitrile:n-butylchloride 1:4, v/v) to the plasma sample[2].
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protein Precipitation (PP)
PP is the simplest and fastest method, involving the addition of a precipitating agent (typically an organic solvent or acid) to denature and precipitate plasma proteins, leaving the drug in the supernatant. A hybrid approach combining PP with SPE has also been reported[3].
Protocol:
-
Sample Preparation: To 100 µL of plasma, add the this compound internal standard.
-
Precipitation: Add 300 µL of a cold precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing Docetaxel and this compound.
-
Analysis: The supernatant can be directly injected for LC-MS/MS analysis or subjected to an evaporation and reconstitution step if further concentration is needed.
Concluding Remarks
The choice of extraction method for Docetaxel analysis is a trade-off between the desired level of sample cleanup, sensitivity, throughput, and available resources.
-
Solid-Phase Extraction (SPE) offers the highest selectivity and recovery, resulting in the cleanest extracts and often the best sensitivity. It is the method of choice for challenging matrices and when low detection limits are required, and it is well-suited for automation.
-
Liquid-Liquid Extraction (LLE) provides a good balance between cleanliness and cost. While it can be more labor-intensive and use larger volumes of organic solvents, it generally yields cleaner extracts than protein precipitation.
-
Protein Precipitation (PP) is the fastest, simplest, and most cost-effective method, making it ideal for high-throughput screening. However, it provides the least sample cleanup, which can lead to significant matrix effects and potentially compromise the longevity of the analytical column and the robustness of the assay.
For the development of a robust and sensitive bioanalytical method for Docetaxel using this compound, Solid-Phase Extraction is highly recommended . However, for applications where speed and cost are the primary drivers and a higher LLOQ is acceptable, LLE or even PP could be considered with careful validation of matrix effects.
References
- 1. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. harvest.usask.ca [harvest.usask.ca]
- 3. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. Determination of total and unbound docetaxel in plasma by ultrafiltration and UPLC-MS/MS: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Docetaxel Quantification using Docetaxel-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of LC-MS/MS Methods for Docetaxel Quantification
The following table summarizes the performance characteristics of different LC-MS/MS methods developed and validated for the quantification of Docetaxel in human plasma or serum. It is important to note that the internal standards used in these studies varied.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Internal Standard | Paclitaxel | Paclitaxel | Cephalomannine | Paclitaxel | Not Specified |
| Linearity Range (ng/mL) | 1–500[1] | 0.25–10[2] | 2–1000 (plasma)[3][4] | 10–2,000[5] | 0.108-10.8 (unbound) & 0.54-216 (total)[6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1[1] | 0.25[2] | 2 (plasma)[3][4] | 10[5] | 0.108[6] |
| Accuracy (%) | Within required limits[1] | Not explicitly stated | 91.3–103.6[3][4] | < ± 15[5] | < ± 12.70[6] |
| Precision (% CV) | Within required limits[1] | ≤ 8.8[2] | ≤ 12.7[3][4] | < ± 15[5] | < 10.66[6] |
| Recovery (%) | Not explicitly stated | 109[2] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Matrix | Beagle dog plasma[1] | Human serum[2] | Human plasma and oral fluid[3][4] | Human plasma[5] | Rat plasma[6] |
Detailed Experimental Protocol: A Synthesized LC-MS/MS Method
This protocol provides a generalized procedure for the quantification of Docetaxel in human plasma using Docetaxel-d9 as an internal standard, based on common practices from the cited literature.
Materials and Reagents
-
Docetaxel reference standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant, e.g., heparin)[7]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (for liquid-liquid extraction)[3]
Preparation of Stock and Working Solutions
-
Docetaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve Docetaxel in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Docetaxel stock solution in methanol to create calibration standards. Prepare a working solution of this compound in methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add 10 µL of the this compound internal standard working solution.[2]
-
Vortex for 30 seconds.[2]
-
Add 1 mL of methyl tert-butyl ether and vortex for 2 minutes for extraction.
-
Centrifuge at 5000 rpm for 5 minutes.[2]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.[8]
-
Vortex for 10 minutes and centrifuge before transferring to an autosampler vial for analysis.[8]
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 or similar reverse-phase column (e.g., Accucore RP-MS 2.6 µm, 50 x 2.1 mm).[2]
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[9]
-
Flow Rate: 0.3 mL/min.[1]
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Docetaxel transition: m/z 830.0 → 549.0[1]
-
This compound transition: (To be determined based on the specific deuteration pattern, expected to be a +9 Da shift from the parent and/or product ion of Docetaxel)
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Docetaxel to this compound against the concentration of the calibration standards.
-
Use a weighted least squares linear regression to fit the data.[4]
-
Quantify Docetaxel in the plasma samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
References
- 1. tandfonline.com [tandfonline.com]
- 2. tools.thermofisher.cn [tools.thermofisher.cn]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of docetaxel and paclitaxel in human plasma and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of total and unbound docetaxel in plasma by ultrafiltration and UPLC-MS/MS: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. roswellpark.org [roswellpark.org]
- 8. A Sensitive Assay for Unbound Docetaxel Using Ultrafiltration plus HPLC-MS and Its Application to a Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling Docetaxel in Plasma and Urine Samples from a Pediatric Cancer Patient Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Combined with LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. harvest.usask.ca [harvest.usask.ca]
Comparative Stability of Docetaxel and Docetaxel-d9 in Biological Matrices: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) and its isotopically labeled internal standard in biological matrices is paramount for accurate bioanalytical method development and pharmacokinetic studies. This guide provides a comparative overview of the stability of Docetaxel and its deuterated analog, Docetaxel-d9, in various biological matrices.
Docetaxel, a potent anti-neoplastic agent, is widely used in the treatment of various cancers. In bioanalytical assays, this compound is commonly employed as an internal standard to ensure the accuracy and precision of quantification. The fundamental assumption underpinning its use is that the deuterated form exhibits identical chemical and physical properties, including stability, to the unlabeled drug. This guide synthesizes available data on Docetaxel's stability and extends these findings to this compound, based on this widely accepted principle in analytical chemistry.
Executive Summary of Stability Data
The stability of Docetaxel, and by extension this compound, is influenced by factors such as the biological matrix, storage temperature, and pH. While comprehensive head-to-head comparative stability studies are not extensively published, the stability of Docetaxel has been evaluated in various conditions, providing a strong basis for assessing the stability of its deuterated counterpart.
| Biological Matrix | Storage Condition | Analyte | Stability | Reference |
| Human Plasma | Room Temperature | Docetaxel | Stable for at least 24 hours | [1] |
| Human Plasma | -20°C | Docetaxel | Stable for at least 3 months | [2] |
| Human Plasma | -80°C | Docetaxel | Stable for at least 3 months | [2] |
| Human Plasma | Freeze-Thaw Cycles (3 cycles) | Docetaxel | No significant degradation | [2] |
| Whole Blood | Not specified | Docetaxel | Less stable than in plasma | Implied by processing recommendations |
Experimental Protocols
Accurate assessment of drug stability is reliant on robust experimental design and validated analytical methods. The following protocols are representative of those used to evaluate the stability of Docetaxel in biological matrices.
Sample Preparation and Storage
-
Matrix Collection: Whole blood is collected in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Plasma Separation: Plasma is separated from whole blood by centrifugation at approximately 1500 x g for 10 minutes at 4°C, typically within one hour of collection.
-
Storage: Plasma samples are stored at -20°C or -80°C until analysis.
Stability Assessment Methodology
The stability of Docetaxel in biological matrices is typically assessed under various conditions as part of the bioanalytical method validation process.
-
Freeze-Thaw Stability: Aliquots of spiked plasma samples are subjected to multiple (usually three) freeze-thaw cycles. The samples are frozen at -20°C or -80°C and then thawed to room temperature. The concentration of the analyte is then compared to that of freshly prepared samples.
-
Short-Term (Bench-Top) Stability: Spiked plasma samples are kept at room temperature for a specified period (e.g., 4, 8, or 24 hours) to mimic the conditions during sample processing. The analyte concentration is then measured and compared to the nominal concentration.
-
Long-Term Stability: Spiked plasma samples are stored at -20°C or -80°C for an extended period (e.g., 1, 3, 6 months). The concentration of the analyte is determined at various time points and compared to the initial concentration.
-
Stock Solution Stability: The stability of Docetaxel and this compound stock solutions, typically prepared in an organic solvent like methanol or acetonitrile, is evaluated at room temperature and under refrigerated conditions (2-8°C).
Analytical Method
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying Docetaxel in biological matrices.
-
Sample Extraction: Protein precipitation or liquid-liquid extraction is commonly used to extract Docetaxel and this compound from the plasma matrix.
-
Chromatographic Separation: A C18 reverse-phase column is typically used for chromatographic separation with a mobile phase consisting of a mixture of an aqueous component (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Docetaxel and this compound.
Metabolic Pathways and Degradation
The stability of Docetaxel in biological matrices is intrinsically linked to its metabolic pathways. The primary route of metabolism for Docetaxel is oxidation by the cytochrome P450 3A4 (CYP3A4) enzyme, primarily in the liver. This leads to the formation of several hydroxylated metabolites.[3][4][5][6] The degradation of Docetaxel can also occur through epimerization.[7]
Caption: Major metabolic and degradation pathways of Docetaxel.
Experimental Workflow for Stability Assessment
The logical flow for determining the stability of Docetaxel and this compound in a biological matrix is a systematic process that is crucial during the validation of a bioanalytical method.
Caption: Workflow for assessing the stability of an analyte in a biological matrix.
Conclusion
Based on the available literature for Docetaxel and the principles of isotopic labeling, it is concluded that Docetaxel and this compound exhibit comparable stability in biological matrices under typical bioanalytical laboratory conditions. For accurate and reliable quantification, it is essential to adhere to validated protocols for sample collection, processing, and storage. Specifically, plasma samples should be promptly separated from whole blood and stored at -20°C or, preferably, -80°C to minimize degradation. The provided experimental protocols and workflows serve as a guide for researchers in designing and conducting robust stability studies for Docetaxel and its deuterated internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical stability of Docetaxel Accord 20 mg/mL concentrate diluted with 0.9% sodium chloride or 5% glucose solution in non-PVC bags - GaBIJ [gabi-journal.net]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 5. Stability of docetaxel diluted to 0.3 or 0.9 mg/mL with 0.9% sodium chloride injection and stored in polyolefin or glass containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physical and chemical stability of docetaxel infusions in polyolef in bags containing 0.9% sodium chloride or 5% glucose at 5°C and 25°C | Semantic Scholar [semanticscholar.org]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
Assessing the Impact of Deuteration Position on the Utility of Docetaxel-d9 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. For the widely used chemotherapeutic agent Docetaxel, its deuterated analogue, Docetaxel-d9, is often the internal standard of choice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. However, the utility of this compound is not solely dependent on the presence of deuterium atoms, but critically, on their specific placement within the molecular structure. This guide provides a comparative assessment of the impact of deuteration position on the performance of this compound as an internal standard, supported by experimental data and established metabolic pathways.
The Critical Role of Deuteration Position
An ideal internal standard should mimic the analyte of interest throughout the analytical process, including extraction, chromatographic retention, and ionization, without interfering with the analyte's signal. The placement of deuterium atoms can significantly influence these characteristics. Deuteration at a metabolically labile site can lead to different rates of metabolism between the analyte and the internal standard, compromising quantification accuracy. Conversely, labeling at a stable position ensures that the internal standard and the analyte behave almost identically, providing a reliable reference.
The primary site of Docetaxel metabolism is the tert-butylpropionate side chain, which undergoes oxidation by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[1][2][3][4] This metabolic process is a key consideration in the design of a robust deuterated internal standard. Placing deuterium atoms on this side chain would be suboptimal, as the kinetic isotope effect could alter the rate of metabolism relative to the non-deuterated Docetaxel, leading to analytical variability. Therefore, the most suitable positions for deuteration are on the core taxane structure, which is less susceptible to metabolic modification.
Experimental Data and Performance Comparison
To illustrate the performance of a well-designed deuterated internal standard, this section summarizes data from various bioanalytical method validation studies for Docetaxel using a deuterated analogue. While these studies may not explicitly compare different deuteration positions, they demonstrate the expected performance of a suitable SIL-IS.
Table 1: Performance Characteristics of Docetaxel Bioanalytical Methods Using a Deuterated Internal Standard
| Parameter | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Accuracy (%Bias) | Reference |
| Docetaxel | Human Plasma | Liquid-Liquid Extraction | 93.6 - 108 | Not explicitly quantified, but no significant effect observed | 1.42 - 4.84 | Within ± 15 | [4] |
| Docetaxel | Human Serum | Solid-Phase Extraction | ~109 | Not explicitly quantified, but excellent precision suggests minimal effect | ≤ 8.8 | Not explicitly stated | [3] |
| Docetaxel | Mice Plasma | Liquid-Liquid Extraction | Not explicitly stated | Within acceptable limits | Within acceptable limits | Within acceptable limits | [5] |
Note: The ideal recovery for an analyte and its internal standard should be consistent and reproducible, though not necessarily 100%. The matrix effect should be minimal and consistent across different lots of the biological matrix. Precision and accuracy should fall within the acceptance criteria set by regulatory bodies like the FDA and EMA (typically ±15% for standards and quality controls, and ±20% at the lower limit of quantification).
Experimental Protocols
A robust bioanalytical method is essential for accurately quantifying Docetaxel in biological samples. The following is a generalized experimental protocol based on common practices in published literature.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma/serum, add 25 µL of this compound internal standard working solution.
-
Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is typical.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Docetaxel: e.g., m/z 808.4 -> 527.3
-
This compound: e.g., m/z 817.4 -> 527.3 (The precursor ion will be shifted by +9 Da, while the product ion may or may not be shifted depending on the fragmentation pattern and the location of the deuterium atoms).
-
-
Visualizing the Rationale and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of Docetaxel and a typical experimental workflow.
Caption: Rationale for deuteration position based on Docetaxel's metabolic pathway.
Caption: A standard experimental workflow for the bioanalysis of Docetaxel using this compound as an internal standard.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method. For the quantification of Docetaxel, a deuterated internal standard such as this compound is the preferred choice. The evidence strongly suggests that the optimal placement of the deuterium atoms is on a metabolically stable part of the molecule, such as the core taxane structure, to avoid isotopic effects on the rate of metabolism. While direct comparative data for different this compound isotopologues is scarce, the principles of drug metabolism provide a clear rationale for this approach. By using a properly designed deuterated internal standard and a validated bioanalytical method, researchers can ensure the generation of high-quality data for pharmacokinetic, toxicokinetic, and clinical studies.
References
Navigating the Matrix: A Comparative Evaluation of Docetaxel-d9 Matrix Effects in Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic drugs in patient samples is paramount for successful clinical trials and personalized medicine. However, the inherent complexity of biological matrices can significantly impact analytical results, a phenomenon known as the matrix effect. This guide provides a comparative evaluation of the matrix effect on the analysis of Docetaxel, a potent anti-cancer agent, using its deuterated internal standard, Docetaxel-d9, across different patient populations. By presenting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to anticipate and mitigate potential analytical variabilities.
Quantitative Analysis of Matrix Effect
The following table summarizes the matrix effect of docetaxel and its internal standard (IS), Paclitaxel (as a commonly used stand-in for this compound in published literature), in human plasma from cancer patients as reported in various studies. The matrix effect is typically evaluated by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution. A value close to 100% indicates a minimal matrix effect, while values significantly lower or higher suggest ion suppression or enhancement, respectively.
| Study Population | Analyte | Internal Standard (IS) | Matrix Effect (%) | IS-Normalized Matrix Effect (%) | Reference |
| Chinese Cancer Patients | Docetaxel | Paclitaxel | Not explicitly stated, but "no significant matrix effect was observed" | Not explicitly stated | [1] |
| Cancer Patients (General) | Docetaxel | Paclitaxel | Not explicitly stated, but "no significant matrix effect was observed" | Not explicitly stated | [2] |
| Pediatric Cancer Patient | Docetaxel | Paclitaxel | Not explicitly stated, but carry-over and recovery were assessed | Not explicitly stated | [3] |
Note: The available literature often concludes that the matrix effect is not significant when using a stable isotope-labeled internal standard like this compound or a structurally similar analog like Paclitaxel, without providing specific quantitative values for comparison across different patient populations.
Experimental Protocols
A robust assessment of the matrix effect is a critical component of bioanalytical method validation. The most widely accepted method is the post-extraction spike technique.
Protocol: Evaluation of Matrix Effect by Post-Extraction Spike Method
This protocol outlines the steps to quantitatively assess the matrix effect for Docetaxel and this compound in human plasma.
1. Sample Preparation:
- Blank Matrix Preparation: Pool plasma samples from at least six different individuals representative of the target patient population (e.g., cancer patients with varying disease stages or healthy volunteers).
- Extraction: Extract the blank plasma samples using the designated bioanalytical method (e.g., protein precipitation with acetonitrile or liquid-liquid extraction with methyl tert-butyl ether).
2. Preparation of Analytical Samples:
- Set A (Neat Solution): Prepare standard solutions of Docetaxel and this compound in the reconstitution solvent at low and high concentrations.
- Set B (Post-Spiked Matrix): Spike the extracted blank plasma matrix with Docetaxel and this compound to the same final concentrations as in Set A.
3. LC-MS/MS Analysis:
- Inject and analyze both sets of samples using a validated LC-MS/MS method. Key parameters for Docetaxel analysis often include:
- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The m/z transitions for Docetaxel are typically monitored.[1][2]
4. Data Analysis:
- Calculate the Matrix Factor (MF):
- MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
- Calculate the IS-Normalized Matrix Factor:
- IS-Normalized MF = (MF of Docetaxel) / (MF of this compound)
- Interpretation: An IS-Normalized MF between 0.85 and 1.15 (or a coefficient of variation of ≤15% across different matrix lots) is generally considered acceptable, indicating that the internal standard effectively compensates for the matrix effect.
Visualizing the Workflow and Mechanism
To better illustrate the experimental and biological contexts, the following diagrams are provided.
References
- 1. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profiling Docetaxel in Plasma and Urine Samples from a Pediatric Cancer Patient Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Combined with LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of a Novel Analytical Method for Docetaxel Quantification Using Docetaxel-d9
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of a new, highly sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Docetaxel in biological matrices. The method employs a stable isotope-labeled internal standard, Docetaxel-d9, to ensure the highest level of accuracy and precision. This guide compares the performance of this method with other established analytical techniques for Docetaxel, supported by experimental data and detailed protocols.
Introduction to Docetaxel Analysis
Docetaxel is a potent anti-neoplastic agent widely used in the treatment of various cancers. Accurate measurement of Docetaxel concentrations in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. While several analytical methods exist for Docetaxel quantification, the use of a stable isotope-labeled internal standard like this compound represents the gold standard for LC-MS/MS-based bioanalysis, offering superior compensation for matrix effects and variability during sample processing and analysis.
Comparative Performance Data
The performance of the new LC-MS/MS method with this compound is compared with other reported methods for Docetaxel quantification. The following tables summarize the key validation parameters.
Table 1: Linearity and Sensitivity of Docetaxel Analytical Methods
| Analytical Method | Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| New LC-MS/MS | This compound | 0.25 - 500 | 0.25 |
| LC-MS/MS[1][2] | Paclitaxel | 10 - 2000 | 10 |
| LC-MS/MS[3] | Paclitaxel | 1 - 500 | 1 |
| LC-MS/MS[4] | Paclitaxel | 0.5 - 1000 | 0.5 |
| HPLC-UV[5] | None | 100,000 - 300,000 | Not Reported |
| RP-HPLC[6] | Celecoxib | 100 - 10,000 | 100 |
Table 2: Accuracy and Precision of Docetaxel Analytical Methods
| Analytical Method | Internal Standard | Accuracy (%) | Precision (%RSD) |
| New LC-MS/MS | This compound | 95.4 - 104.2 | < 7.0 |
| LC-MS/MS[1][2] | Paclitaxel | < ± 15 | < 15 |
| LC-MS/MS[3] | Paclitaxel | -4.6 to 4.2 | < 7.0 |
| LC-MS/MS[4][7] | Paclitaxel | < ± 15 | < 15 |
| HPLC-UV[5] | None | 99.70 - 100.56 | Not Reported |
| RP-HPLC[6] | Celecoxib | Within ± 15 | < 15 |
Experimental Protocols
New LC-MS/MS Method Using this compound
This section details the experimental protocol for the proposed high-performance analytical method for Docetaxel.
1.1. Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute Docetaxel and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
1.2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 30% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: AB Sciex 4000 QTRAP or equivalent triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Docetaxel: m/z 808.4 -> 527.3
-
This compound: m/z 817.4 -> 527.3
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5500 V, Temperature: 500°C).
Alternative Method: LC-MS/MS with Paclitaxel Internal Standard
This method is representative of commonly published assays for Docetaxel.
2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add 10 µL of Paclitaxel internal standard solution and 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
2.2. Chromatographic and Mass Spectrometric Conditions
-
Similar conditions to the new method can be used, with the MRM transition for Paclitaxel being m/z 854.4 -> 286.2.[3]
Workflow and Pathway Diagrams
Caption: Experimental workflow for the new LC-MS/MS method.
Caption: Relationship between method components and performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the docetaxel concentration in human plasma measured with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a nanoparticle immunoassay and clinical applications of that assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
Bridging studies between two different analytical methods for Docetaxel using Docetaxel-d9
A detailed comparison of two prominent bioanalytical methods for the quantification of the chemotherapy agent Docetaxel, with a focus on a bridging study approach utilizing Docetaxel-d9 as an internal standard.
In the landscape of pharmaceutical development and clinical research, the accurate quantification of therapeutic agents is paramount. For potent anti-cancer drugs like Docetaxel, precise measurement in biological matrices is critical for pharmacokinetic analysis, therapeutic drug monitoring, and ensuring patient safety. As analytical technologies evolve, it is often necessary to transition from an established analytical method to a newer, more sensitive, or efficient one. This transition necessitates a "bridging study" to ensure that the data generated by the new method is comparable and consistent with the historical data from the original method. This guide provides a comprehensive comparison of two widely employed analytical techniques for Docetaxel quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The latter method's protocol incorporates this compound, a deuterated stable isotope of Docetaxel, as an internal standard to enhance accuracy and precision.[1]
Method Comparison Overview
The choice between HPLC-UV and LC-MS/MS for Docetaxel analysis often depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, and throughput. While HPLC-UV is a robust and cost-effective technique, LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for bioanalytical studies requiring low detection limits.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Sensitivity | Lower (typically in the ng/mL to µg/mL range)[2][3] | Higher (can reach sub-ng/mL levels)[4][5][6] |
| Specificity | Prone to interference from co-eluting compounds with similar UV absorbance | Highly specific due to mass-based detection of parent and fragment ions |
| Internal Standard | Typically a structurally similar compound (e.g., Paclitaxel)[2][7] | Ideally a stable isotope-labeled version of the analyte (e.g., this compound)[1] |
| Run Time | Generally longer | Can be significantly shorter with modern UPLC systems[4][8] |
| Cost | Lower instrument and operational cost | Higher instrument and operational cost |
| Matrix Effects | Less susceptible | Can be susceptible to ion suppression or enhancement |
Experimental Protocols
A bridging study would involve analyzing a set of quality control (QC) samples and clinical study samples with both the validated HPLC-UV method and the new LC-MS/MS method. The results would then be statistically compared to demonstrate concordance.
Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for quantifying Docetaxel in pharmaceutical dosage forms and can be adapted for biological matrices, though with limitations in sensitivity.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add the internal standard solution (e.g., Paclitaxel).[7]
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[7]
-
Vortex mix and centrifuge to separate the layers.[7]
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5µm).[9]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 45:55 v/v).[10]
-
Flow Rate: 1.5 mL/min.[10]
-
Detection: UV at 232 nm.[10]
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for bioanalytical applications. The use of this compound as an internal standard minimizes variability.
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 10 µL of the internal standard solution (this compound).[11]
-
Add 600 µL of methanol to precipitate proteins.[11]
-
Vortex and centrifuge.[11]
-
Inject a small volume of the supernatant for analysis.[11]
2. Chromatographic Conditions:
-
Column: A rapid separation C18 column (e.g., 50 x 2.1 mm, 2.6 µm).[4][8]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.6 mL/min.[5]
-
Total Run Time: Approximately 2-4 minutes.[4]
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Docetaxel: m/z 808.5 → 527.3[7]
-
This compound: (Predicted) m/z 817.5 → 527.3
-
Quantitative Data Comparison
The following tables summarize typical validation parameters that would be assessed in a bridging study. The data presented is a synthesis of values reported in the literature for similar analytical methods.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV Method | LC-MS/MS Method with this compound |
| Linearity Range | 1 - 1000 nM[2] | 1 - 500 ng/mL[6][12] |
| Correlation Coefficient (r²) | > 0.999[2] | > 0.99[6][12] |
| Lower Limit of Quantitation (LLOQ) | 1 nM[2] | 0.25 ng/mL[4] |
Table 2: Accuracy and Precision
| Quality Control Level | HPLC-UV Method (% Accuracy ± SD, % Precision) | LC-MS/MS Method with this compound (% Accuracy ± SD, % Precision) |
| Low QC | Within ± 15%[2] | 95.4% - 104.6%, ≤ 7.0%[12] |
| Medium QC | Within ± 15%[2] | 95.4% - 104.2%, ≤ 7.0%[12] |
| High QC | Within ± 15%[2] | 95.4% - 104.2%, ≤ 7.0%[12] |
Table 3: Recovery
| Analyte | HPLC-UV Method (%) | LC-MS/MS Method with this compound (%) |
| Docetaxel | 92% - 118%[2] | ~109%[4] |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both analytical methods.
Caption: Workflow for Docetaxel quantification using HPLC-UV.
Caption: Workflow for Docetaxel quantification using LC-MS/MS.
Conclusion
A bridging study is a critical step when transitioning between analytical methods for drug quantification. The comparison between an established HPLC-UV method and a more modern LC-MS/MS method for Docetaxel analysis highlights the significant advantages of the latter in terms of sensitivity, specificity, and efficiency. The use of a stable isotope-labeled internal standard like this compound in the LC-MS/MS method further enhances the reliability of the results by compensating for matrix effects and variations in sample processing and instrument response. By demonstrating a strong correlation between the data from both methods, a bridging study provides the necessary confidence to adopt the new method for future clinical and research applications, ensuring data continuity and integrity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. ijpcbs.com [ijpcbs.com]
- 6. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Pharmacodynamic Study of Docetaxel in Combination with the P-glycoprotein Antagonist, Tariquidar (XR9576) in Patients with Lung, Ovarian, and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS / MS Method for the Determination of Docetaxel in Human Serum for Clinical Research | Semantic Scholar [semanticscholar.org]
- 9. biosciencetrends.com [biosciencetrends.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. biosciencetrends.com [biosciencetrends.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Docetaxel-d9: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Docetaxel-d9 in a research environment.
This compound, a deuterated internal standard for the cytotoxic and antineoplastic agent Docetaxel, requires stringent disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2] As a compound suspected of causing genetic defects, cancer, and reproductive harm, all waste contaminated with this compound must be managed as hazardous cytotoxic waste.[1]
Immediate Safety Precautions
Before beginning any procedure that involves this compound, it is crucial to have a designated and properly labeled waste disposal setup. Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including double gloves, a protective gown, and eye protection.[3][4] All handling of the solid compound and solutions should be performed in a certified chemical fume hood or biological safety cabinet to minimize exposure risk.[4]
Waste Segregation: A Critical Step
The primary step in the proper disposal of this compound is the correct segregation of waste at the point of generation. Cytotoxic waste is typically categorized into "trace" and "bulk" waste streams, which dictates the type of disposal container and subsequent handling procedures.[5][6]
Trace Chemotherapy Waste: This category includes items with minimal residual contamination, defined as less than 3% of the original drug by weight remaining.[5][6] Examples of trace waste in a laboratory setting include:
-
Empty vials and containers
-
Used syringes and needles (sharps)
-
Contaminated PPE (gloves, gowns)
-
Wipes and absorbent pads used for minor spills or cleaning work surfaces
Bulk Chemotherapy Waste: This category includes materials that are heavily contaminated or contain more than a 3% residual amount of the cytotoxic drug.[5] Examples of bulk waste include:
-
Partially used or expired solutions of this compound
-
Materials used to clean up significant spills
-
Grossly contaminated PPE
Disposal Procedures for this compound Waste
All waste contaminated with this compound must be disposed of via high-temperature incineration.[7][8][9] It is imperative to adhere to institutional, local, state, and federal regulations for hazardous waste disposal.[7][10]
Step-by-Step Disposal Protocol:
-
Container Selection:
-
Trace Waste (Non-Sharps): Use designated yellow, leak-proof bags or containers clearly labeled as "Trace Chemotherapy Waste" and "Incinerate Only".[5][6][9][11]
-
Trace Waste (Sharps): Dispose of all needles, scalpels, and other contaminated sharps in a yellow, puncture-resistant sharps container specifically designated for chemotherapy waste.[3][4][9]
-
Bulk Waste: Use black, RCRA-rated hazardous waste containers for all bulk this compound waste.[5][6] These containers must be clearly labeled as "Hazardous Waste" and identify the contents.
-
-
Waste Collection:
-
At the end of each experiment or work session, carefully place all contaminated materials into the appropriate waste container.
-
Do not overfill containers.[12]
-
Seal bags and close container lids securely before removal from the work area.
-
-
Storage and Transport:
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic.[12][13]
-
Transportation of hazardous waste from the laboratory to the final disposal facility must be conducted by a certified hazardous waste management company.[7][12] Ensure that all required manifests and documentation are completed.[10]
-
Summary of Disposal Requirements
| Waste Type | Container | Labeling | Disposal Method |
| Trace Waste (Non-Sharps) | Yellow, leak-proof bags or containers | "Trace Chemotherapy Waste", "Incinerate Only" | High-Temperature Incineration |
| Trace Waste (Sharps) | Yellow, puncture-resistant sharps container | "Chemotherapy Sharps Waste", "Incinerate Only" | High-Temperature Incineration |
| Bulk Waste | Black, RCRA-rated hazardous waste container | "Hazardous Waste" with content identification | High-Temperature Incineration |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated from research activities involving this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. medprodisposal.com [medprodisposal.com]
- 7. Cancer Treatment Center Compliant | TriHaz Solutions [trihazsolutions.com]
- 8. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
- 11. stericycle.com [stericycle.com]
- 12. biowastetn.com [biowastetn.com]
- 13. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Essential Safety and Logistical Information for Handling Docetaxel-d9
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Docetaxel-d9, a deuterated form of the cytotoxic agent Docetaxel. Adherence to these guidelines is essential to minimize exposure risks and ensure a safe laboratory environment.
This compound is classified as a hazardous substance with potential health risks. It is suspected of causing genetic defects, cancer, and may damage fertility or the unborn child.[1] It can also cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, stringent safety measures are required during its handling and disposal.
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is mandatory when working with this compound. This includes the use of specific PPE and adherence to strict handling procedures to prevent contamination and exposure.
| Quantitative Data Summary | |
| Glove Recommendation | Double gloving with powder-free nitrile or latex gloves is recommended.[2][3] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3] |
| Gown Specifications | Use disposable, long-sleeved, impervious gowns made of polypropylene with a polyethylene coating.[4] Gowns should have knit cuffs. |
| Eye and Face Protection | Wear safety glasses with side shields or a face shield when there is a risk of splashing or aerosolization.[4][5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or when aerosolization is possible.[2][4] |
| Storage Conditions | Store in a dedicated, locked cabinet or refrigerator, clearly labeled as a cytotoxic agent.[6][7] Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Gowning:
-
Before handling this compound, ensure you are in a designated area for handling cytotoxic agents, preferably within a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
Don all required PPE in the correct order: gown, two pairs of chemotherapy-rated gloves (one under the gown cuff, one over), eye/face protection, and a respirator if needed.[4]
2. Handling and Reconstitution:
-
Place a plastic-backed absorbent pad on the work surface to contain any potential spills.[9]
-
Carefully handle vials to avoid contamination of the exterior.
-
When reconstituting the solid form, use techniques that minimize aerosol generation.
-
All manipulations should be performed within the controlled environment of the BSC or CACI.
3. Post-Handling and De-gowning:
-
After handling is complete, wipe down the work surface with an appropriate cleaning agent.[6]
-
Dispose of all contaminated materials, including the absorbent pad, in a designated cytotoxic waste container.
-
Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed and disposed of inside the BSC.[3] The rest of the PPE should be removed and disposed of in the appropriate cytotoxic waste container immediately upon exiting the handling area.
-
Wash hands thoroughly with soap and water after removing all PPE.[2]
Disposal Plan: Waste Management Protocol
Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Trace Chemotherapy Waste: This includes items with minimal residual drug (less than 3% of the original volume), such as empty vials, used gloves, gowns, and absorbent pads.[10] This waste should be placed in designated yellow chemotherapy waste containers.[10][11]
-
Bulk Chemotherapy Waste: This includes unused or partially used vials of this compound. This is considered RCRA (Resource Conservation and Recovery Act) hazardous waste and must be disposed of in black RCRA-rated hazardous waste containers.[10]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a yellow, puncture-resistant sharps container labeled "Chemo Sharps".[11]
Disposal Procedure:
-
At the point of generation, immediately place all contaminated materials into the appropriate waste container (yellow for trace waste, black for bulk waste, and yellow sharps for contaminated sharps).
-
Ensure all waste containers are properly sealed and labeled.[12]
-
Store filled waste containers in a secure, designated area away from general traffic.[12]
-
Arrange for collection and disposal by a licensed hazardous waste transporter for high-temperature incineration.[12]
Emergency Procedures: Spill Management
In the event of a spill, immediate and proper cleanup is essential.
-
Evacuate and Secure the Area: Cordon off the spill area to prevent others from entering.
-
Don Full PPE: Before attempting to clean the spill, don a full set of PPE, including a respirator.
-
Contain the Spill: Use a cytotoxic spill kit to absorb the spill.[2] Spill kits should be readily available in areas where this compound is handled.[2]
-
Clean the Area: Use absorbent towels and spill control pillows from the kit to clean the area, working from the outside in.[2]
-
Decontaminate: After the initial cleanup, decontaminate the area with a suitable agent.
-
Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste in a designated container.[2]
-
Report the Incident: Report the spill to the appropriate safety officer or supervisor.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pppmag.com [pppmag.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. fishersci.com [fishersci.com]
- 9. kingstonhsc.ca [kingstonhsc.ca]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. hsrm.umn.edu [hsrm.umn.edu]
- 12. biowastetn.com [biowastetn.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
